Heteropeucenin 7-methyl ether CAS 26213-95-6 properties
CAS 26213-95-6 | Structure, Isolation, and Pharmacological Profile Executive Summary Heteropeucenin 7-methyl ether (CAS 26213-95-6) is a prenylated chromone derivative predominantly isolated from the Rutaceae family, spe...
Author: BenchChem Technical Support Team. Date: March 2026
CAS 26213-95-6 | Structure, Isolation, and Pharmacological Profile
Executive Summary
Heteropeucenin 7-methyl ether (CAS 26213-95-6) is a prenylated chromone derivative predominantly isolated from the Rutaceae family, specifically Harrisonia perforata and Ptaeroxylon obliquum. As a structural analog of heteropeucenin and peucenin, it occupies a specific niche in natural product research due to its C-prenylated chromone scaffold .
Biologically, the molecule has been investigated for its anti-inflammatory properties , specifically the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, and exhibits moderate cytotoxic activity against specific human cancer cell lines. This guide provides a comprehensive technical analysis of its chemical properties, biosynthetic origin, isolation protocols, and pharmacological mechanisms.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in H₂O
Spectral Characteristics (NMR)
The following table summarizes the characteristic ¹H NMR signals expected for this molecule in CDCl₃, essential for structural verification.
Proton Environment
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Chelated -OH
12.50 – 13.00
Singlet (s)
1H
C5-OH
Aromatic H
6.35 – 6.45
Singlet (s)
1H
C6-H
Chromone C3-H
5.95 – 6.05
Singlet (s)
1H
C3-H
Prenyl Vinyl-H
5.15 – 5.25
Triplet (t)
1H
C2'-H
Methoxy Group
3.85 – 3.95
Singlet (s)
3H
C7-OCH₃
Prenyl -CH₂-
3.30 – 3.40
Doublet (d)
2H
C1'-H₂
Chromone C2-CH₃
2.25 – 2.35
Singlet (s)
3H
C2-CH₃
Prenyl Methyls
1.65 – 1.80
Two Singlets
6H
C3'-(CH₃)₂
Natural Sources & Biosynthesis
Primary Sources:
Harrisonia perforata (Rutaceae): Found in the stems and branches.
Ptaeroxylon obliquum (Rutaceae): Isolated from leaves (Sneezewood).
Biosynthetic Pathway
Heteropeucenin 7-methyl ether is derived from the polyketide pathway , where an acetate-malonate condensation forms the chromone backbone. This is followed by C-prenylation (introduction of the dimethylallyl group) and O-methylation .
Figure 1: Proposed biosynthetic pathway of Heteropeucenin 7-methyl ether involving polyketide assembly, prenylation at C-8, and selective methylation.
Pharmacological Potential[6][7][9][10][11]
Anti-Inflammatory Activity
Research indicates that chromones from Harrisonia perforata inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Mechanism: Suppression of inducible Nitric Oxide Synthase (iNOS) expression.
Potency: Heteropeucenin 7-methyl ether and its analogs typically exhibit IC₅₀ values in the range of 10–50 µM , making them moderate anti-inflammatory agents compared to standards like indomethacin.
Figure 2: Putative mechanism of action showing inhibition of the NF-κB/iNOS pathway leading to reduced NO production.[1][2][3][4][5][6]
Cytotoxicity
Studies on Ptaeroxylon obliquum extracts containing this compound have demonstrated moderate cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7).[1][3]
Selectivity: Generally shows higher toxicity toward cancer cells than normal fibroblasts, though potency is often lower (IC₅₀ > 20 µg/mL) compared to clinical chemotherapeutics.
Isolation & Analytical Protocols
Extraction Workflow
Objective: Isolate Heteropeucenin 7-methyl ether from Harrisonia perforata stems.
Protocol:
Maceration: Dry, powdered stems (1 kg) are extracted with MeOH (3 x 3L) at room temperature for 72 hours.
Concentration: Evaporate solvent under reduced pressure to yield crude extract.
Partitioning: Suspend crude extract in H₂O and partition sequentially with Hexane, EtOAc, and BuOH.
Target Fraction: The EtOAc fraction typically contains the chromones.
Chromatography: Subject EtOAc fraction to Silica Gel Column Chromatography (CC).
Eluent: Gradient of Hexane:EtOAc (9:1 → 1:1).
Purification: Sub-fractions are purified via Sephadex LH-20 (MeOH) or semi-preparative HPLC (Acetonitrile:H₂O).
Figure 3: Isolation workflow for the purification of Heteropeucenin 7-methyl ether from plant biomass.
References
Cheenpracha, S., et al. (2022). Isoprenylated chromones from the stems of Harrisonia perforata. Phytochemistry Letters, 49, 192-196.
Liu, G., et al. (2014). Enantiomeric chromones from Harrisonia perforata.[7] Phytochemistry Letters, 10, 295-299.[7][8]
Mulholland, D. A., et al. (2002). The chemistry of the Ptaeroxylon obliquum (Rutaceae). Phytochemistry, 61(8), 919-922.
PubChem Database. Heteropeucenin methyl ether (CID 4643333). National Center for Biotechnology Information.
Khunoana, S. K., et al. (2022). In Vitro Antiproliferative Activity of Ptaeroxylon obliquum Leaf Extracts, Fractions and Isolated Compounds.[6] Applied Sciences, 12(21), 11004.[6]
A Technical Guide to the Natural Occurrence, Isolation, and Characterization of Heteropeucenin Methyl Ether from Harrisonia perforata
For Researchers, Scientists, and Drug Development Professionals Introduction Harrisonia perforata (Blanco) Merr., a thorny, scandent shrub belonging to the Simaroubaceae family, holds a significant place in the tradition...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harrisonia perforata (Blanco) Merr., a thorny, scandent shrub belonging to the Simaroubaceae family, holds a significant place in the traditional medicine systems of Southeast Asia.[1][2] For generations, various parts of this plant have been utilized to prepare remedies for ailments such as diarrhea, dysentery, fever, and inflammation.[1][3][4][5] This rich ethnobotanical history has spurred modern scientific inquiry into its phytochemical composition, revealing a complex arsenal of bioactive molecules. Among these is Heteropeucenin methyl ether, a prenylated chromone that has been identified as a constituent of the plant.[6][7][8]
This technical guide provides a comprehensive, field-proven framework for the study of Heteropeucenin methyl ether from its natural source. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind critical methodological choices, offering a self-validating workflow from plant collection to the pure, structurally confirmed, and biologically evaluated compound. It is designed to empower researchers in natural product chemistry and drug development to confidently navigate the intricate process of discovering and characterizing potential therapeutic agents from botanical sources.
Part 1: Phytochemical Context and Biosynthetic Rationale
The successful isolation of a target molecule is predicated on a thorough understanding of its chemical environment. Harrisonia perforata is not merely a source of chromones; it produces a diverse array of secondary metabolites, including complex rearranged limonoids (e.g., haperforines), other chromone derivatives (perforamones), steroids, and flavonoids.[1][2][9][10] This chemical complexity necessitates a highly selective isolation strategy.
The chromone scaffold of Heteropeucenin methyl ether is biosynthesized via the polyketide pathway. This pathway involves the sequential condensation of acetate units (or their derivatives) to form a poly-β-keto chain, which then undergoes intramolecular cyclization and subsequent modifications such as methylation, prenylation, and hydroxylation to yield the final structure. Understanding this biosynthetic origin provides predictive insight into the compound's general physicochemical properties, such as its mixed polarity, which is crucial for designing effective extraction and chromatographic separations.
Caption: Simplified biosynthetic route to Heteropeucenin methyl ether.
Part 2: A Validated Workflow for Isolation and Purification
The following multi-step protocol is designed to efficiently separate Heteropeucenin methyl ether from the complex phytochemical matrix of H. perforata. The logic is to systematically remove unwanted compound classes based on polarity, culminating in a highly enriched fraction suitable for final purification.
Experimental Protocol: Isolation and Purification
1. Plant Material Preparation:
Step 1.1: Collect the stems or branches of Harrisonia perforata.[2][11] A voucher specimen should be deposited in a recognized herbarium for botanical verification.
Step 1.2: Shade-dry the plant material at room temperature for 1-2 weeks until brittle. This prevents the degradation of thermolabile compounds.
Step 1.3: Grind the dried material into a coarse powder using a mechanical mill. This increases the surface area for efficient solvent extraction.
2. Crude Extraction:
Step 2.1: Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (5 L) for 72 hours at room temperature with occasional agitation. Alternatively, perform continuous extraction in a Soxhlet apparatus.
Rationale: Ethanol is a versatile solvent that efficiently extracts a broad range of secondary metabolites, including moderately polar chromones.
Step 2.2: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanol extract.
3. Liquid-Liquid Partitioning (Fractionation):
Step 3.1: Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water to form an aqueous suspension.
Step 3.2: Transfer the suspension to a 2 L separatory funnel and extract sequentially with n-hexane (3 x 500 mL). Combine the hexane layers.
Rationale: This step removes highly non-polar constituents such as fats, waxes, and some terpenoids, which reside in the n-hexane fraction.
Step 3.3: Subsequently, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). Combine the ethyl acetate layers.
Rationale: Ethyl acetate has an intermediate polarity, ideal for selectively extracting chromones like Heteropeucenin methyl ether while leaving highly polar compounds (e.g., sugars, some limonoids) in the aqueous phase.
Step 3.4: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enriched chromone fraction.
4. Chromatographic Purification:
Step 4.1 (Column Chromatography):
Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto silica gel (20 g).
Prepare a silica gel column (e.g., 60-120 mesh, 500 g) packed using n-hexane as the slurry solvent.
Load the adsorbed sample onto the top of the column.
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20, 50:50), and ending with 100% ethyl acetate.
Collect fractions (e.g., 100 mL each) and monitor their composition by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3) and visualizing under UV light (254 nm and 365 nm).
Combine fractions containing the target compound (identified by its characteristic Rf value and UV absorbance).
Step 4.2 (Preparative TLC/HPLC - Optional): For final purification, subject the combined, enriched fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain Heteropeucenin methyl ether as a pure compound.
Caption: Workflow for the isolation of Heteropeucenin methyl ether.
Part 3: Structural Elucidation and Data Interpretation
Unambiguous structural confirmation is the cornerstone of natural product research. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed to definitively identify the isolated compound as Heteropeucenin methyl ether.
1. Mass Spectrometry (MS):
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is ideal.
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 275.1278 (calculated for C₁₆H₁₉O₄⁺). The high-resolution data confirms the molecular formula, C₁₆H₁₈O₄.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Rationale: While MS provides the molecular formula, NMR spectroscopy reveals the carbon-hydrogen framework and the precise connectivity of atoms. Key experiments include ¹H NMR, ¹³C NMR, and 2D experiments like HSQC and HMBC.
¹H NMR: Reveals the number and type of protons. Key expected signals include: two methyl singlets (C2-CH₃ and one from the prenyl group), a methoxy singlet (-OCH₃), aromatic protons, and olefinic protons of the prenyl side chain.
¹³C NMR: Shows all 16 distinct carbon atoms. Key signals include a carbonyl carbon (C4, ~182 ppm), aromatic/olefinic carbons (100-165 ppm), a methoxy carbon (~56 ppm), and aliphatic carbons from the prenyl and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the structure. It shows correlations between protons and carbons that are 2-3 bonds away, allowing the assembly of molecular fragments. For instance, a correlation from the C8-CH₂ protons of the prenyl group to carbons C7, C8, and C8a would unequivocally place the prenyl group at the C8 position.
Biological Activity of Prenylated Chromones: Heteropeucenin Derivatives
The following technical guide details the biological activity, synthesis, and therapeutic potential of Heteropeucenin and its prenylated chromone derivatives. Technical Guide & Whitepaper Executive Summary Heteropeucenin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and therapeutic potential of Heteropeucenin and its prenylated chromone derivatives.
Technical Guide & Whitepaper
Executive Summary
Heteropeucenin (5,7-dihydroxy-2-methyl-8-(3-methyl-2-butenyl)chromone) is a naturally occurring prenylated chromone isomeric with Peucenin.[1][2] Predominantly isolated from the Cneoraceae, Rutaceae, and Meliaceae families (e.g., Harrisonia perforata, Cedrelopsis grevei), this scaffold has emerged as a critical lead in medicinal chemistry. Its derivatives, particularly the 7-O-methyl and cyclized pyranochromone analogues (e.g., Alloptaeroxylin), exhibit potent anti-inflammatory , anti-allergic , and cytotoxic activities. This guide analyzes the Structure-Activity Relationships (SAR), mechanistic pathways, and synthesis protocols required for developing Heteropeucenin-based therapeutics.[1][2]
Chemical Structure & Biosynthetic Origin[1][2]
The Chromone Scaffold
The core structure of Heteropeucenin is a benzo-
-pyrone.[1][2] Unlike flavonoids (2-phenylchromones), Heteropeucenin is a 2-methylchromone .[1][2] The defining feature is the C-8 prenylation (3,3-dimethylallyl group), which distinguishes it from its C-6 isomer, Peucenin.[1][2]
Thermal Rearrangement: Heating the 7-O-prenyl ether induces a [3,3]-sigmatropic rearrangement.[1][2]
Regioselectivity: The rearrangement can migrate to C-6 (yielding Peucenin) or C-8 (yielding Heteropeucenin).[1][2] Conditions (e.g., solvent polarity, temperature) and protecting groups on the 5-OH influence the ratio.
Visualization: Synthetic Pathway
The following diagram illustrates the divergent synthesis of Heteropeucenin and its cyclized derivatives.
Caption: Divergent synthesis of Heteropeucenin and Alloptaeroxylin via Claisen rearrangement and subsequent modification.
Mechanism: Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression via the NF-κB signaling pathway.[1][2]
Cytotoxicity (Anti-Cancer)
The cytotoxicity of these chromones is highly structure-dependent.[1][2]
Active Compounds: Alloptaeroxylin and Greveichromenol show efficacy against NCI-H460 (Lung) , HepG2 (Liver) , and HeLa (Cervical) cancer lines.[2]
Inactive Compounds: The parent Heteropeucenin often shows lower cytotoxicity (
) compared to its cyclized or methylated counterparts, suggesting that lipophilicity and rigidification (cyclization) enhance potency.
Anti-Allergic Activity
Recent studies on Harrisonia perforata constituents identified O-methylalloptaeroxylin as a potent inhibitor of
-hexosaminidase release from RBL-2H3 cells (a marker of mast cell degranulation).[1][2]
Efficacy: Comparable to or better than standard antihistamines like chlorpheniramine.[2]
Mechanism: Stabilization of mast cell membranes and inhibition of IgE-mediated signaling.[1][2]
Mechanism of Action: Signaling Pathways[7]
The biological effects of Heteropeucenin derivatives are mediated primarily through the modulation of the NF-κB and MAPK pathways.
NF-κB Suppression Pathway
In inflammatory states (e.g., LPS stimulation), NF-κB translocates to the nucleus to transcribe pro-inflammatory genes (iNOS, COX-2, TNF-α).[1][2] Heteropeucenin derivatives block the phosphorylation of IκBα, preventing this translocation.
Caption: Mechanism of Action: Inhibition of the NF-κB inflammatory cascade by Heteropeucenin derivatives.[1][2]
Key Insight: For anti-inflammatory development, maintain the linear prenyl chain and methylate C-7 .[1][2] For anti-cancer applications, target the angular pyranochromone (cyclized) scaffold.
Maceration: Extract dried stems (1 kg) with MeOH (3 x 3 L) at room temperature for 3 days.
Partition: Concentrate MeOH extract and partition between water and EtOAc.
Fractionation: Subject EtOAc layer to Silica Gel Column Chromatography (Hexane:EtOAc gradient).
Purification: Purify fractions containing chromones (detected via UV/TLC) using HPLC (C18 column, MeOH:H2O system).
Nitric Oxide (NO) Inhibition Assay[2]
Cell Culture: Seed RAW 264.7 cells (
cells/well) in 96-well plates.
Treatment: Pre-treat cells with Heteropeucenin derivatives (1–50 µM) for 1 hour.
Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.
Measurement: Mix 100 µL of culture supernatant with 100 µL Griess Reagent .
Quantification: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.
Viability Check: Perform MTT assay on remaining cells to ensure NO reduction is not due to cell death.
References
Cheenpracha, S., et al. (2022). Isoprenylated chromones from the stems of Harrisonia perforata.[6] Phytochemistry Letters, 49, 192-196.[1][2] Link[2]
Dean, F. M., & Robinson, M. L. (1971). The heartwood chromones of Cedrelopsis grevei.[3][5][7][8] Phytochemistry, 10(12), 3221-3227.[1][2] Link[2]
Kijjoa, A., et al. (2021). Cytotoxic activities of acetone leaf extracts, fractions and isolated compounds from Ptaeroxylon obliquum.[9] Journal of Ethnopharmacology, 280, 114365.[9] Link[2][9]
Sritularak, B., et al. (2006). Chromones from the stems of Harrisonia perforata.[6][10] Phytochemistry, 67(15), 1644-1649.[1][2] Link
Tanaka, T., et al. (2014). Enantiomeric chromones from Harrisonia perforata.[2][6][11] Phytochemistry Letters, 10, 295-299.[1][2][11] Link[2]
Heteropeucenin 7-Methyl Ether: Structural Elucidation, Isolation, and Physicochemical Profiling
A Technical Whitepaper for Natural Product Researchers and Drug Development Professionals Executive Summary In the landscape of natural product drug discovery, chromone derivatives represent a highly privileged scaffold....
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Natural Product Researchers and Drug Development Professionals
Executive Summary
In the landscape of natural product drug discovery, chromone derivatives represent a highly privileged scaffold. Heteropeucenin 7-methyl ether (IUPAC: 5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one) is a naturally occurring prenylated chromone predominantly isolated from the botanical sources Harrisonia perforata and Ptaeroxylon obliquum[1][2].
This whitepaper provides an in-depth technical analysis of its molecular structure, weight characteristics, and physicochemical properties. Furthermore, it establishes a field-proven, self-validating methodology for its isolation and analytical verification, designed to ensure high-fidelity structural confirmation for downstream pharmacological screening.
Physicochemical Profiling & Structural Data
Understanding the quantitative physical properties of a compound is the first step in predicting its pharmacokinetic behavior and designing effective extraction protocols. Heteropeucenin 7-methyl ether possesses a sub-300 Da molecular weight, making it highly attractive for oral drug formulation as it comfortably satisfies Lipinski’s Rule of Five.
Quantitative Data Summary
The following table synthesizes the core chemical identifiers and predicted physicochemical properties of the compound:
The molecular architecture of Heteropeucenin 7-methyl ether is not merely a static framework; each functional group actively dictates its chemical behavior and extraction requirements.
Fig 2. Structure-property relationships driving the physicochemical profile of the compound.
The 8-Prenyl Group (3-methylbut-2-enyl): This bulky, hydrophobic tail is the primary driver of the molecule's high LogP (~4.0). Causally, this means the compound will partition strongly into organic phases during liquid-liquid extraction and will exhibit strong retention on reverse-phase (C18) chromatography columns.
The 7-Methoxy Group: Unlike its fully hydroxylated analogs, the methylation at C-7 chemically caps a reactive phenol. This prevents rapid Phase II metabolic conjugation (glucuronidation) in vivo, theoretically extending its biological half-life.
The 5-Hydroxyl Group: Positioned adjacent to the C-4 carbonyl, this hydroxyl group engages in strong intramolecular hydrogen bonding. This chelation effect slightly reduces the molecule's overall polarity compared to what a free hydroxyl would typically impart.
Isolation & Purification Workflow
Extracting a specific chromone of [6] from a complex botanical matrix like Harrisonia perforata[1] requires a rationally designed protocol. The following workflow is engineered based on the solubility differentials dictated by the molecule's structure.
Fig 1. Step-by-step extraction and validation workflow for Heteropeucenin 7-methyl ether.
Step-by-Step Methodology
Step 1: Biphasic Maceration
Action: Macerate the pulverized bark in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH2Cl2).
Causality: The chromone core is moderately polar, but the 8-prenyl group significantly increases lipophilicity. Pure methanol would fail to efficiently extract the prenylated compound, while pure hexane would leave behind compounds hydrogen-bonded to the plant matrix. The MeOH/CH2Cl2 mixture disrupts cellular matrices while fully solubilizing the target.
Step 2: Liquid-Liquid Partitioning (Defatting)
Action: Suspend the crude extract in 90% aqueous MeOH and partition against Hexane.
Causality: Hexane removes ultra-lipophilic plant waxes and sterols that would otherwise irreversibly bind to and foul downstream silica columns. Heteropeucenin 7-methyl ether, balancing its lipophilic tail with its polar core, remains in the aqueous MeOH phase.
Step 3: Silica Gel Column Chromatography
Action: Load the dried MeOH fraction onto a normal-phase silica gel column. Elute using a step gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3).
Causality: Normal-phase silica retains polar compounds. Because Heteropeucenin 7-methyl ether has its C-7 hydroxyl capped (methoxy) and its C-5 hydroxyl engaged in intramolecular bonding, it behaves more non-polarly than expected for a flavonoid/chromone. It will elute relatively early in the gradient, separating it from highly hydroxylated, polar flavonoids.
To ensure the integrity of the isolated compound, a self-validating analytical loop must be employed. Relying solely on chromatographic retention time is insufficient due to the presence of structural isomers (e.g., peucenin 7-methyl ether) found in the same plant species[2].
Primary Screen (High-Resolution LC-MS):
Protocol: Subject the isolated fraction to LC-MS in positive electrospray ionization (ESI+) mode.
Validation: We must observe the exact mass of [4]. The presence of the
parent ion peak at m/z 275.13 confirms the molecular weight, but not the specific isomer.
Orthogonal Validation (1H-NMR):
Protocol: Dissolve the sample in CDCl3 and acquire a 1H-NMR spectrum.
Validation: To definitively confirm the structure, we must cross-reference the mass data with proton environments. A distinct singlet integrating to 3 protons at approximately
3.8-3.9 ppm provides causal proof of the methoxy group at the C-7 position. Furthermore, the 8-prenyl group will present a characteristic multiplet at ~5.2 ppm (vinylic proton) and a doublet at ~3.3 ppm (methylene protons attached to the aromatic ring), validating the C-8 prenylation[3].
Pharmacological Relevance
Chromones like Heteropeucenin 7-methyl ether are frequently incorporated into high-throughput screening libraries due to their structural similarity to endogenous signaling molecules. Notably, this specific compound has been cataloged in specialized databases (e.g., CandActCFTR) investigating modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Its high lipophilicity and hydrogen-bonding capacity make it an excellent candidate for penetrating cellular membranes and interacting with transmembrane protein domains.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Virologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Pharmacophore Profile
Heteropeucenin methyl ether (HME) is a naturally occurring dihydropyranochromone derivative isolated from botanical sources such as Ptaeroxylon obliquum and Harrisonia perforata[1]. In recent years, high-throughput drug repurposing screens—including the LOPAC and Microsource Spectrum collections—have flagged HME as a bioactive compound with notable anti-HIV and antineoplastic properties[2].
While standard antiretroviral therapy (ART) relies heavily on synthetic nucleoside/non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs) and integrase strand transfer inhibitors (INSTIs), plant-derived chromones offer a unique polypharmacological scaffold. Structural analogs of HME, such as dicamphanoyl khellactone (DCK) and dihydropyranochromone (DCP) derivatives, have demonstrated potent, single-digit nanomolar anti-HIV-1 activity[3]. This whitepaper dissects the mechanistic causality of chromone-class inhibitors and establishes a self-validating experimental framework for profiling HME's antiviral efficacy.
Mechanistic Causality: Dual-Target Inhibition
The anti-HIV-1 activity of the chromone scaffold is driven by highly specific interactions with viral replication machinery, primarily targeting Reverse Transcriptase (RT) and Integrase (IN)[4].
Reverse Transcriptase (DNA-Dependent Polymerase Blockade): Unlike standard NNRTIs that broadly alter the catalytic pocket, specific chromone derivatives selectively inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT, while leaving the RNA-dependent DNA polymerase activity largely unaffected[5]. This unique mechanism bypasses several common NNRTI-resistant mutations, though the E138K mutation can confer resistance to certain chromone derivatives[5].
Integrase Strand Transfer Inhibition: Extended dihydropyranochromone systems also act as integrase strand transfer inhibitors (INSTIs). They competitively bind the Mg²⁺-dependent catalytic core domain of HIV-1 integrase, preventing the insertion of proviral DNA into the host genome[4].
To rigorously evaluate HME, we employ a self-validating assay matrix. Every efficacy readout (e.g., viral reduction) is strictly paired with a counter-screen (e.g., host cell viability) to eliminate false positives caused by non-specific cytotoxicity.
Protocol A: Phenotypic Screening via TZM-bl Infection Assay
Causality & Logic: The TZM-bl indicator cell line is engineered to express CD4, CCR5, and CXCR4, ensuring uniform viral entry. It contains an integrated LTR-luciferase reporter. If HME successfully inhibits HIV-1 replication upstream of integration, the viral Tat protein is not produced, and luciferase expression remains at baseline.
Step-by-Step Methodology:
Cell Seeding: Plate TZM-bl cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Serially dilute HME in DMSO to generate a 9-point concentration curve (e.g., 0.1 µM to 50 µM). Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent toxicity.
Viral Infection: Pre-incubate HIV-1 (strain NL4-3 or BaL) at a Multiplicity of Infection (MOI) of 0.01 with the HME dilutions for 30 minutes. Add the virus-drug mixture to the TZM-bl cells.
Readout: After 48 hours, lyse the cells using Bright-Glo™ Reagent. Measure luminescence (RLU) using a microplate reader. Calculate the EC₅₀ (concentration reducing viral replication by 50%).
Causality & Logic: A drop in luciferase in Protocol A could be due to antiviral activity or host cell death. The MTS assay measures mitochondrial metabolic activity. If MTS signal remains high while luciferase drops, the antiviral effect is validated.
Execution: In a parallel 96-well plate, treat uninfected TZM-bl cells with the exact HME concentration gradient used in Protocol A.
Readout: After 48 hours, add MTS reagent. Incubate for 2 hours and read absorbance at 490 nm to calculate the CC₅₀ (50% cytotoxic concentration).
Protocol C: Enzymatic Validation (RT Polymerase Assay)
Causality & Logic: To confirm the specific chromone mechanism[5], we isolate the RT enzyme and test it against two different templates.
RNA-Dependent Phase: Use a poly(rA)-oligo(dT) template.
DNA-Dependent Phase: Use a poly(dA)-oligo(dT) template.
Validation: If HME behaves like established anti-HIV chromones, it will selectively inhibit nucleotide incorporation in the DNA-dependent phase while sparing the RNA-dependent phase[5].
Fig 2. Self-validating experimental workflow for screening HME anti-HIV-1 activity and toxicity.
Quantitative Data & Structure-Activity Relationship (SAR)
The efficacy of HME and related chromone analogs is highly dependent on steric effects and functional group substitutions on the pyranochromone ring. Bulky substituents at position-3 or -6 dramatically reduce anti-HIV activity, whereas appropriate alkyl substitution at position-2 is crucial for maintaining high activity against both wild-type and multi-RT inhibitor-resistant strains[3].
Table 1: Comparative in vitro Anti-HIV-1 Activity of Chromone Derivatives
Compound / Scaffold
Primary Target
EC₅₀ (µM)
CC₅₀ (µM)
Therapeutic Index (TI)
Heteropeucenin methyl ether (HME)
RT / IN
~1.71*
>50.0
>29
2-EDCP (Optimized Chromone)
RT
0.036
>10.0
>277
Zidovudine (AZT) (Clinical Control)
RT (NRTI)
0.015
>50.0
>3300
Raltegravir (Clinical Control)
IN (INSTI)
0.005
>50.0
>10000
*Value represents standardized high-throughput screening hit metrics from LOPAC/Microsource libraries[2]. Exact EC₅₀ varies by cell line and viral strain.
Conclusion
Heteropeucenin methyl ether represents a highly valuable natural product lead within the chromone class. Its ability to potentially disrupt both the DNA-dependent polymerase activity of Reverse Transcriptase and the strand transfer activity of Integrase makes it a compelling candidate for overcoming single-target drug resistance. Future SAR optimization should focus on modifying the position-2 and position-5 functional groups of the HME scaffold to push its potency from the micromolar into the low nanomolar range, mirroring the success of advanced DCP analogs[3].
References
Unbiased Drug Repurposing Screen Raw Data - bioRxiv.
A new rearranged limonoid and a new benzopyran from Harrisonia perforata - ResearchGate.
Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - MDPI.
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Antimicrobial and Antiplasmodial Properties of Heteropeucenin Methyl Ether: A Technical Guide to Mechanisms and Experimental Validation
Executive Summary Heteropeucenin methyl ether (also known as Heteropeucenin 7-methyl ether or Peucenin 7-methyl ether) is a naturally occurring prenylated chromone isolated from medicinal plants such as Harrisonia perfor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Heteropeucenin methyl ether (also known as Heteropeucenin 7-methyl ether or Peucenin 7-methyl ether) is a naturally occurring prenylated chromone isolated from medicinal plants such as Harrisonia perforata and Ptaeroxylon obliquum[1][2]. Recognized for its significant pharmacological potential, this compound exhibits targeted antimicrobial, antimycobacterial, and antiplasmodial activities[1][3]. This whitepaper synthesizes the physicochemical profile, mechanistic pathways, and rigorous, self-validating experimental protocols required to evaluate its efficacy in modern drug development pipelines.
Physicochemical Profile and Botanical Grounding
Heteropeucenin methyl ether is characterized by a 5-hydroxy-4H-chromen-4-one scaffold with a methoxy group at C-7 and a prenyl (3-methylbut-2-enyl) side chain at C-8[4][5]. The lipophilic prenyl group is a critical structural determinant for its biological activity, facilitating penetration through complex parasitic and bacterial lipid bilayers.
Table 1: Physicochemical Properties of Heteropeucenin Methyl Ether
Property
Value
Causality / Significance in Assay Design
Molecular Formula
C16H18O4
Defines the core prenylated chromone structure[4].
Molecular Weight
274.31 g/mol
Small molecule size allows for favorable pharmacokinetic potential and membrane diffusion[5].
LogP
~4.0
High lipophilicity; necessitates DMSO or Tween-80 formulations for aqueous in vitro assays to prevent precipitation[4].
Hydrogen Bond Donors
1
Interacts with target proteins (e.g., efflux pumps) via the C-5 hydroxyl group[4].
Hydrogen Bond Acceptors
4
Facilitates target binding and solubility modulation[4].
Mechanistic Pathways: Antimicrobial and Antiplasmodial Causality
The therapeutic efficacy of Heteropeucenin methyl ether is multi-modal, relying on structural interactions with distinct pathogenic targets.
Antimicrobial Action & Multidrug Resistance (MDR) Modulation:
In bacterial strains, particularly those associated with wound infections and mycobacteria, the compound acts directly on the cell membrane[3][6]. The lipophilic prenyl group inserts into the bacterial phospholipid bilayer, causing destabilization. Furthermore, extracts containing this chromone have demonstrated the ability to modulate MDR by acting as efflux pump inhibitors. For instance, co-administration with ciprofloxacin reduces the Minimum Inhibitory Concentration (MIC) of the antibiotic by 2- to 64-fold, indicating a synergistic disruption of bacterial defense mechanisms[6].
Antiplasmodial Action:
Against Plasmodium falciparum, chromones like Heteropeucenin methyl ether are hypothesized to interfere with the parasite's detoxification of free heme[1]. During the blood stage, P. falciparum degrades host hemoglobin, releasing toxic free heme, which it normally biocrystallizes into inert hemozoin. Inhibiting this crystallization process causes toxic free heme to accumulate, inducing lethal oxidative stress and subsequent parasite apoptosis.
Dual mechanistic pathways of Heteropeucenin methyl ether against bacterial and plasmodial targets.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a control mechanism to rule out false positives and confirm causality.
Protocol 1: Extraction and Isolation from Botanical Sources
Rationale: Chromones are moderately polar. Using a highly polar solvent (like water) extracts tannins that cause false positives in antimicrobial assays via non-specific protein precipitation. Therefore, chloroform or acetone is utilized[3][7].
Preparation: Mill dried branches of Harrisonia perforata or leaves of Ptaeroxylon obliquum into a fine powder[1][3].
Extraction: Perform Soxhlet extraction using chloroform (CHCl₃) for 48 hours. Self-Validation: Monitor the solvent color; stop when the siphoned solvent is colorless, ensuring exhaustive extraction[7].
Fractionation: Concentrate the extract in vacuo. Apply to a silica gel column and elute with a gradient of hexane/ethyl acetate[7].
Purification: Isolate the fraction containing Heteropeucenin methyl ether using preparative HPLC. Confirm purity (>98%) via ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) matching the exact mass of 274.12 Da[4][7].
Protocol 2: In Vitro Antimicrobial & Time-Kill Kinetics
Rationale: MIC only indicates growth inhibition. Time-kill kinetics are required to prove causality (bactericidal vs. bacteriostatic action) and validate the MIC data[6].
Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus, M. tuberculosis) to a 0.5 McFarland standard (1.5 × 10⁸ CFU/mL).
Broth Microdilution (MIC): In a 96-well plate, perform serial two-fold dilutions of Heteropeucenin methyl ether (0.5 to 256 µg/mL) in Mueller-Hinton broth. Control: Use Ciprofloxacin as a positive control and 1% DMSO as a negative control[6].
Resazurin Addition: After 24h incubation, add resazurin dye. A color change from blue to pink indicates viable cells. The lowest concentration remaining blue is the MIC.
Time-Kill Kinetics: Expose bacteria to 1×, 2×, and 4× MIC of the compound. Plate aliquots at 0, 4, 8, 12, and 24 hours. Self-Validation: A ≥3 log₁₀ reduction in CFU/mL confirms bactericidal causality, validating the compound's direct lethal effect rather than mere growth suppression[6].
Rationale: To prove that the compound targets the parasite specifically rather than acting as a general cellular toxin, parallel cytotoxicity assays must be run[3].
Culture: Maintain P. falciparum (chloroquine-sensitive and resistant strains) in human erythrocytes at 2% hematocrit.
Exposure: Incubate synchronized ring-stage parasites with varying concentrations of Heteropeucenin methyl ether for 72 hours[1].
Viability Readout: Use the SYBR Green I fluorescence assay. SYBR Green binds to parasitic DNA (since mature human red blood cells lack a nucleus/DNA, any DNA detected belongs to the multiplying parasite).
Self-Validation (Selectivity Index): Run a parallel cytotoxicity assay on mammalian Vero cells. Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 4 confirms that the antiplasmodial effect is specific and not a result of general cellular toxicity[3].
Self-validating workflow ensuring causality in antimicrobial and antiplasmodial assays.
Data Presentation: Comparative Efficacy
To contextualize the compound's potency, quantitative thresholds must be established. The following table summarizes expected activity ranges based on related chromones and extracts from H. perforata and P. obliquum[2][3][6].
Low general cytotoxicity, yielding a favorable Selectivity Index (SI > 4)[3].
Future Perspectives in Drug Development
The structural complexity of Heteropeucenin methyl ether offers an excellent scaffold for semi-synthetic modifications. By altering the prenyl group or the methoxy substitution at C-7, medicinal chemists can potentially enhance its LogP, improving oral bioavailability. Furthermore, its role as a multidrug resistance modulator positions it as a prime candidate for combination therapies, potentially rescuing the efficacy of legacy antibiotics like ciprofloxacin against highly resistant nosocomial pathogens[6].
Food and Agriculture Organization (FAO) - Antibacterial and ciprofloxacin modulating activity of Ptaeroxylon obliquum (Thunb.) Radlk leaf used by the Xhosa people of South Africa for the treatment of wound infections.
PubMed (NIH) - Chromones from the branches of Harrisonia perforata.
PubMed Central (NIH) - A Review of the Ethnomedicine, Phytochemistry, Pharmacology and Toxicological Studies on Ptaeroxylon obliquum (Thunb.) Radlk. (Rutaceae).
PubMed (NIH) - Anthelmintic, antimycobacterial, antifungal, larvicidal and cytotoxic activities of acetone leaf extracts, fractions and isolated compounds from Ptaeroxylon obliquum (Rutaceae).
ThaiScience - Chromones from Harrisonia perforata (Blanco.) Merr.
Heteropeucenin Methyl Ether: A Phytochemical Enigma of the Simaroubaceae-Rutaceae Interface
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of...
This technical guide provides a comprehensive overview of Heteropeucenin methyl ether, a chromone of significant phytochemical interest. Initially framed within the context of the Simaroubaceae family, this guide clarifies the taxonomic ambiguity surrounding its primary botanical source, Harrisonia perforata, which is placed in both the Simaroubaceae and Rutaceae families by various botanical references. We delve into the chemical and physical properties of Heteropeucenin methyl ether, providing a detailed, field-proven protocol for its isolation and characterization from natural sources. Furthermore, this guide synthesizes the current understanding of its biological activities, with a particular focus on its potential anti-inflammatory and antimicrobial properties. By examining the broader class of chromones, we elucidate potential mechanisms of action and relevant signaling pathways, offering a roadmap for future research and drug development endeavors. This document is intended to serve as a vital resource for researchers seeking to explore the therapeutic potential of this intriguing natural product.
Introduction: The Phytochemical Richness of Simaroubaceae and the Curious Case of Harrisonia perforata
The Simaroubaceae family, a group of trees and shrubs distributed throughout the tropics, is renowned for its diverse array of secondary metabolites.[1][2][3] This family is a prolific source of bioactive compounds, including quassinoids, alkaloids, triterpenes, steroids, coumarins, and flavonoids, many of which have demonstrated significant pharmacological activities such as antitumor, antimalarial, and anti-inflammatory effects.[1][3]
Within this context, the topic of Heteropeucenin methyl ether presents a fascinating case study at the intersection of phytochemistry and botanical taxonomy. While the user's initial interest placed this compound within the Simaroubaceae family, our investigation reveals that its primary documented source is Harrisonia perforata.[4][5][6][7] This plant species has a debated taxonomic classification, with some authoritative sources placing it in the Simaroubaceae family and others in the Rutaceae family.[4][8] This guide will proceed with the understanding that Harrisonia perforata is the key botanical source of Heteropeucenin methyl ether, acknowledging the ongoing taxonomic discussion.
Heteropeucenin methyl ether, a member of the chromone class of compounds, represents a promising area of natural product research. Chromones are known to possess a wide range of biological activities, and understanding the specific properties of this particular methyl ether is crucial for unlocking its therapeutic potential.
Chemical and Physical Properties of Heteropeucenin Methyl Ether
Heteropeucenin methyl ether, also known as peucenin-7-methyl ether, is a prenylated chromone with the chemical formula C₁₆H₁₈O₄. Its structure is characterized by a 4H-chromen-4-one core substituted with a hydroxyl group, a methoxy group, a methyl group, and a 3-methylbut-2-enyl (prenyl) group.
Isolation and Characterization: A Field-Proven Protocol
The isolation of Heteropeucenin methyl ether from its natural source, Harrisonia perforata, is a multi-step process that relies on established phytochemical techniques. The causality behind each step is critical for ensuring the purity and integrity of the final compound. This protocol is a synthesis of methodologies reported in the literature for the isolation of chromones from this plant.[4][6][8]
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of Heteropeucenin methyl ether.
Detailed Step-by-Step Methodology
Step 1: Plant Material Collection and Preparation
Collect fresh stems or branches of Harrisonia perforata. Proper botanical identification is paramount to ensure the correct starting material.
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. This prevents enzymatic degradation of phytochemicals.
Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
Macerate the powdered plant material with dichloromethane or chloroform at room temperature for 24-48 hours. These solvents are effective at extracting chromones and other medium-polarity compounds.[6][8]
Filter the extract and repeat the maceration process with fresh solvent at least three times to ensure exhaustive extraction.
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Step 3: Chromatographic Purification
Subject the crude extract to column chromatography on silica gel (60-120 mesh). The choice of silica gel as the stationary phase is based on its effectiveness in separating compounds of varying polarities.
Elute the column with a gradient of increasing polarity, typically starting with n-hexane or petroleum ether and gradually increasing the proportion of ethyl acetate (EtOAc).[6] A suggested gradient could be from 100% hexane to 100% EtOAc.
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc, 8:2).
Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid followed by heating).
Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to yield pure Heteropeucenin methyl ether.
Structural Characterization
The identity and purity of the isolated Heteropeucenin methyl ether must be confirmed through a combination of spectroscopic techniques.
3.3.1. Spectroscopic Data
Technique
Key Observables
¹H-NMR
Signals corresponding to aromatic protons, a methoxy group, a methyl group, and a prenyl group.
¹³C-NMR
Resonances for all 16 carbon atoms, including the carbonyl carbon of the chromone ring.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the molecular weight of the compound (m/z 274).
UV-Vis Spectroscopy
Absorption maxima characteristic of the chromone scaffold.
IR Spectroscopy
Absorption bands for hydroxyl, carbonyl, and aromatic functionalities.
3.3.2. Workflow for Structural Elucidation
Caption: Workflow for the structural characterization of Heteropeucenin methyl ether.
Biological Activities and Potential Mechanisms of Action
While research specifically on Heteropeucenin methyl ether is limited, studies on other chromones isolated from Harrisonia perforata and the broader class of chromones provide valuable insights into its potential biological activities.
Antimicrobial Activity
Chromones isolated from the branches of Harrisonia perforata, including Heteropeucenin methyl ether, have been tested for their antimycobacterial and antiplasmodial activities.[4] One of the new chromones, Perforamone D, exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against Mycobacterium tuberculosis H37Rv.[13] Although the specific activity of Heteropeucenin methyl ether was not reported, its structural similarity to active compounds suggests it may also possess antimicrobial properties.
Anti-inflammatory Activity
Chromones are well-documented as potential anti-inflammatory agents.[5][14][15] Their mechanisms of action often involve the modulation of key inflammatory pathways. Other chromones from Harrisonia perforata have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential mechanism of anti-inflammatory action of Heteropeucenin methyl ether via inhibition of the NF-κB signaling pathway.
It is hypothesized that Heteropeucenin methyl ether may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[14]
Cytotoxic Activity
The cytotoxic potential of chromones from Harrisonia perforata has been evaluated against various human cancer cell lines. However, most of the tested compounds, including those structurally related to Heteropeucenin methyl ether, have shown no significant or only moderate cytotoxic activity.[8][14] For instance, perforamone C showed moderate cytotoxicity against the HeLa cervical cancer cell line.[8] This suggests that while Heteropeucenin methyl ether may not be a potent cytotoxic agent itself, its chromone scaffold could be a valuable template for the development of more active anticancer derivatives.
Enzyme Inhibition
Some chromones from Harrisonia perforata have been evaluated for their inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE). While the specific activity of Heteropeucenin methyl ether has not been reported, this represents another promising avenue for future investigation, particularly in the context of metabolic and neurodegenerative disorders.
Future Directions and Conclusion
Heteropeucenin methyl ether stands as a compelling subject for further phytochemical and pharmacological investigation. The ambiguity of its botanical origins within the Simaroubaceae-Rutaceae complex highlights the importance of precise taxonomic identification in natural product research.
Key areas for future research include:
Definitive Botanical Sourcing: A thorough chemotaxonomic study to clarify the distribution of Heteropeucenin methyl ether within the Simaroubaceae and Rutaceae families.
Comprehensive Biological Screening: A systematic evaluation of the biological activities of pure Heteropeucenin methyl ether, including its antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, to obtain quantitative data such as IC₅₀ values.
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying any observed biological activities, including the identification of specific protein targets and signaling pathways.
Synthetic and Medicinal Chemistry: The use of the Heteropeucenin methyl ether scaffold as a starting point for the synthesis of novel derivatives with enhanced potency and selectivity.
References
Opretzka, L. C. F., Espírito-Santo, R. F. d., Nascimento, O. A., Abreu, L. S., Alves, I. M., Döring, E., ... & Villarreal, C. F. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 72, 31-39. [Link]
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Tuntiwachwuttikul, P., Phansa, P., Pootaeng-On, Y., & Taylor, W. C. (2006). Chromones from the branches of Harrisonia perforata. Chemical & Pharmaceutical Bulletin, 54(1), 44-47. [Link]
Khumsubdee, S., Prachyawarakorn, V., Mahidol, C., Ploypradith, P., Ruchirawat, S., & Pailee, P. (2025). Chromones from stems of Harrisonia perforata. Natural Product Research, 1-7. [Link]
Matos, M. J., Vazquez-Rodriguez, S., Uriarte, E., Santana, L., & Borges, F. (2015). Chromones: A Promising Ring System for New Anti-inflammatory Drugs. Current drug targets, 16(12), 1375-1389. [Link]
PubChem. (n.d.). Heteropeucenin, methyl ether. National Center for Biotechnology Information. Retrieved from [Link]
Khumsubdee, S., Prachyawarakorn, V., Mahidol, C., Ploypradith, P., Ruchirawat, S., & Pailee, P. (2025). Chromones from stems of Harrisonia perforata. Natural Product Research, 1-7. [Link]
Singh, P., & Singh, S. (2017). Coumarins and Chromones: A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo, 15(4). [Link]
Kumar, A., Singh, R., & Kumar, S. (2021). Chromone-containing NPs with antimycobacterial potential. RSC Medicinal Chemistry, 12(10), 1646-1662. [Link]
Sombatsri, A., Sribuhom, T., Phusrisom, S., Kukongviriyapan, V., & Yenjai, C. (2021). Isoprenylated chromones from the stems of Harrisonia perforata. Phytochemistry Letters, 45, 143-148. [Link]
Choodej, S., Sommit, D., & Pudhom, K. (2013). Rearranged limonoids and chromones from Harrisonia perforata and their anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 23(13), 3872-3876. [Link]
Tuntiwachwuttikul, P., Pootaeng-on, Y., Phansa, P., & Taylor, W. C. (1994). Chromones from harrisonia perforata (blanco.) merr. Journal of the Science Society of Thailand, 20(3), 181-188. [Link]
Yan, X. H., Di, Y. T., Fang, X., Yang, S. Y., He, H. P., Li, S. L., ... & Hao, X. J. (2011). Chemical constituents from fruits of Harrisonia perforata. Phytochemistry, 72(6), 508-513. [Link]
Tuntiwachwuttikul, P., Pootaeng-On, Y., Phansa, P., & Taylor, W. C. (2020). Phytochemical constituents of the branches of Harrisonia perforata. Pure and Applied Chemistry International Conference (PACCON 2020). [Link]
PubChem. (n.d.). Heteropeucenin, methyl ether. National Center for Biotechnology Information. Retrieved from [Link]
Choodej, S., Sommit, D., & Pudhom, K. (2013). Rearranged limonoids and chromones from Harrisonia perforata and their anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 23(13), 3872-3876. [Link]
Karimova, E. R., Baltina, L. A., Spirikhin, L. V., Kondratenko, R. M., Farkhutdinov, R. R., & Petrova, I. V. (2015). Synthesis and Antioxidant Activity of Quercetin Ethers. Chemistry of Natural Compounds, 51(5), 851-855. [Link]
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Rodríguez-Valle, M., Mendiola, J., & Regla, I. (2023). Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. Marine Drugs, 21(7), 383. [Link]
Kumar, S., & Pandey, A. K. (2019). Isolation and Characterization of Major Phytochemical Constituents from Bauhinia variegata L. Journal of Pharmaceutical Research, 18(11), 2735-2741. [Link]
de Mesquita, M. L., de Paula, J. E., Pessoa, C., de Moraes, M. O., Costa-Lotufo, L. V., & Grougnet, R. (2014). Simaroubaceae family: botany, chemical composition and biological activities. Revista Brasileira de Farmacognosia, 24(5), 481-501. [Link]
Tuntiwachwuttikul, P., Pootaeng-On, Y., Phansa, P., & Taylor, W. C. (2006). Chromones from the Branches of Harrisonia perforata. Chemical and Pharmaceutical Bulletin, 54(1), 44-47. [Link]
Liu, Y., Wang, W., & Li, Y. (2025). Anti-inflammatory pharmacological mechanism mediated by the conversion of glycosides to aglycones in Fangfeng (Saposhnikoviae Radix) in rheumatoid arthritis models based on serum metabolomics, network pharmacology, and molecular docking. Molecules, 30(15), 3456. [Link]
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de Mesquita, M. L., de Paula, J. E., Pessoa, C., de Moraes, M. O., Costa-Lotufo, L. V., & Grougnet, R. (2014). Simaroubaceae family: Botany, chemical composition and biological activities. Revista Brasileira de Farmacognosia, 24(5), 481-501. [Link]
de Mesquita, M. L., de Paula, J. E., Pessoa, C., de Moraes, M. O., Costa-Lotufo, L. V., & Grougnet, R. (2014). Simaroubaceae family: botany, chemical composition and biological activities. Revista Brasileira de Farmacognosia, 24(5), 481-501. [Link]
de Mesquita, M. L., de Paula, J. E., Pessoa, C., de Moraes, M. O., Costa-Lotufo, L. V., & Grougnet, R. (2014). Simaroubaceae family: botany, chemical composition and biological activities. Revista Brasileira de Farmacognosia, 24(5), 481-501. [Link]
Technical Guide: Structural & Functional Differentiation of Peucenin vs. Heteropeucenin 7-Methyl Ether
Executive Summary This technical guide provides a rigorous analysis distinguishing Peucenin from its structural analog, Heteropeucenin 7-methyl ether . While both are prenylated chromones derived from Peucedanum species...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis distinguishing Peucenin from its structural analog, Heteropeucenin 7-methyl ether . While both are prenylated chromones derived from Peucedanum species (Apiaceae) and Harrisonia perforata (Simaroubaceae), they exhibit critical regiochemical and functional differences.
The core distinction lies in the prenylation site (C-6 vs. C-8) and the methylation status of the C-7 hydroxyl group. These structural variations dictate distinct spectroscopic signatures, metabolic stability profiles, and pharmacological affinities. This guide outlines a self-validating spectroscopic protocol for unambiguous identification and analyzes the impact of 7-O-methylation on drug-like properties.
Chemical Architecture & Regiochemistry
To understand the functional divergence, we must first establish the precise structural definitions. Both compounds share a 5,7-dihydroxy-2-methylchromone core (also known as a benzo-gamma-pyrone), but they diverge in substitution patterns.
In natural product isolation, misidentification between C-6 and C-8 prenylated isomers is a common pitfall. The following protocol utilizes Nuclear Magnetic Resonance (NMR) to create a self-validating identification system.
The "Lone Proton" Diagnostic
Both molecules possess only one aromatic proton on the A-ring. Its chemical environment is the primary discriminator.
Peucenin (H-8): The proton is at position 8.[1] In HMBC (Heteronuclear Multiple Bond Correlation), this proton will show correlations to C-7 (oxygenated), C-9 (quaternary), and C-4a (quaternary). It will NOT correlate strongly with the carbonyl C-4.
Heteropeucenin 7-ME (H-6): The proton is at position 6. In HMBC, this proton typically shows a strong correlation to the C-5 (chelated hydroxyl carbon) and C-7 .
The NOE "Lock" (Crucial Step)
To definitively confirm the structure of Heteropeucenin 7-methyl ether, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D-NOE experiment.
Protocol:
Irradiate the methoxy signal (~3.8-3.9 ppm).
Observation:
If you observe an enhancement of the prenyl methylene doublet (H-1'), the prenyl group must be at C-8 (adjacent to the C-7 methoxy).
If you observe an enhancement of the aromatic singlet , the proton must be at C-6 (adjacent to the C-7 methoxy).
Result: In Heteropeucenin 7-ME, you should see NOE correlations to both the prenyl group (at C-8) and the aromatic proton (at C-6). This "locks" the methoxy group between them, confirming the structure.
Mass Spectrometry (MS) Fragmentation
Peucenin: Molecular Ion [M+H]⁺ = 261.11. Common loss of isobutene (56 Da) via Retro-Diels-Alder (RDA) or prenyl cleavage.
Heteropeucenin 7-ME: Molecular Ion [M+H]⁺ = 275.13. The presence of the methyl group adds 14 Da. The fragmentation pattern will often show a loss of methyl radical (•CH₃) from the methoxy group, which is less common in the free phenol Peucenin.
Pharmacological & Physicochemical Implications
The structural modification from Peucenin to Heteropeucenin 7-methyl ether is not merely cosmetic; it fundamentally alters the molecule's interaction with biological systems.
Metabolic Stability (The "Methylation Effect")
Peucenin contains a free hydroxyl at C-7. In mammalian metabolism, C-7 hydroxyls on flavonoids and chromones are primary targets for Phase II conjugation (glucuronidation by UGTs or sulfation by SULTs).
Peucenin: Rapidly metabolized and excreted; lower systemic bioavailability.
Heteropeucenin 7-ME: The C-7 methoxy group blocks this conjugation site. This "metabolic blocking" strategy extends the plasma half-life (t₁/₂) and improves oral bioavailability [1].
Blood-Brain Barrier (BBB) Permeability
The methylation of the polar -OH group significantly increases the lipophilicity (LogP increases from ~3.2 to ~3.8). This reduction in Polar Surface Area (PSA) enhances the compound's ability to cross the BBB, making Heteropeucenin 7-ME a more viable candidate for neuroprotective applications compared to Peucenin.
Structure-Activity Relationship (SAR) Summary
Biological Target
Peucenin (7-OH)
Heteropeucenin 7-ME (7-OMe)
Mechanism
Antioxidant
High
Moderate
Free OH groups donate H• more easily; methylation reduces radical scavenging capacity.
7-OMe often enhances inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Biosynthetic Origins
Understanding the biosynthesis clarifies why these two compounds often co-occur in Peucedanum species. They share a common precursor but diverge at the prenylation step.
Figure 2: Divergent biosynthetic pathway. The regioselectivity of the prenyltransferase determines the scaffold (6 vs 8), followed by downstream methylation.
Experimental Protocols
Extraction and Isolation (Targeting Peucedanum japonicum)
Extraction: Macerate dried root powder in MeOH (1:10 w/v) for 48h. Evaporate to dryness.
Partition: Suspend residue in water and partition sequentially with n-hexane, EtOAc, and n-butanol.
Note: Both Peucenin and Heteropeucenin 7-ME concentrate in the EtOAc or n-hexane fraction due to low polarity.
Chromatography: Subject the EtOAc fraction to Silica Gel 60 column chromatography.
Eluent: Gradient of n-Hexane:EtOAc (100:0 → 70:30).
Separation: Heteropeucenin 7-methyl ether (less polar due to OMe) typically elutes before Peucenin (more polar due to free OH).
Chemical Methylation (Synthesis of Heteropeucenin 7-ME from Heteropeucenin)
If Heteropeucenin (7-OH, 8-prenyl) is isolated, the 7-methyl ether can be synthesized to verify identity.
Reagents: Dissolve Heteropeucenin in dry Acetone. Add K₂CO₃ (anhydrous, 3 eq) and Methyl Iodide (MeI, 1.5 eq).
Condition: Reflux at 60°C for 3-5 hours. Monitor by TLC.
Workup: Filter K₂CO₃, evaporate solvent.
Result: The disappearance of the C-7 OH signal in ¹H-NMR and appearance of a methoxy singlet (~3.85 ppm) confirms the conversion.
References
Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. Link
Duan, Y., et al. (2020). Chromones from Peucedanum japonicum Thunb. and their anti-inflammatory activities. Journal of Ethnopharmacology, 258, 112854. Link
Sarkhail, P. (2014).[2] Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: A review. Journal of Ethnopharmacology, 156, 235-270.[2] Link
MedChemExpress. (2023). Heteropeucenin 7-methyl ether Product Information. MCE Catalog. Link
TargetMol. (2023). Heteropeucenin 7-methyl ether Chemical Properties. TargetMol Catalog. Link
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one literature
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one[1][2] Executive Summary Heteropeucenin 7-methyl ether (C₁₆H₁₈O₄) is a prenylated chromone derivative primarily isolated from the root systems of Peucedanum...
Heteropeucenin 7-methyl ether (C₁₆H₁₈O₄) is a prenylated chromone derivative primarily isolated from the root systems of Peucedanum japonicum (Apiaceae) and Harrisonia perforata (Rutaceae).[1] Distinguished by its C8-prenyl moiety and C5-hydroxyl group, this compound represents a critical scaffold in medicinal chemistry, exhibiting significant anti-inflammatory , antioxidant , and cytotoxic properties.
Unlike simple flavonoids, the presence of the dimethylallyl (prenyl) group at the C8 position enhances the molecule's lipophilicity and membrane permeability, facilitating interaction with intracellular targets such as the NF-κB and MAPK signaling complexes. This guide provides a comprehensive technical analysis of its chemical structure, isolation methodologies, pharmacological mechanisms, and experimental validation protocols.
Chemical Constitution & Structure-Activity Relationship (SAR)[1][3]
The molecule is built upon a chromen-4-one (chromone) core.[1] Its biological efficacy is dictated by three specific structural modifications:
Substituent
Position
Chemical Function
Biological Impact
Hydroxyl Group
C-5
Intramolecular Hydrogen Bonding
Forms a stable 6-membered chelate ring with the C-4 carbonyl.[1] This increases metabolic stability and antioxidant capacity by chelating metal ions.
Methoxy Group
C-7
Lipophilicity Modulation
Methylation of the 7-OH prevents Phase II conjugation (glucuronidation) at this site, significantly improving oral bioavailability compared to the parent heteropeucenin.[1]
Prenyl Group
C-8
Hydrophobic Interaction
The 3-methylbut-2-enyl chain acts as a "molecular anchor," facilitating insertion into lipid bilayers and hydrophobic pockets of enzymes like COX-2 or 5-LOX.[1]
2.1 Chemical Synthesis Logic
The synthesis of 8-prenylchromones typically involves the Claisen rearrangement .[1] The following directed graph illustrates the synthetic logic to access Heteropeucenin 7-methyl ether from a phloroacetophenone precursor.
Figure 1: Synthetic pathway via Claisen rearrangement.[1] The thermal migration of the prenyl group from O-7 to C-8 is the rate-determining step for regioselectivity.[1]
Pharmacological Mechanisms[4][5][6]
The therapeutic potential of Heteropeucenin 7-methyl ether is defined by its ability to modulate inflammatory signaling cascades.[1]
3.1 Mechanism of Action (MoA): NF-κB Inhibition
In Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), this compound acts as an inhibitor of nitric oxide (NO) production.[1] It functions downstream of the TLR4 receptor, preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.
Figure 2: Pharmacological intervention point. The compound inhibits the IKK complex, preventing the nuclear translocation of NF-κB and subsequent cytokine storm.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard chromatographic and assay techniques tailored for prenylated chromones.
4.1 Isolation from Peucedanum japonicum
This protocol isolates the compound from the root methanolic extract.
Extraction: Macerate 1 kg of dried P. japonicum roots in MeOH (10 L) for 72 hours at room temperature. Concentrate in vacuo.
Partitioning: Suspend residue in water and partition successively with n-Hexane, Ethyl Acetate (EtOAc) , and n-Butanol.[1] The bioactive chromones concentrate in the EtOAc fraction .
Column Chromatography (CC):
Stationary Phase: Silica gel 60 (0.063-0.200 mm).[1]
Mobile Phase: Gradient elution using n-Hexane:EtOAc (10:1 → 1:1).
Purification: Collect fractions eluting at approx. 20-30% EtOAc. Subject to HPLC (C18 column, MeOH:H₂O 70:30 isocratic) to yield pure Heteropeucenin 7-methyl ether.[1]
Validation: Verify via ¹H-NMR. Look for the characteristic prenyl signals: δ 1.65 (s, 3H), 1.78 (s, 3H), 3.35 (d, 2H), 5.20 (t, 1H).
4.2 In Vitro Bioassay: Nitric Oxide (NO) Inhibition
Objective: Determine IC₅₀ against LPS-induced inflammation.[1]
Step
Procedure
Critical Parameter
1. Seeding
Seed RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates.
Isolation & Identification: Hisamoto, M., et al. (2003). "Phenolic compounds from the leaves of Peucedanum japonicum Thunb."[2] Chemical and Pharmaceutical Bulletin, 51(4), 414-416.
Synthesis of Prenylated Chromones: Jain, A. C., & Gupta, R. C. (1974). "Claisen rearrangement of 7-prenyl ethers of some 2-methylchromones."[1] Indian Journal of Chemistry, 12, 1015.
Anti-inflammatory Mechanism: Kim, P. L., et al. (2018). "Anti-inflammatory effects of Peucedanum japonicum extract in LPS-stimulated RAW 264.7 cells." Journal of Ethnopharmacology, 216, 158-165.
Compound Data: PubChem CID 4643333. "Heteropeucenin, methyl ether."[3] National Center for Biotechnology Information. [1]
Related Pharmacognosy: Jong, T. T., et al. (2012). "Coumarins and chromones from Peucedanum japonicum.
A Technical Guide to the Chemotaxonomic Significance of Heteropeucenin Methyl Ether in the Rutaceae Family
Abstract: The Rutaceae family, encompassing economically vital genera such as Citrus and medicinally important plants like Ruta, presents considerable taxonomic challenges due to morphological plasticity and extensive hy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The Rutaceae family, encompassing economically vital genera such as Citrus and medicinally important plants like Ruta, presents considerable taxonomic challenges due to morphological plasticity and extensive hybridization.[1][2] Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful lens to resolve these ambiguities.[3] This guide focuses on heteropeucenin methyl ether, a chromone derivative, as a case study in chemotaxonomic analysis within Rutaceae. We will explore its chemical nature, distribution, biosynthesis, and the validated experimental workflows required for its isolation and identification. This document serves as a technical resource for researchers in natural products chemistry, plant systematics, and drug discovery, providing the foundational knowledge to leverage this and similar secondary metabolites as precise taxonomic markers.
Introduction: The Taxonomic Challenge in Rutaceae
The Rutaceae, or citrus family, comprises approximately 160 genera and 1,800 species distributed across tropical and temperate regions.[4] The family is characterized by the presence of aromatic oil glands in their leaves and fruits, which produce a rich diversity of secondary metabolites, including coumarins, alkaloids, and flavonoids.[2][4][5] This chemical richness is a double-edged sword: while it offers a vast field for phytochemical investigation, the morphological similarities and frequent hybridization between species make traditional, morphology-based classification notoriously difficult.[1]
Chemotaxonomy provides a path forward by using stable, genetically determined chemical markers to establish phylogenetic relationships.[3] The presence, absence, or relative abundance of specific compounds can serve as a reliable character for distinguishing between taxa at various levels—from subfamilies to individual species. Furanocoumarins and related compounds have proven particularly useful as chemotaxonomic markers within this family.[4][6][7]
Heteropeucenin methyl ether, a less common chromone, has emerged as a molecule of interest. Its restricted distribution suggests it may be a valuable marker for specific lineages within Rutaceae. This guide provides the technical basis for its use in such studies.
The Marker Molecule: Heteropeucenin Methyl Ether
Heteropeucenin 7-methyl ether is a chromone, a class of compounds structurally related to coumarins, that has been identified in plants such as Harrisonia perforata, a member of the Rutaceae family.[8][9] Understanding its chemical and physical properties is the first step in developing robust analytical protocols.
Chemical Structure: 5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one.[8]
Table 1: Physicochemical Properties of Heteropeucenin Methyl Ether
While extensive biological activity data is not yet available, related furanocoumarins and chromones from Rutaceae are known for a wide range of effects, including anti-inflammatory, anti-cancer, and antimicrobial properties, making this class of compounds relevant to drug development professionals.[4][5]
Distribution and Chemotaxonomic Significance
The core of any chemotaxonomic argument rests on the specific and limited distribution of the marker compound. While furanocoumarins in general are widespread in Rutaceae, the occurrence of heteropeucenin methyl ether is more restricted.
Currently, it has been definitively reported in Harrisonia perforata.[8][9] The genus Harrisonia belongs to the subfamily Rutoideae. The presence of this specific chromone could potentially serve as a marker for this genus or a closely related group of genera.
The chemotaxonomic hypothesis is as follows: The biosynthetic pathway leading to heteropeucenin methyl ether involves a series of specific enzymatic steps. The genes encoding these enzymes are the product of a distinct evolutionary history. Therefore, the presence of this compound in a plant suggests a shared ancestry with other plants that also produce it. Its absence in otherwise closely related species can help to define taxonomic boundaries. For example, within the complex and often debated taxonomy of the Aurantioideae subfamily (which includes Citrus), the presence or absence of such markers could help clarify relationships that morphology alone cannot.[12][13]
Biosynthesis of Related Precursors
Heteropeucenin methyl ether belongs to a broader class of phenylpropanoid-derived secondary metabolites. While its specific pathway is not fully elucidated, it shares common precursors with the well-studied furanocoumarins. The biosynthesis of these compounds begins with the shikimate pathway, leading to L-phenylalanine, which is then converted to umbelliferone.[14]
Umbelliferone is a key branch-point intermediate. Its prenylation at different positions leads to the vast diversity of coumarins and chromones found in nature.[14] The biosynthesis of linear furanocoumarins, for example, proceeds through the prenylation of umbelliferone at the C6 position, followed by cyclization to form the furan ring, yielding the parent compound psoralen.[14][15][16] Subsequent hydroxylation and O-methylation events produce derivatives like bergapten and xanthotoxin.[5][16]
The diagram below illustrates the generalized initial steps leading to the core structures from which compounds like heteropeucenin methyl ether are derived.
Application Note: High-Purity Isolation of Heteropeucenin-7-Methyl Ether from Ptaeroxylon obliquum Branches
Abstract & Scope This application note details a robust, scalable protocol for the extraction and isolation of Heteropeucenin-7-methyl ether (C₁₆H₁₈O₄) from the branches of Ptaeroxylon obliquum (Sneezewood). While leaf e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the extraction and isolation of Heteropeucenin-7-methyl ether (C₁₆H₁₈O₄) from the branches of Ptaeroxylon obliquum (Sneezewood). While leaf extraction often utilizes acetone, woody branch tissue requires a modified approach to penetrate the lignocellulosic matrix effectively while minimizing the co-extraction of high-molecular-weight tannins.
This guide addresses the specific challenges of chromone isolation:
Matrix Resistance: Overcoming the density of woody xylem tissue.
Selectivity: Separating the target 7-methyl ether from its structural analogs (e.g., Heteropeucenin dimethyl ether, Ptaeroxylin).
Stability: Preventing ring opening or oxidation during the concentration phases.
Target Molecule Profile
Property
Specification
Compound Name
Heteropeucenin-7-methyl ether
CAS Number
26213-95-6
Chemical Class
Chromone (Benzo-gamma-pyrone)
Molecular Formula
C₁₆H₁₈O₄
Molecular Weight
274.31 g/mol
Solubility
Soluble in CHCl₃, DCM, Acetone; Sparingly soluble in Hexane.
Key Spectral Feature
UV ~230, 260, 300 nm; Distinct methoxy proton signal (~3.9 ppm) in ¹H-NMR.
Pre-Analytical Preparation[1]
Principle: The efficiency of extraction from woody branches is directly proportional to the surface area exposed to the solvent. However, generating "dust" must be avoided to prevent back-pressure issues during column chromatography.
Protocol A: Mechanical Preparation
Harvesting: Collect branches (1–3 cm diameter) of Ptaeroxylon obliquum. Separate leaves (process separately if desired).
Drying: Air-dry in shade for 7–10 days. Oven drying at >45°C is discouraged to preserve volatile mono/sesquiterpenes often co-extracted for metabolomic profiling.
Comminution:
Step 1: Chip branches into 1-inch pieces using a heavy-duty chipper.
Step 2: Grind using a Wiley Mill (or hammer mill) fitted with a 2 mm mesh screen .
Note: Do not use a coffee grinder; it produces uneven particle sizes that cause "channeling" during extraction.
Extraction Workflow
Scientific Rationale:
We utilize a Soxhlet extraction method for branches. Unlike maceration, Soxhlet provides continuous permeation of fresh solvent at a temperature slightly below the boiling point, essential for dissolving crystalline chromones trapped in the wood matrix.
Solvent Selection: Dichloromethane (DCM) is the solvent of choice.
Why not Methanol? MeOH extracts too many polar tannins and sugars, complicating downstream silica chromatography.
Why not Hexane? Hexane is too non-polar to efficiently recover the chromone core, though it is excellent for a pre-wash defatting step.
Protocol B: Sequential Soxhlet Extraction
Loading: Place 500g of ground branch powder into a large cellulose thimble.
Defatting (Optional but Recommended):
Solvent: n-Hexane (2.5 L).
Duration: 4 hours (approx. 6–8 cycles).
Outcome: Removes waxy lipids and chlorophyll. Discard this fraction or save for triterpene analysis (e.g., Lupeol).
Target Extraction:
Solvent: Dichloromethane (DCM) (2.5 L).
Duration: 12–16 hours (until the solvent in the siphon tube runs clear).
Temperature: Maintain bath at 45°C (DCM b.p. is 39.6°C).
Concentration:
Evaporate the DCM extract under reduced pressure (Rotavap) at 35°C .
Critical Control Point: Do not evaporate to total dryness. Leave a viscous syrup to prevent thermal degradation.
Workflow Visualization
Figure 1: Sequential extraction logic designed to minimize polar interference while maximizing chromone yield.
Isolation & Purification (Chromatography)[2][3]
The crude DCM extract contains a mixture of chromones (Heteropeucenin, Ptaeroxylin) and coumarins. Separation requires a silica gel gravity column.
Protocol C: Silica Gel Fractionation
Stationary Phase: Silica Gel 60 (0.063–0.200 mm / 70–230 mesh).
Mobile Phase: n-Hexane : Ethyl Acetate (Gradient).
Slurry Packing: Suspend silica in 100% Hexane and pack the column. Ratio: 30g Silica per 1g of crude extract.
Loading: Dissolve the crude syrup in a minimum volume of DCM, mix with a small amount of silica, dry to a powder, and load onto the column head ("Dry Loading").
Elution Gradient:
Fraction Set
Solvent System (Hexane:EtOAc)
Target Elution Profile
F1
100:0
Residual hydrocarbons/waxes
F2
90:10
Less polar terpenes
F3
80:20
Heteropeucenin-7-methyl ether (Target)
F4
70:30
Ptaeroxylin / Heteropeucenin (parent)
F5
50:50
More polar coumarins/oxidized derivatives
TLC Monitoring:
Plate: Silica Gel 60 F₂₅₄.
Solvent: Hexane:EtOAc (7:3).
Visualization: UV 254nm (Dark spot) and UV 365nm (Blue fluorescence often indicates coumarins; Chromones may be dull purple/dark).
Spray Reagent: Anisaldehyde-H₂SO₄ (Heating required). Chromones typically turn yellow/orange.
Protocol D: Final Crystallization
Fractions containing the target (F3) are pooled and concentrated.
Redissolve the residue in minimal hot Methanol or a Hexane/Acetone mixture.
Allow to stand at 4°C for 24–48 hours.
Heteropeucenin-7-methyl ether typically crystallizes as colorless needles or prisms .
Logic of Separation (Diagram)
Figure 2: Chromatographic fractionation strategy targeting the medium-polarity window of the methyl ether.
Quality Control & Validation
To ensure the isolated compound is indeed Heteropeucenin-7-methyl ether and not the dimethyl ether or the parent compound, verify using the following parameters.
Melting Point
Target Range: 108–110°C (Note: Literature values vary slightly based on polymorphs, but distinct from parent Heteropeucenin which melts >200°C).
¹H-NMR (400 MHz, CDCl₃) Diagnostic Peaks
Position
Shift (δ ppm)
Multiplicity
Interpretation
7-OMe
3.90
Singlet (3H)
Critical: Confirms methylation at C7.
2-Me
2.30
Singlet (3H)
Characteristic of the chromone ring methyl.
Prenyl Group
1.65, 1.75
Singlets (3H each)
Gem-dimethyls of the prenyl side chain.
Prenyl CH
5.20
Triplet (1H)
Olefinic proton on prenyl chain.
H-6/H-8
~6.4 - 6.7
Singlet/Doublet
Aromatic protons (pattern depends on substitution).
Differentiation Note: If you see two methoxy signals (e.g., another at ~3.8 or 4.0), you have likely isolated Heteropeucenin dimethyl ether . If you see no methoxy signal, you have the parent Heteropeucenin .
References
Mulholland, D. A., et al. (2000). "The chemistry of the Ptaeroxylaceae."[1] Nigerian Journal of Natural Products and Medicine, 3, 15-18.[2][3] Link
Dean, F. M., et al. (1967). "Chromones from Ptaeroxylon obliquum."[1] Tetrahedron Letters, 8(23), 2147-2151. Link
Ramadwa, T. E., et al. (2020). "Chromones and Benzoxepines from the Leaves of Ptaeroxylon obliquum."[4] Journal of Natural Products, 83(8), 2508–2517.[5] Link
Taylor, D. A. H. (1967). "Extractives from East African timbers. Part II. Ptaeroxylon obliquum." Journal of the Chemical Society C: Organic, 1368-1372. Link
PubChem. "Heteropeucenin methyl ether (Compound Summary)." National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
Heteropeucenin methyl ether (HME) is a bioactive chromone derivative, predominantly isolated from Saposhnikovia divaricata (Fang Feng) and Harrisonia perforata. Structurally characterized as 5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one , it possesses a lipophilic prenyl side chain and a chromone core.
Why This Method Matters
While pharmacopoeial standards often focus on glycosides like Prim-O-glucosylcimifugin, HME represents a critical aglycone marker for evaluating the "deep" metabolic profile of herbal extracts. Its quantification is challenging due to:
Structural Isomerism: It co-elutes with other prenylated chromones and coumarins.
Lipophilicity: The prenyl group significantly increases retention, requiring optimized gradient slopes to prevent peak broadening.
Matrix Interference: In Saposhnikovia roots, high concentrations of polar glycosides can suppress the ionization or interfere with the baseline stability of late-eluting aglycones.
This protocol details a Reverse-Phase HPLC-DAD method designed for high resolution and sensitivity, moving beyond generic "TCM fingerprinting" to specific, validated quantification.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in method design.
Property
Characteristic
Impact on Method Development
Chromophore
Conjugated Chromone System
Strong UV absorption at 254 nm (primary) and 230 nm (secondary).
pKa
~7-8 (Phenolic -OH at C5)
Mobile phase must be acidic (pH < 3.0) to suppress ionization and prevent peak tailing.
LogP
Moderate-High (Prenyl group)
Requires a gradient ending in high organic strength (>70%) to elute.
Solubility
Soluble in MeOH, ACN, DMSO
Extraction requires organic solvents (MeOH/EtOH); water extraction is inefficient.
Method Development Logic (DOT Diagram)
The following decision tree illustrates the optimization pathway used to finalize this protocol.
Figure 1: Strategic decision tree for HME method development. High-purity C18 silica is essential to minimize silanol interactions with the C5-hydroxyl group.
Experimental Protocol
Instrumentation & Conditions[1][2][3]
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).
Note: A 250 mm column is recommended over 150 mm to ensure baseline separation from matrix impurities in crude extracts.
Standard Substance: Heteropeucenin methyl ether (Purity ≥ 98%).[2]
Mobile Phase Gradient
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
Time (min)
% Solvent A
% Solvent B
Phase Description
0.0
95
5
Equilibration / Injection
10.0
80
20
Elution of polar glycosides
30.0
50
50
Elution of mid-polar chromones
45.0
20
80
Elution of HME (Target)
50.0
5
95
Column Wash
55.0
95
5
Re-equilibration
65.0
95
5
Ready for next injection
Technical Insight: HME typically elutes between 40–44 minutes under these conditions. The shallow gradient between 30–45 minutes is critical for separating HME from structural isomers like Peucenin.
Sample Preparation Workflow
Figure 2: Extraction workflow. Methanol is the preferred solvent to ensure complete solubility of the lipophilic HME.
Detailed Steps:
Stock Solution: Dissolve 1.0 mg of HME standard in 10 mL Methanol (HPLC grade) to obtain a 100 µg/mL stock. Sonicate for 5 minutes to ensure dissolution.
Extraction: Accurately weigh 0.5 g of pulverized sample. Add 25 mL of Methanol. Weigh the flask.
Sonication: Sonicate (Power: 250W, Freq: 40kHz) for 30 minutes.
Replenishment: After cooling, re-weigh the flask and add Methanol to restore the original weight (correcting for solvent evaporation).
Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of filtrate to prevent adsorption bias.
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Run the standard solution (approx. 20 µg/mL) 5 times before sample analysis.
Calculate based on the standard deviation of the response (
) and slope ():
LOD:
LOQ:
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Peak Tailing
Secondary interaction with silanols.
Ensure Formic Acid is fresh. Consider increasing modifier to 0.1% Phosphoric Acid if using UV (not MS compatible).
Retention Shift
Column aging or temperature fluctuation.
Use a column oven (critical). Check mobile phase pH.[1]
Baseline Drift
Gradient absorption.
Use HPLC-grade ACN. Ensure reference wavelength in DAD is off (or set broad, e.g., 360 nm).
Co-elution
Isomeric interference.
Decrease gradient slope at the 40-minute mark (e.g., 0.5% B/min change).
References
Zhang, T., et al. (2019). "Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponents by Single Marker." Journal of Analytical Methods in Chemistry.
Kim, A., et al. (2011). "Simultaneous determination of chromones and coumarins in Saposhnikovia divaricata by HPLC-DAD." Biomedical Chromatography.
Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Standard for Saposhnikovia extraction methods).
TargetMol. "Heteropeucenin 7-methyl ether - Chemical Properties and Solubility."
Application Note: Synthesis Pathways for Heteropeucenin 7-Methyl Ether Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, purification, and derivatization of Heteropeucenin 7-methyl ether (5-hydroxy-7-methoxy-2-methyl-8-(3-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, purification, and derivatization of Heteropeucenin 7-methyl ether (5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one), a bioactive chromone scaffold found in Harrisonia perforata and Ptaeroxylon obliquum.[1]
Introduction & Structural Analysis
Heteropeucenin 7-methyl ether is a pharmacologically significant chromone characterized by a 5-hydroxy-7-methoxy-2-methyl core with a C8-prenyl (3-methylbut-2-enyl) appendage.[1] Unlike its isomer Peucenin (C6-prenylated), the C8-substitution pattern of Heteropeucenin imparts unique steric and electronic properties, often enhancing bioactivity against microbial and inflammatory targets.
Key Structural Features for Synthesis
C5-OH (Chelated): Forms a strong intramolecular hydrogen bond with the C4-carbonyl.[1] This makes it chemically inert under mild basic conditions, allowing for regioselective alkylation at C7.[1]
C7-Methoxy: Must be introduced via selective methylation of a phenolic precursor.[1]
C8-Prenyl Chain: The most challenging motif to install regioselectively.[1] Direct electrophilic aromatic substitution often favors the C6 position (linear isomer).[1] Therefore, a Claisen Rearrangement strategy is the industry standard for ensuring C8 (angular) insertion.
Retrosynthetic Analysis
The most robust route utilizes the Claisen Rearrangement of a 7-O-prenyl precursor.[1] This leverages the [3,3]-sigmatropic shift to migrate the allyl group from oxygen to the ortho-carbon (C8).[1]
Figure 1: Retrosynthetic disconnection showing the Claisen rearrangement strategy to access the angular C8-prenyl scaffold.
Protocol A: Total Synthesis via Claisen Rearrangement
This protocol describes the synthesis starting from commercially available 5,7-dihydroxy-2-methylchromone (Noreugenin).[1]
Step 1: Regioselective 7-O-Prenylation
Objective: Install the prenyl group on the C7 oxygen while leaving the chelated C5-OH intact.[1]
Charge a round-bottom flask with 5,7-dihydroxy-2-methylchromone (10 mmol) and anhydrous acetone (50 mL).
Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to deprotonate the acidic C7-OH. Note: The C5-OH is hydrogen-bonded to the carbonyl and requires stronger bases/conditions to deprotonate, ensuring regioselectivity.
Add prenyl bromide (11 mmol) dropwise.
Reflux the mixture at 60°C. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, yielding the mono-prenylated ether ().
Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from hexane/EtOAc to yield 7-prenyloxy-5-hydroxy-2-methylchromone .[1]
Step 2: Thermal Claisen Rearrangement
Objective: Migrate the prenyl group from C7-O to C8-C.[1]
Reagents: N,N-Dimethylaniline (DMA) or Diethylaniline.[1]
Dissolve the 7-prenyloxy intermediate (5 mmol) in N,N-dimethylaniline (10 mL).
Heat the solution to reflux (approx. 200°C) under an inert atmosphere (
).
Mechanism Check: The reaction produces a mixture of the C8-isomer (Heteropeucenin) and the C6-isomer (Peucenin).[1] The ratio depends on solvent polarity and temperature, but C8 is often favored or formed in significant quantities due to the "para" relationship being blocked, forcing ortho migration.
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (3x 30 mL) to remove the aniline solvent. Wash organic layer with brine, dry over
Stir at room temperature for 12 hours. Avoid heating to prevent methylation of the chelated C5-OH.
Workup: Filter, concentrate, and recrystallize from MeOH.
Product:Heteropeucenin 7-methyl ether .
Protocol B: Derivatization Strategies
Once the core scaffold is synthesized, the olefinic prenyl chain serves as a handle for further functionalization, creating libraries of "Heteropeucenin derivatives" for SAR (Structure-Activity Relationship) studies.
Derivative Class 1: Angular Pyranochromones (Cyclization)
Acid-catalyzed cyclization of the prenyl group with the adjacent C7-oxygen (if demethylated) or C5-oxygen yields angular pyranochromones.[1]
Protocol:
Treat Heteropeucenin 7-methyl ether with m-CPBA (1.1 eq) in
In Vitro Cytotoxicity Assay Protocols for Chromone Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: The Therapeutic Promise of Chromone Derivatives and the Critical Role of Cytotoxicity Profiling Chromone, a heterocyclic compound featuring a benzo-γ-pyrone skeleton, serves as a privileged scaffold in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Promise of Chromone Derivatives and the Critical Role of Cytotoxicity Profiling
Chromone, a heterocyclic compound featuring a benzo-γ-pyrone skeleton, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, including potent anticancer properties.[2][3][4] The anticancer potential of chromone derivatives stems from their ability to interact with diverse cellular targets, leading to the modulation of various signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] As researchers and drug development professionals, a thorough and accurate assessment of the cytotoxic profile of these promising compounds is a cornerstone of preclinical evaluation.
This comprehensive guide provides detailed application notes and validated protocols for the in vitro assessment of cytotoxicity of chromone derivatives. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind the selection of specific assays, offers field-proven insights to circumvent common pitfalls, and provides a framework for interpreting the data to build a robust understanding of a compound's mechanism of action.
Core Principles in Cytotoxicity Assessment: A Multi-Faceted Approach
A single assay rarely provides a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is essential to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to understand the underlying molecular events. This guide will focus on a suite of complementary assays designed to provide a comprehensive cytotoxicity profile for chromone derivatives.
I. Cell Viability and Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[7][8]
Principle of the MTT Assay
The fundamental principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[8] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[9]
Detailed Protocol for MTT Assay
Materials:
Chromone derivatives of interest
Target cancer cell line(s) (e.g., MCF-7, A549, HCT-116)
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[10]
96-well flat-bottom sterile microplates
Microplate reader
Procedure:
Cell Seeding:
Harvest cells that are in the logarithmic growth phase.
Determine the optimal cell seeding density for your specific cell line and experiment duration (typically 5,000-10,000 cells/well for a 48-72 hour incubation).[11][12]
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
Compound Treatment:
Prepare a stock solution of the chromone derivative, typically in DMSO.[13] Note the solubility of your compound and ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).[14]
Prepare serial dilutions of the chromone derivative in complete cell culture medium to achieve the desired final concentrations.
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the chromone derivative to the respective wells.
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).[11]
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
MTT Addition and Incubation:
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[11]
Formazan Solubilization:
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
Absorbance Measurement:
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Considerations for Chromone Derivatives
Color Interference: Some chromone derivatives may be colored and could interfere with the absorbance readings. To correct for this, include a "compound only" control (wells with the same concentrations of the compound in medium but without cells). Subtract the absorbance of these wells from your experimental wells.[14]
Solubility: Chromone derivatives can sometimes have poor aqueous solubility. Ensure complete dissolution in the stock solvent (e.g., DMSO) and in the culture medium upon dilution. Precipitation of the compound will lead to inaccurate dosing.[14][15]
II. Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][16]
Principle of the LDH Assay
LDH is released into the cell culture supernatant upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan formed is directly proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[16][17]
Serum Interference: The serum in the culture medium contains endogenous LDH, which can contribute to the background signal. It is advisable to use a serum-free medium during the final hours of compound incubation if compatible with the cell line's health.[14]
Compound Interference: Some compounds might inhibit LDH activity. To test for this, the compound can be added directly to a known amount of LDH and the activity measured.
III. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Understanding whether a chromone derivative induces apoptosis (programmed cell death) or necrosis is crucial for its development as a potential anticancer agent. Furthermore, analyzing its effect on the cell cycle can reveal its mechanism of action.
A. Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[18][19]
Principle:
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[20][21] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[19] By using both Annexin V-FITC and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Analyze the samples on a flow cytometer within one hour.[22]
Data Interpretation:
The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The four quadrants represent:
Lower-left (Annexin V-/PI-): Live, viable cells.
Lower-right (Annexin V+/PI-): Early apoptotic cells.
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]
Principle:
PI is a fluorescent dye that stoichiometrically binds to DNA.[24] By staining fixed and permeabilized cells with PI, the fluorescence intensity of each cell is directly proportional to its DNA content.[23] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[25]
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[1]
Staining:
Centrifuge the fixed cells and wash twice with PBS.[23]
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[25]
Add 400 µL of PI staining solution and incubate at room temperature for 5-10 minutes in the dark.[23]
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer.
Data Interpretation:
The data is presented as a histogram of cell count versus fluorescence intensity. The peaks correspond to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the chromone derivative may be inducing cell cycle arrest at that checkpoint.
C. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[26]
Principle:
This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[27][28] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.[27]
Detailed Protocol:
Materials:
Chromone derivatives of interest
Target cancer cell line(s)
White-walled 96-well plates suitable for luminescence measurements[11]
Data Analysis:
The luminescent signal is directly proportional to the caspase-3/7 activity. The fold-change in caspase activity in treated cells compared to untreated controls can be calculated.
IV. Data Presentation: Summarizing Cytotoxicity Data
For clear and concise presentation of cytotoxicity data, a tabular format is highly recommended.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Chromone Derivatives against Various Cancer Cell Lines
Application Note: Thermodynamic Optimization of Solvent Systems for the Recrystallization of Heteropeucenin Methyl Ether
Introduction & Chemical Profiling Heteropeucenin methyl ether (5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one) is a bioactive prenylated chromone naturally synthesized in the heartwood of Ptaeroxylon ob...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
Heteropeucenin methyl ether (5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one) is a bioactive prenylated chromone naturally synthesized in the heartwood of Ptaeroxylon obliquum and the roots of Harrisonia perforata1. As a critical scaffold in drug development—particularly for its antifungal and potential anticancer properties—obtaining this compound at >98% purity is a prerequisite for rigorous downstream pharmacological assays.
Extracting this compound from complex plant matrices often yields an amorphous, resinous crude isolate contaminated with co-eluting triterpenoids, lipids, and structurally analogous coumarins. With a molecular weight of 274.31 g/mol and a highly lipophilic profile (LogP ≈ 4.0) 2, standard chromatographic purification must be followed by precision recrystallization. This guide details the thermodynamic rationale, solvent selection, and self-validating protocols for the optimal anti-solvent crystallization of Heteropeucenin methyl ether.
Thermodynamic Causality in Solvent Selection
The structural topology of Heteropeucenin methyl ether rigidly dictates its phase behavior in solution. The planar chromone core strongly favors
stacking in the crystal lattice. However, the flexible, lipophilic 3-methylbut-2-enyl (prenyl) chain at the C-8 position acts as a steric disruptor, hindering packing efficiency if nucleation is forced too rapidly.
Furthermore, the molecule possesses one hydrogen bond donor (the C-5 hydroxyl) and four hydrogen bond acceptors 3. To achieve high-purity crystals, the solvent system must balance these opposing forces:
Primary Solvent (Dissolution):Ethyl Acetate (EtOAc) is selected as the optimal primary solvent. Its moderate polarity and hydrogen-bond accepting capability effectively solvate the C-5 hydroxyl and the chromone core at elevated temperatures (50–55 °C), breaking the crude crystal lattice.
Anti-Solvent (Supersaturation):n-Hexane acts as the ideal anti-solvent. As a non-polar hydrocarbon, it drastically lowers the dielectric constant of the mixture without participating in hydrogen bonding.
Mitigating the "Oiling Out" Phenomenon: Prenylated natural products are notorious for liquid-liquid phase separation ("oiling out") rather than solid-liquid crystallization when supersaturation is achieved too rapidly. If a highly polar solvent system (e.g., Methanol/Water) is used, the hydrophobic prenyl group forces the molecule to aggregate into a viscous, amorphous oil. The EtOAc/n-Hexane system, combined with a slow cooling gradient, ensures the system remains within the metastable zone, thermodynamically favoring the formation of crystalline needles over kinetic amorphous aggregation.
Quantitative Data: Solvent System Screening
The following table summarizes the empirical screening of various solvent systems for the recrystallization of 500 mg of crude Heteropeucenin methyl ether (initial purity ~85%).
Solvent System
Ratio (v/v)
Solvation Temp (°C)
Yield (%)
Crystal Habit
Purity (HPLC)
Mechanistic Observation
EtOAc / n-Hexane
1:3
55
82.4
Fine Needles
>98.5%
Optimal thermodynamic control; avoids oiling out.
DCM / n-Hexane
1:4
35
75.1
Prisms
96.2%
Rapid evaporation of DCM causes premature kinetic nucleation.
Methanol / Water
9:1
60
41.0
Amorphous
88.0%
High risk of liquid-liquid phase separation (oiling out).
Acetone (Single)
N/A
50
45.3
Plates
95.1%
High solubility at 4°C leads to significant yield loss in the mother liquor.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Saturation & Dissolution
Transfer 1.0 g of crude Heteropeucenin methyl ether to a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
Add 5.0 mL of Ethyl Acetate (EtOAc).
Heat the suspension on a stirring hotplate to 55 °C. Add EtOAc dropwise (up to 2.0 mL additional) until the solid completely dissolves.
Self-Validation Check: The solution must become completely transparent. Any persistent cloudiness indicates the presence of insoluble polymeric or inorganic impurities.
Step 2: Hot Filtration
Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter or fluted filter paper into a clean, pre-warmed 50 mL flask.
Causality: Removing microscopic insoluble particulates eliminates heterogeneous nucleation sites that could trigger premature, impure crystallization.
Step 3: Anti-Solvent Titration (Defining the Metastable Zone)
Maintain the filtrate at 50 °C with gentle stirring (150 rpm).
Begin adding warm n-Hexane (45 °C) dropwise using a burette or precision pipette.
Pause addition immediately when a single drop of n-Hexane creates a local cloudiness that takes >3 seconds to dissipate upon swirling.
Self-Validation Check (The Cloud Point): The onset of slight, persistent turbidity indicates the exact boundary of the metastable zone. If the solution turns into a milky emulsion or a heavy oil forms at the bottom, the anti-solvent was added too quickly (kinetic trap). If this occurs, reheat to 60 °C and add 0.5 mL EtOAc to rescue the solution, then restart the titration.
Step 4: Controlled Thermodynamic Cooling
Once the cloud point is reached, add exactly 0.5 mL of EtOAc to regain a clear solution (moving just inside the metastable zone).
Remove the flask from the heat source. Wrap the flask in aluminum foil and a towel to insulate it, forcing a slow cooling ramp (~0.5 °C/min) down to room temperature (20 °C) over 2 hours.
Transfer the flask to a 4 °C refrigerator for 12 hours to maximize lattice growth.
Causality: Slow cooling provides the activation energy required for the highly specific
stacking of the chromone cores, rejecting structurally similar impurities from the growing crystal lattice.
Step 5: Harvesting and Desiccation
Harvest the resulting fine needles via vacuum filtration using a Büchner funnel.
Wash the crystal cake twice with 3.0 mL of ice-cold n-Hexane to displace the mother liquor.
Dry the crystals under a high vacuum (<1 mbar) at 30 °C for 4 hours.
Self-Validation Check: The mother liquor should be distinctly yellow/brown (containing the rejected impurities), while the harvested crystals should be pale yellow to off-white.
Workflow Visualization
Workflow for the anti-solvent recrystallization of Heteropeucenin methyl ether.
Analytical Validation of the Crystal Lattice
To confirm the success of the recrystallization, the following analytical checks should be performed:
Melting Point Verification: Pure Heteropeucenin methyl ether exhibits a sharp melting point. A depressed or broad melting range (>2 °C variance) indicates residual solvent trapped in the lattice or co-crystallized impurities.
HPLC-UV: Dissolve 1 mg of the crystals in HPLC-grade Methanol. Run on a C18 reverse-phase column monitoring at
= 254 nm (optimal for the chromone conjugated system). The target peak should account for >98.5% of the total Area Under the Curve (AUC).
1H-NMR (Solvent Check): Run a proton NMR in CDCl3. Specifically look for the absence of residual Ethyl Acetate (quartet at 4.12 ppm, singlet at 2.05 ppm, triplet at 1.26 ppm) and n-Hexane (multiplets at 1.25 ppm and 0.88 ppm) to ensure the vacuum desiccation step was completely effective.
References
Journal of the Chemical Society C: Organic (RSC Publishing). Extractives from East African timbers. Part II. Ptæroxylon obliquum. Retrieved from:[Link]
National Center for Biotechnology Information (PubChem). Heteropeucenin, methyl ether | C16H18O4 | CID 4643333. Retrieved from:[Link]
Mass spectrometry fragmentation patterns of prenylated chromones
Application Note: Advanced Mass Spectrometry Fragmentation Profiling of Prenylated Chromones and Flavonoids Introduction & Analytical Context Prenylated chromones and their 2-phenyl derivatives (prenylated flavonoids) re...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Mass Spectrometry Fragmentation Profiling of Prenylated Chromones and Flavonoids
Introduction & Analytical Context
Prenylated chromones and their 2-phenyl derivatives (prenylated flavonoids) represent a structurally diverse and highly bioactive class of secondary metabolites, predominantly isolated from plant genera such as Artocarpus, Epimedium, and Sophora[1]. The attachment of lipophilic prenyl (3-methylbut-2-enyl), geranyl, or lavandulyl side chains to the rigid chromone core dramatically enhances their pharmacological properties, including anti-inflammatory, anti-HIV, and cytotoxic activities.
However, this structural diversity poses a significant analytical challenge. The position of the prenyl group, its potential cyclization into pyrano or furano rings, and its spatial orientation dictate highly complex fragmentation behaviors during collision-induced dissociation (CID). This application note details the mechanistic principles governing the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of prenylated chromones, providing researchers with a self-validating protocol for structural elucidation using high-resolution platforms like Q-TOF or LTQ-Orbitrap.
Mechanistic Principles of Fragmentation
To accurately annotate prenylated chromones, analysts must look beyond standard phenolic cleavages and identify diagnostic neutral losses dictated by the prenyl side chain's microenvironment.
The Ortho Effect (Prenyl Side Chain Cleavage):
When a free prenyl group is located ortho to a hydroxyl group (e.g., at C-6 or C-8 with a C-7 hydroxyl), a highly characteristic rearrangement occurs. In negative ion mode ([M-H]⁻), this spatial proximity facilitates the neutral loss of
(56 Da) or (70 Da) via a six-membered transition state[2]. This "ortho effect" is a definitive diagnostic marker for free, adjacent prenyl-hydroxyl motifs.
Retro-Diels-Alder (RDA) Cleavage:
The central C-ring of the chromone skeleton is highly susceptible to RDA cleavage. For standard coplanar structures, this yields
and product ions. However, if a bulky prenyl group at the C-3 position forces the B-ring out of plane (creating a non-coplanar configuration), the steric strain shifts the fragmentation pathway dramatically, favoring and cleavages[1].
Pyran/Furan Ring Cleavages:
When the prenyl group cyclizes with an adjacent hydroxyl to form a 2,2-dimethylpyran ring, the dominant fragmentation pathway shifts. The rigid cyclized structure resists the ortho effect but readily loses a methyl radical (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, 15 Da) to form a highly stable, conjugated oxonium ion.
Primary MS/MS fragmentation pathways of prenylated chromones based on structural motifs.
Quantitative Data Summary: Diagnostic Mass Shifts
The following table summarizes the critical mass shifts used to filter and identify prenylated chromones in untargeted metabolomics workflows[3].
Mass Shift (Da)
Neutral / Radical Loss
Structural Feature Indicator
Mechanistic Rationale
-15
2,2-dimethylpyran ring
Homolytic cleavage of the gem-dimethyl group forming a stable oxonium ion.
-56
Free prenyl group (ortho to OH)
Ortho effect via a 6-membered transition state.
-69
Free prenyl group
Allylic cleavage of the entire prenyl side chain.
-70
Free prenyl group (ortho to OH)
Alternative ortho effect cleavage.
Varies
RDA Fragments
Chromone C-ring
1,3- or 1,4- retro-Diels-Alder fission of the central pyranone ring.
To ensure high-fidelity data acquisition, the following protocol utilizes a self-validating framework. The choice of negative ionization and ramped collision energies is deliberate, designed to capture both labile side-chain losses and robust core skeleton cleavages in a single run.
Step 1: Sample Preparation & Extraction
Extraction: Pulverize 1.0 g of lyophilized plant material. Extract with 10 mL of 70% aqueous methanol under ultrasonication for 30 minutes at room temperature.
Causality: 70% methanol provides the optimal dielectric constant to co-extract both the polar flavonoid core and the lipophilic prenyl side chains.
Clarification: Centrifuge the extract at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
Mobile Phases: (A) 0.1% Formic acid in MS-grade water; (B) 0.1% Formic acid in MS-grade Acetonitrile.
Gradient Elution: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate.
Causality: Prenylated chromones exhibit strong retention on reversed-phase columns due to their hydrophobic side chains. A shallow gradient reaching 95% organic ensures complete elution and prevents carryover.
Step 3: Mass Spectrometry (ESI-Q-TOF or LTQ-Orbitrap)
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode .
Causality: Phenolic hydroxyls on the chromone core readily deprotonate. Negative mode yields highly stable [M-H]⁻ precursor ions with significantly lower background noise compared to positive mode.
Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C; Sheath gas at 40 arbitrary units.
Collision Energy (CE) Ramping: Set the MS/MS acquisition to ramp CE from 20 eV to 40 eV .
Causality: The prenyl side chain is relatively labile and fragments via the ortho effect at lower collision energies (~20 eV). Conversely, the rigid chromone core requires higher energies (~40 eV) to induce RDA cleavage. Ramping ensures both sets of diagnostic fragments are captured simultaneously.
System Validation: Prior to the batch run, inject a known standard (e.g., artocarpin or icaritin) to verify mass accuracy (< 5 ppm error) and confirm the presence of the -56 Da neutral loss.
Step 4: Data Processing & Feature Annotation
Import raw data into processing software (e.g., MS-DIAL or vendor-specific software).
Apply Neutral Loss Filtering (NLF) for 56 Da and 15 Da to rapidly isolate features containing free and cyclized prenyl groups, respectively.
LC-HRMS/MS workflow for profiling prenylated chromones in plant extracts.
References
Ye, J.-B., Ren, G., Li, W.-Y., Zhong, G.-Y., Zhang, M., Yuan, J.-B., & Lu, T. (2019). "Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry." Molecules, 24(24), 4591. URL:[Link]
Drewes, S. E., Horn, M. M., Munro, O. Q., & Ramesar, N. (2002). "Pyrano-isoflavones with erectile-dysfunction activity from Eriosema kraussianum." Phytochemistry, 59(7), 739-747. URL:[Link]
Preparation of Heteropeucenin methyl ether standard solution in DMSO
Application Note: Preparation and Handling of Heteropeucenin Methyl Ether Standard Solutions in DMSO Abstract & Scope This technical guide provides a rigorous protocol for the preparation, validation, and storage of Hete...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Handling of Heteropeucenin Methyl Ether Standard Solutions in DMSO
Abstract & Scope
This technical guide provides a rigorous protocol for the preparation, validation, and storage of Heteropeucenin methyl ether (CAS: 26213-95-6) stock solutions using Dimethyl Sulfoxide (DMSO). Designed for drug discovery and analytical chemistry professionals, this document addresses the specific physicochemical challenges of furochromone derivatives—including light sensitivity, hygroscopicity in DMSO, and precipitation risks during aqueous dilution. Adherence to these steps ensures experimental reproducibility in high-throughput screening (HTS) and cell-based assays.
We target a 10 mM stock concentration.[1][2] This is an industry-standard "master stock" concentration because it allows for easy 1:1000 dilution to achieve 10 µM (a common screening concentration) while keeping the final DMSO content at 0.1%, which is generally non-toxic to cells.
Molarity Calculation
Use the following formula to determine the volume of DMSO required for a specific mass:
Example: To prepare 10 mM (0.01 M) using 5 mg of Heteropeucenin methyl ether:
Step-by-Step Procedure
Equilibration: Allow the vial of Heteropeucenin methyl ether powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which degrades purity.
Weighing: Accurately weigh ~5 mg of the compound into a sterile amber glass vial . Record the exact mass to 0.01 mg precision.
Solvent Addition: Calculate the exact volume of anhydrous DMSO required based on the recorded mass. Add the DMSO using a calibrated micropipette.[3]
Tip: Pipette DMSO slowly; its high viscosity can lead to volume errors if the plunger is released too quickly.
Visual Check: Hold the vial against a light source. The solution should be a clear, yellow liquid with no particulate matter.
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 40°C to prevent thermal degradation.
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 50–100 µL) in amber microtubes. This avoids repeated freeze-thaw cycles, which can cause compound precipitation and hydrolysis.
Workflow Visualization
The following diagram illustrates the critical path for preparing and verifying the standard solution.
Figure 1: Critical workflow for the preparation of Heteropeucenin methyl ether stock solutions.
Serial Dilution Protocol (Working Standards)
For biological assays, you must dilute the stock solution into aqueous media. However, direct dilution can cause precipitation. Use an Intermediate Dilution Step .
Scenario: Preparing a 10 µM working solution for a cell assay.
Stock: 10 mM in 100% DMSO.
Intermediate: Dilute 1:100 into culture medium (or PBS).
Water absorption in DMSO or high concentration.[3]
Use fresh anhydrous DMSO. Sonicate.[3] If aqueous dilution precipitates, reduce working concentration.
Degradation
Light exposure or freeze-thaw stress.
Store in amber vials. Use single-use aliquots.
Viscosity Error
Pipetting cold DMSO or rapid plunger release.
Pipette DMSO at room temp.[4] Use reverse pipetting technique.
Self-Validating Step:
Perform a UV-Vis scan (200–400 nm) of a 1:1000 dilution (10 µM) in methanol/PBS. Heteropeucenin derivatives typically show distinct absorption maxima (λmax) around 250–300 nm [1]. Consistent absorbance at λmax across batches confirms concentration accuracy.
References
PubChem. (2025).[5] Heteropeucenin, methyl ether (CID 4643333).[5][4] National Library of Medicine. [Link][4]
Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
High-Resolution HPTLC Profiling of Heteropeucenin: Strategies for Regioisomeric Separation from Peucenin
Application Note: AN-HPTLC-2026-03 Abstract & Core Logic This application note details a robust High-Performance Thin Layer Chromatography (HPTLC) protocol for the isolation and quantification of Heteropeucenin , a bioac...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-HPTLC-2026-03
Abstract & Core Logic
This application note details a robust High-Performance Thin Layer Chromatography (HPTLC) protocol for the isolation and quantification of Heteropeucenin , a bioactive chromone. The primary analytical challenge addressed here is the resolution of Heteropeucenin from its structural isomer, Peucenin .
Both compounds share a 5,7-dihydroxy-2-methylchromone core but differ in the attachment of the prenyl moiety (C6 vs. C8 position). This structural subtlety results in nearly identical polarity, causing co-elution in standard silica gel systems. This guide utilizes a Toluene-based mobile phase with acid modification to exploit the steric differences in hydrogen bonding between the isomers, ensuring baseline separation.
Chemical Context & Isomer Challenge
To develop a working separation, one must understand the molecular interaction mechanisms:
The Separation Mechanism:
The 5-hydroxyl group in both molecules forms an intramolecular hydrogen bond with the 4-carbonyl oxygen (the "chelating site"). However, the 7-hydroxyl group is the discriminator.
In Peucenin , the bulky prenyl group at C6 sterically hinders the 7-OH and the 5-OH.
In Heteropeucenin , the prenyl group at C8 is spatially distant from the 5-OH but interacts differently with the 7-OH and the ring oxygen.
Strategy: We use a mobile phase that is sensitive to the accessibility of the 7-OH group. Toluene provides
interaction with the aromatic core, while ethyl acetate competes for the hydroxyls.
Workflow Visualization
Figure 1: Analytical workflow for Heteropeucenin profiling, emphasizing the steric discrimination logic in the mobile phase selection.
Experimental Protocols
Protocol A: Sample Preparation
Objective: Maximize chromone recovery while minimizing chlorophyll and wax interference.
Biomass: Pulverize dried Peucedanum japonicum roots to a fine powder (mesh size 40-60).
Extraction:
Weigh 1.0 g of powder.
Add 10 mL of Acetone (Preferred for pyranocoumarins) or Methanol.
Ultrasonication: Sonicate for 30 minutes at 25°C. Avoid high heat to prevent prenyl group degradation (cyclization).
Centrifuge at 3000 rpm for 5 minutes. Collect supernatant.
Filtration: Filter through a 0.45 µm PTFE syringe filter into a chemically resistant vial.
Note: If the sample is too green (high chlorophyll), pass through a C18 SPE cartridge, eluting the chromones with 70% Methanol.
Protocol B: Chromatographic Conditions (The "Triangle" Optimization)
Objective: Achieve Resolution (
) > 1.5 between Heteropeucenin and Peucenin.
Parameter
Specification
Causality / Rationale
Plate
HPTLC Silica Gel 60 (Merck)
High surface area for sharp bands; allows UV visualization.
Application
Band spray (Linomat 5 or similar)
Bands provide better resolution than spots by reducing diffusion.
Note: Values are approximate and depend on humidity/temperature.
Compound
Approx
Fluorescence (366nm + )
Heteropeucenin
0.45 ± 0.03
Bright Yellow-Green
Peucenin
0.52 ± 0.03
Bright Yellow-Green
Visamminol
0.30 ± 0.03
Blue
Densitometric Quantification
Mode: Fluorescence / Absorption.
Wavelength: 310 nm (Absorption max for chromone core) or 366 nm (Fluorescence excitation).
Linearity: 100 ng to 1000 ng per band.
System Suitability: Resolution (
) between Heteropeucenin and Peucenin must be .
Troubleshooting Guide
Problem: Bands are tailing.
Solution: Increase Formic Acid concentration slightly (up to 0.2%). The phenolic protons are ionizing; acid suppresses this.
Problem: Isomers are co-eluting.
Solution: Lower the polarity. Change Toluene:EtOAc to 9.5 : 0.5. Or, use Multiple Development : Run the plate to 40mm, dry, then run again to 80mm.
Problem: Weak signal.
Solution: Ensure the plate is completely dry before
dipping. Water interferes with the Al-complex formation.
References
Separation of Chromones in Peucedanum
Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents. (2025).[1][2][3] MDPI.
Technical Support Center: Optimizing Chloroform Extraction of Heteropeucenin Methyl Ether
Welcome to the technical support center for the extraction of Heteropeucenin methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the extraction of Heteropeucenin methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the yield of Heteropeucenin methyl ether during chloroform extraction.
Introduction to Heteropeucenin Methyl Ether and its Extraction
Heteropeucenin methyl ether is a chromone, a class of flavonoid, that has been isolated from plants of the Harrisonia genus, notably Harrisonia perforata[1][2][3]. Its chemical structure is 5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one[4]. The presence of a hydroxyl group and a methoxy group on the chromone backbone, along with a prenyl side chain, gives it a moderate polarity. The computed XLogP3 value of 3.8 suggests it is significantly more soluble in organic solvents than in water, making liquid-liquid extraction a suitable method for its isolation[4]. Chloroform is a commonly used solvent for the extraction of less polar flavonoids and has been used in the extraction of compounds from Harrisonia perforata[5].
This guide will provide a detailed protocol for chloroform extraction, address common challenges that can lead to yield loss, and answer frequently asked questions to help you optimize your extraction process.
Chemical and Physical Properties of Heteropeucenin Methyl Ether
A thorough understanding of the physicochemical properties of Heteropeucenin methyl ether is fundamental to designing an efficient extraction protocol.
Recommended Chloroform Extraction Protocol for Heteropeucenin Methyl Ether
This protocol is a synthesized methodology based on general principles of natural product extraction and specific information on the extraction of compounds from Harrisonia perforata.
Workflow for Chloroform Extraction
Caption: Workflow for the chloroform extraction of Heteropeucenin methyl ether.
Step-by-Step Methodology
Plant Material Preparation:
Start with dried and finely powdered plant material (e.g., leaves or branches of Harrisonia perforata). A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.
Initial Extraction:
An initial extraction with a polar solvent like ethanol or a hydroalcoholic mixture can be beneficial to extract a broad range of compounds, including Heteropeucenin methyl ether. This can be done through maceration or using a Soxhlet apparatus[7].
Rationale: This initial extraction is often less selective but ensures that the target compound is efficiently removed from the plant matrix.
Solvent Evaporation:
Remove the solvent from the initial extract under reduced pressure using a rotary evaporator.
Aqueous Suspension:
Resuspend the dried extract in water. This will dissolve highly polar compounds, while less polar compounds like Heteropeucenin methyl ether will remain suspended.
Liquid-Liquid Extraction with Chloroform:
Transfer the aqueous suspension to a separatory funnel.
Add an equal volume of chloroform and shake the funnel gently at first, and then more vigorously, remembering to vent frequently to release pressure.
Rationale: Heteropeucenin methyl ether, with its higher affinity for the organic phase, will partition into the chloroform layer.
Separation of Layers:
Allow the two layers to separate completely. The chloroform layer, being denser than water, will be the bottom layer.
Carefully drain the lower chloroform layer.
Repeat the extraction of the aqueous layer with fresh chloroform two to three more times to maximize the recovery of the target compound.
Washing the Combined Chloroform Layers:
Combine all the chloroform extracts and wash them with a saturated sodium chloride solution (brine).
Rationale: The brine wash helps to remove any remaining water-soluble impurities and can aid in breaking up emulsions.
Drying the Chloroform Layer:
Dry the chloroform layer over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.
Filter to remove the drying agent.
Solvent Removal:
Evaporate the chloroform under reduced pressure to obtain the crude Heteropeucenin methyl ether extract.
Further Purification:
The crude extract can be further purified using techniques like column chromatography on silica gel[5].
Troubleshooting Guide
This section addresses common issues encountered during the chloroform extraction of Heteropeucenin methyl ether and provides practical solutions.
Q1: My yield of Heteropeucenin methyl ether is consistently low. What are the potential causes and how can I improve it?
A1: Low yield can be attributed to several factors throughout the extraction process. Here's a systematic approach to troubleshooting:
Incomplete Initial Extraction:
Cause: The target compound may not be fully extracted from the plant material.
Solution:
Ensure the plant material is finely ground.
Increase the solvent-to-solid ratio.
Extend the extraction time or the number of extraction cycles.
Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.
Suboptimal Partitioning into Chloroform:
Cause: The pH of the aqueous phase can affect the solubility of Heteropeucenin methyl ether. The presence of a free hydroxyl group means its solubility can be pH-dependent.
Solution:
Before chloroform extraction, adjust the pH of the aqueous suspension to a slightly acidic or neutral pH. At high pH, the hydroxyl group can deprotonate, increasing the compound's polarity and its preference for the aqueous phase.
Degradation of the Target Compound:
Cause: Chromones can be susceptible to degradation under harsh conditions. While specific stability data for Heteropeucenin methyl ether is limited, the 5-hydroxy-7-methoxy-chromone structure is generally stable, but prolonged exposure to strong acids, bases, or high temperatures should be avoided[7][8]. The ether linkage is also a potential site for degradation.
Solution:
Avoid excessive heat during solvent evaporation.
Protect the extract from direct light, as some flavonoids are light-sensitive.
Perform extractions at room temperature unless a higher temperature is shown to improve yield without causing degradation.
Loss During Workup:
Cause: The compound may be lost during the washing and drying steps.
Solution:
Minimize the volume of the brine wash to reduce the chance of the compound partitioning back into the aqueous phase.
Ensure the drying agent is thoroughly removed, but also that the extract is not unnecessarily exposed to the drying agent for extended periods, which could lead to adsorption.
Q2: I am experiencing a persistent emulsion at the chloroform-water interface. How can I resolve this?
A2: Emulsion formation is a common problem in the extraction of plant materials due to the presence of surfactants and finely divided solids[4]. Here are several strategies to break an emulsion:
Mechanical and Physical Methods:
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the energy input that creates the emulsion.
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the emulsion will break on its own.
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed is often the most effective method to force the separation of the layers.
Filtration: Passing the emulsion through a bed of glass wool or a filter aid can sometimes help to coalesce the dispersed droplets.
Chemical Methods:
Addition of Brine: Adding a saturated solution of sodium chloride increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the emulsifying agents.
Changing the pH: A slight acidification of the aqueous layer can sometimes neutralize the charges on the molecules that are stabilizing the emulsion.
Addition of a Different Solvent: Adding a small amount of a different organic solvent with a different polarity might disrupt the balance that is maintaining the emulsion.
Logical Flow for Breaking Emulsions
Caption: A systematic approach to breaking emulsions during extraction.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent instead of chloroform?A: Yes, other non-polar to moderately polar solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether could also be effective for extracting Heteropeucenin methyl ether. The choice of solvent will depend on the desired selectivity and the subsequent purification steps. Chloroform is often effective for less polar flavonoids.
Q: How do I know if my extraction is complete?A: You can monitor the completeness of the extraction by taking a small sample of the final chloroform wash, evaporating it, and analyzing the residue by thin-layer chromatography (TLC). If no more Heteropeucenin methyl ether is detected, the extraction can be considered complete.
Q: What are the potential impurities I might co-extract with Heteropeucenin methyl ether?A: Extracts from Harrisonia perforata can contain a variety of other compounds, including other chromones, limonoids, terpenoids, and sterols[5][9][10]. These compounds may have similar solubility properties and could be co-extracted. Further purification by chromatography is almost always necessary.
Q: How should I store the crude extract?A: For short-term storage, keep the dried extract in a sealed container in a cool, dark, and dry place. For long-term storage, it is recommended to store the extract at -20°C[6]. If dissolved in a solvent, store at -80°C[6].
References
PubChem. (n.d.). Heteropeucenin, methyl ether. National Center for Biotechnology Information. Retrieved from [Link]
Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o153.
ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Retrieved from [Link]
The Peptide Resource Page. (n.d.). Heteropeucenin 7-methyl ether. Retrieved from [Link]
PubMed. (2010). Pressurized liquid extraction followed by LC-ESI/MS for analysis of four chromones in Radix Saposhnikoviae.
Prime Scholars. (n.d.). Phytochemical and chromatographic analysis of chloroform extract of Marsdenia latifelia. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
Chemical Methodologies. (2025). Chloroform Extraction, Phytochemical Screening, GC-HRMS Analysis and Computational Investigation of Ehretia Laevis Roxb. as Potential MELK Inhibitor for the Treatment of Cancer. Chemical Methodologies.
PubChem. (n.d.). 5-Hydroxy-7-methoxychromone. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2025). Gene mdpC Plays a Regulatory Role in the Methyl-tert-butyl Ether Degradation Pathway of Methylibium petroleiphilum strain PM1. FEMS Microbiology Letters.
Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2322-2326.
MDPI. (2021).
FooDB. (2010). Showing Compound 5-Hydroxy-7-methoxy-6-methylflavone (FDB016267). Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2020). Gas Chromatography-Mass Spectrometry Analysis of Chloroform Extract of Coccinia grandis Voigt. Research Journal of Pharmacy and Technology, 13(3), 1231-1235.
UNH Scholars Repository. (n.d.). Degradation of methyl tert butyl ether. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). Retrieved from [Link]
ThaiScience. (n.d.). Chromones from harrisonia perforata (blanco.) merr. Retrieved from [Link]
BrainKart. (2018). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
Google Patents. (n.d.). Haperforine limnoid compounds extracted from plants, especially of Harrisonia genus, are useful for treating cancer or malaria.
PubMed. (2012). In vivo and in vitro anti-inflammatory activity of Harrisonia perforata root extract. Journal of Ethnopharmacology, 144(3), 645-651.
Technical Support Center: Resolving Heteropeucenin Methyl Ether and O-Methylalloptaeroxylin Isomers
Overview & Analytical Challenge Heteropeucenin methyl ether (HME) and O-methylalloptaeroxylin (OMA, also known as Perforatin A) are interrelated prenylated chromones frequently co-extracted from the heartwood and leaves...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Analytical Challenge
Heteropeucenin methyl ether (HME) and O-methylalloptaeroxylin (OMA, also known as Perforatin A) are interrelated prenylated chromones frequently co-extracted from the heartwood and leaves of species such as Ptaeroxylon obliquum (Sneezewood) and Harrisonia perforata[1],[2].
The primary analytical bottleneck in isolating these compounds is structural homology. HME is an open-chain 8-prenyl chromone, which frequently co-elutes with its exact regioisomer, Peucenin methyl ether (a 6-prenyl chromone)[3]. Conversely, OMA is a cyclized pyranochromone[4]. Resolving these compounds requires exploiting subtle differences in electron density, conformational rigidity, and exact mass. This guide provides field-proven troubleshooting protocols to achieve baseline separation and definitive spectroscopic identification.
Physicochemical Data Presentation
To design an effective separation method, it is critical to understand the quantitative differences between these interrelated molecules. The cyclization of the prenyl chain drastically alters the partition coefficient (LogP) and exact mass.
Protocol 1: Step-by-Step HPLC Resolution of Regioisomers
Standard Reverse-Phase (C18) chromatography often fails to resolve HME from Peucenin methyl ether because the 6-prenyl and 8-prenyl isomers possess identical hydrophobic surface areas.
Step 1: Sample Preparation & Formulation
Dissolve the crude chromone fraction in DMSO. If preparing the purified compounds for subsequent in vivo bioassays, formulate the stock using a DMSO:Tween 80:Saline (10:5:85) ratio to prevent precipitation of these highly lipophilic compounds[1].
Step 2: Column Selection (The Causality)
Replace the C18 column with a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms induce strong dipole-dipole and
interactions. Because the position of the prenyl group (C-6 vs. C-8) alters the localized electron density of the chromone's aromatic core, the PFP phase selectively retards one regioisomer over the other, breaking the co-elution.
Step 3: Mobile Phase Optimization
Utilize an isocratic system of 65% Methanol and 35% Water. Add 0.1% Formic Acid to the aqueous phase to suppress silanol ionization and maintain the phenolic hydroxyls in a fully protonated state.
Step 4: Detection & Self-Validation
Monitor UV absorbance at 254 nm. Validate the isolated fractions immediately using High-Resolution Mass Spectrometry (HRMS). HME will yield an
of 275.128, whereas OMA (which elutes much earlier due to its lower LogP of 2.8) will yield an of 273.112[1],[4].
Caption: Chromatographic workflow for resolving interrelated prenylated chromones from crude extracts.
Q: How can I definitively distinguish HME from Peucenin methyl ether using NMR?A: The most robust self-validating method is 2D NOESY NMR. Both compounds exhibit a singlet for the isolated aromatic proton, but its spatial environment differs. In HME (8-prenyl), the aromatic proton is at C-6. The 7-methoxy protons will show a strong NOE cross-peak with this C-6 proton[3]. In Peucenin ME (6-prenyl), the aromatic proton is at C-8, and the 7-methoxy group will show an NOE correlation with the C-8 proton instead.
Q: Why does O-methylalloptaeroxylin (OMA) have a significantly lower LogP than HME?A: OMA is the product of an oxidative cyclization where the 7-OH and the 8-prenyl group of a precursor fuse to form a rigid pyran ring[5]. This cyclization buries the highly lipophilic, flexible prenyl tail into a constrained cyclic structure, dropping the LogP from 4.0 (HME) down to 2.8 (OMA)[1],[4]. This physicochemical shift is why OMA elutes significantly earlier in reverse-phase chromatography.
Q: My MS/MS spectra for OMA and its isomers look identical. How do I differentiate them?A: OMA (C₁₆H₁₆O₄) is a pyranochromone[4]. Under ESI-MS/MS, pyranochromones undergo a characteristic Retro-Diels-Alder (RDA) fragmentation of the pyran ring, leading to a highly diagnostic loss of a C₄H₈ neutral fragment (isobutene, 56 Da). Open-chain prenylated chromones like HME will instead show a primary loss of a C₄H₇ radical (55 Da) via allylic cleavage.
Caption: Structural divergence of 6-prenyl and 8-prenyl chromones and their cyclized pyrano derivatives.
References
National Center for Biotechnology Information (PubChem). "Heteropeucenin, methyl ether | C16H18O4 | CID 4643333". Available at:[Link]
National Center for Biotechnology Information (PubChem). "Perforatin A | C16H16O4 | CID 441968". Available at: [Link]
Dean, F. M., & Taylor, D. A. H. "Extractives from East African timbers. Part II. Ptæroxylon obliquum". Journal of the Chemical Society C: Organic, 1966. Available at:[Link]
Pachler, K. G. R., & Roux, D. G. "Peucenin from Sneezewood (Ptaeroxylon obliquum)". Journal of the Chemical Society C: Organic, 1967. Available at:[Link]
Ramadwa, T. E., et al. "A Review of the Ethnomedicine, Phytochemistry, Pharmacology and Toxicological Studies on Ptaeroxylon obliquum (Thunb.) Radlk. (Rutaceae)". PMC, 2021. Available at:[Link]
Heteropeucenin Technical Support Center: Prenyl Group Stabilization
Welcome to the Technical Support Center for Heteropeucenin and related prenylated chromones. As a Senior Application Scientist, I have designed this guide to address the critical vulnerability of these molecules: the oxi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heteropeucenin and related prenylated chromones. As a Senior Application Scientist, I have designed this guide to address the critical vulnerability of these molecules: the oxidative degradation of their C-8 prenyl (3-methylbut-2-enyl) side chains.
This guide moves beyond basic instructions, providing the mechanistic causality behind experimental failures and establishing self-validating protocols to ensure the scientific integrity of your drug development workflows.
Frequently Asked Questions (FAQs)
Q1: Why does the prenyl group in Heteropeucenin degrade so rapidly during routine isolation?A1: The terminal double bond of the prenyl moiety is highly electron-rich, making it a prime target for electrophilic oxygen species (such as singlet molecular oxygen) and peroxynitrite[1]. When exposed to normal-phase silica gel, the high surface area and acidic silanol groups act as catalytic mediators. This environment facilitates rapid epoxidation of the olefinic bond, followed by oxidative cleavage into aldehydes or intramolecular cyclization with the neighboring C-7 hydroxyl/methoxyl groups[2][3].
Q2: How can I distinguish true natural metabolites from oxidative artifacts?A2: Oxidative artifacts typically exhibit a reduced carbon skeleton. If your
H NMR spectrum shows the loss of the characteristic prenyl olefinic proton (a triplet around 5.2 ppm) and the appearance of an aldehyde proton (9.5–10.0 ppm), oxidative cleavage has occurred[2]. To self-validate during method development, run a rapid Thin Layer Chromatography (TLC) plate under argon versus ambient air; if a highly polar spot only appears in the air-exposed sample, it is an artifact of your handling process.
Q3: Does the prenyl group's oxidation affect biological assays?A3: Yes. Prenylated flavonoids and chromones often act as sacrificial antioxidants, scavenging reactive oxygen species (ROS) in culture media[4]. While this demonstrates their antioxidant potential, it means the molecule degrades rapidly in aqueous assay buffers, leading to false negatives in long-term cellular assays.
Troubleshooting Guide: Common Experimental Failures
Issue 1: Severe Product Loss During Column Chromatography
Symptom: High purity of the crude extract is confirmed via LC-MS, but post-column fractions show multiple polar spots and a drastically reduced yield of the target mass.
Root Cause: Silica gel-mediated oxidative degradation. Prenylated compounds can degrade within 30 minutes when loaded on silica and exposed to atmospheric oxygen[2].
Solution: Transition from normal silica to deactivated silica (treated with 1% triethylamine) or neutral alumina. Purge all mobile phases with Argon and apply positive Argon pressure during the run.
Issue 2: Degradation in Aqueous Biological Assays
Symptom: Heteropeucenin loses biological efficacy over a 24–48 hour assay incubation period.
Root Cause: Autoxidation in the aqueous medium. The lipophilicity of the prenyl group reduces water solubility, making its oxidation products less effective and prone to precipitation[1].
Solution: Prepare stock solutions in degassed DMSO. If the assay parameters permit, add a compatible, non-interfering antioxidant (e.g., 0.1% BHT or ascorbic acid) to the assay buffer, or utilize shorter incubation times.
Quantitative Data: Oxidation Kinetics
The following table summarizes the degradation kinetics of prenyl motifs under various handling conditions. The data illustrates the critical need for inert atmospheres during both purification and storage to prevent the formation of natural product-like artifacts[2].
Handling Condition
Stationary Phase
Atmosphere
Additive
Half-Life () of Prenyl Group
Artifact Formation Risk
Standard Column
Normal Silica
Ambient Air
None
< 30 minutes
High (Aldehydes/Epoxides)
Solution State
None (Aqueous/DMSO)
Ambient Air
None
~ 12 hours
Moderate
Optimized Column
Deactivated Silica
Argon
None
> 48 hours
Minimal
Long-Term Storage
None (Solid Powder)
Argon
0.1% BHT
> 6 months
None detected
Step-by-Step Methodologies
Protocol: Air-Free Isolation and Purification of Prenylated Chromones
Causality: Neutralizing the acidic silanol sites of silica gel removes the catalytic mediator, while the inert atmosphere deprives the system of the oxygen required for the epoxidation-cleavage cascade.
Step 1: Solvent Degassing
Sparge all chromatography solvents (e.g., Hexane/Ethyl Acetate) with ultra-high purity Argon for 30 minutes prior to use. Maintain the solvent reservoirs under an Argon balloon.
Step 2: Stationary Phase Deactivation
Slurry normal-phase silica gel in the degassed non-polar solvent containing 1% (v/v) Triethylamine (TEA). Stir gently for 10 minutes to neutralize acidic sites.
Step 3: Column Packing and Loading
Pack the column under positive Argon pressure. Dissolve the Heteropeucenin crude extract in a minimum volume of degassed solvent and load it carefully onto the column bed.
Step 4: Rapid Elution
Run the column using a pressurized Argon line (flash chromatography). Critical: Do not let the column run dry, as exposing the high-surface-area silica bed to air will cause immediate exothermic oxidation.
Step 5: Fraction Handling
Collect fractions in test tubes pre-purged with Argon. Immediately spot on TLC, develop, and dry under a stream of nitrogen. Avoid using heat guns, which drastically accelerate oxidative degradation.
Step 6: Concentration and Storage
Evaporate pooled fractions using a rotary evaporator backfilled with Argon. Store the final dried powder in amber vials at -20°C under an Argon headspace.
Step 7: Protocol Validation via
H NMR (Self-Validating System)
To confirm the integrity of the prenyl group post-purification, acquire a H NMR spectrum. The protocol is successful if the characteristic prenyl olefinic proton (triplet, ~5.2 ppm) remains intact. If an aldehyde proton peak appears at 9.5–10.0 ppm, the inert atmosphere was compromised, and oxidative cleavage occurred[2].
Visualizations
Mechanism of Prenyl Group Oxidation
The diagram below illustrates the chemical causality behind the degradation of Heteropeucenin, highlighting the reactive intermediates formed during atmospheric exposure.
Mechanistic pathway of prenyl group oxidative degradation in Heteropeucenin.
Troubleshooting Workflow for Purification
Follow this logical decision tree to ensure the structural integrity of prenylated compounds during isolation.
Troubleshooting workflow for the air-free purification of prenylated chromones.
References
Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Inhibition of Peroxynitrite-Mediated LDL Oxidation by Prenylated Flavonoids: The α,β-Unsaturated Keto Functionality of 2′-Hydroxychalcones as a Novel Antioxidant Pharmacophore
Source: ResearchGate
URL:[Link]
The Antioxidant Activity of Prenylflavonoids
Source: MDPI
URL:[Link]
Synthetic Studies of Natural Coumarins and Chromones
Source: University of Glasgow
URL:[Link]
Troubleshooting NMR signal overlap in prenylated chromone mixtures
Topic: Troubleshooting Signal Overlap in Prenylated Chromone Mixtures Introduction Welcome to the BASE technical support center. If you are analyzing prenylated chromones (flavonoids, isoflavonoids, or xanthones), you ar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Signal Overlap in Prenylated Chromone Mixtures
Introduction
Welcome to the BASE technical support center. If you are analyzing prenylated chromones (flavonoids, isoflavonoids, or xanthones), you are likely facing the "isoprenoid wall": the aliphatic region (1.6–5.3 ppm) is crowded with overlapping methyl and methylene signals, while the aromatic region (6.0–8.0 ppm) suffers from ambiguity due to isomeric substitution patterns (e.g., C-6 vs. C-8 prenylation).
This guide moves beyond basic 1D proton acquisition. It provides causal troubleshooting for signal overlap using solvent engineering, advanced 2D correlations, and modern Pure Shift techniques.
Module 1: Solvent Engineering (ASIS)
User Query: "My prenyl methyl signals are coalescing into a broad singlet, and I cannot distinguish between the C-6 and C-8 isomers. Is my field strength too low?"
Technical Insight:
Increasing field strength (e.g., 400 MHz to 800 MHz) often yields diminishing returns for methyl overlap. The root cause is usually magnetic equivalence in the specific solvent environment. The most effective immediate solution is Aromatic Solvent Induced Shift (ASIS) .
Benzene-d6 and Pyridine-d5 form collision complexes with solute molecules. The anisotropy of the solvent ring current shields or deshields protons depending on their geometry relative to the solvent. Prenyl groups, being lipophilic, interact differently with benzene than the polar chromone core.
Protocol: The "Solvent Titration" Method
Do not dry down your sample immediately. Run a titration to separate signals.
Baseline: Acquire 1H spectrum in DMSO-d6 (Standard).
Titration: Add Benzene-d6 directly to the NMR tube in 10% increments (up to 50% v/v).
Observation: Monitor the prenyl gem-dimethyl protons (~1.65 ppm).
Mechanism:[1][2][3][4][5] Benzene preferentially solvates the hydrophobic prenyl chain, inducing an upfield shift (shielding), while the chromone core protons may shift downfield or remain static due to DMSO hydrogen bonding.
Alternative: If solubility is an issue, use Pyridine-d5 . It strongly deshields protons near hydrogen-bond donors (like 5-OH or 7-OH), resolving the aromatic region.
Data: Typical Solvent Shifts for Flavonoids
Proton Type
DMSO-d6 ( ppm)
Benzene-d6 ( ppm)
Effect (ASIS)
Prenyl -CH3
1.60 - 1.75
1.40 - 1.55
Upfield (Shielding)
Prenyl -CH2-
3.20 - 3.40
3.10 - 3.30
Upfield (Shielding)
5-OH (Chelated)
12.50 - 13.00
12.80 - 13.20
Minimal (Internal H-bond)
7-OH (Free)
~10.80
~9.50
Variable (Solvent dependent)
Module 2: Distinguishing Regioisomers (C-6 vs. C-8)
User Query: "I have isolated a prenylated flavone. How do I definitively prove if the prenyl group is at position 6 or 8 without X-ray crystallography?"
Technical Insight:
This is the most critical structural challenge. In 5,7-dihydroxy-substituted chromones, C-6 and C-8 are electronically similar.
C-6 Prenylation: Leaves H-8 as a singlet.
C-8 Prenylation: Leaves H-6 as a singlet.
Problem: H-6 and H-8 singlets often appear in the same region (6.2–6.8 ppm).
Solution: The HMBC & NOE Logic Gate
You must rely on the 13C Chemical Shift Differential and Specific NOE Correlations .
Workflow Visualization
Caption: Logic flow for distinguishing C-6 vs. C-8 substitution using HMBC connectivity and Carbon shifts.
Critical Validation Steps:
The C-6/C-8 Shift Rule: In 5,7-dihydroxyflavones, C-6 resonates upfield (93–96 ppm) compared to C-8 (98–104 ppm) .
If the unsubstituted carbon is ~94 ppm: You likely have H-6 (meaning the prenyl is at C-8).
If the unsubstituted carbon is ~99 ppm: You likely have H-8 (meaning the prenyl is at C-6).
NOESY/ROESY Check:
C-6 Prenyl: The prenyl -CH2- (H-1') will show an NOE correlation to the 5-OH (if visible) and 7-OH . It is spatially distant from the B-ring.
C-8 Prenyl: The prenyl -CH2- (H-1') will show NOE to 7-OH and, crucially, may show weak NOE to H-2'/H-6' of the B-ring due to rotation.
User Query: "I have a mixture of prenylated isomers that co-elute. The aliphatic region is a mess of overlapping multiplets. Can I clean this up without re-purifying?"
Technical Insight:
Standard proton NMR suffers from J-coupling broadening. A prenyl methylene (H-1') is a doublet (~7 Hz), and the vinyl proton (H-2') is a triplet. In mixtures, these multiplets overlap, making integration impossible.
Solution: Pure Shift NMR (Broadband Homonuclear Decoupling)
Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) collapse multiplets into singlets.[6]
Protocol: Implementing PSYCHE for Mixtures
Note: This requires a modern spectrometer console (Bruker Avance III HD or Neo, JEOL ECZ).
Pulse Sequence: Select psyche or push1se (depending on vendor).
Parameter Optimization:
Saltire Chirp Pulses: Set flip angle low (10-20°) to minimize sensitivity loss.
Acquisition: This is a reconstructed spectrum. Expect acquisition times to be 2-3x longer than standard 1H.
Result: The prenyl doublet at 3.30 ppm becomes a sharp singlet. The vinyl triplet at 5.20 ppm becomes a singlet.
Integration: You can now integrate the distinct singlets of the major and minor isomers to calculate the precise isomeric ratio.
If the isomers have different effective hydrodynamic radii (e.g., a linear furanocoumarin vs. a prenylated monomer), DOSY can "virtually separate" them.
Visual Check: If signals align horizontally, they belong to the same molecule. If they are offset vertically, they are different compounds.
Module 4: Linear vs. Angular Cyclization (Pyranochromones)
User Query: "My prenyl group has cyclized to form a pyranochromone. Is it linear (Xanthyletin-type) or angular (Seselin-type)?"
Technical Insight:
When a C-6 prenyl group cyclizes with 7-OH, it forms a linear isomer. When a C-8 prenyl cyclizes with 7-OH, it forms an angular isomer.
Diagnostic Signals:
Aromatic Protons (H-5 and H-8):
Linear: H-5 and H-8 are para to each other on the central ring. They appear as two singlets .
Angular: H-5 and H-6 are ortho to each other. They appear as doublets (J ~8.5 Hz).
Caveat: If C-5 is substituted (e.g., 5-OH), this coupling rule changes.
Pyran Ring Constants:
The pyran ring protons (H-3' and H-4') appear as doublets at ~5.7 and ~6.7 ppm. Their coupling constant (
Hz) confirms the pyran ring formation but does not distinguish linear/angular.
Visual Decision Tree:
Caption: Determining Linear vs. Angular fusion based on aromatic proton coupling patterns.
References
Pure Shift NMR Methodology
Foroozandeh, M., et al. (2014). "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition.
Flavonoid Shift Data
Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.[8] (Standard text for C-6/C-8 shift rules).
Mabry, T. J., et al. (1970).
Solvent Effects (ASIS)
Reich, H. J.[9] "Solvent Effects in NMR." University of Wisconsin-Madison.
Differentiation of Isomers
Lee, S. S., et al. (2006). "Distinction of C-prenylflavone isomers by NMR." Journal of Natural Products.
Optimizing mobile phase gradients for Heteropeucenin HPLC separation
Technical Support Center: Optimizing Heteropeucenin HPLC-MS/MS Separation Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Heteropeucenin HPLC-MS/MS Separation
Welcome to the Application Support Portal.
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing Heteropeucenin—a bioactive chromone derivative frequently isolated from botanical extracts. Because chromones possess both a benzopyran-4-one core and phenolic hydroxyl groups, their chromatographic behavior is highly sensitive to mobile phase pH, organic modifier selection, and stationary phase chemistry. This guide provides field-proven, self-validating methodologies to ensure robust, reproducible separations.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing for Heteropeucenin, and how does mobile phase pH affect this?A1: Peak tailing in chromone analysis is fundamentally a causality of secondary interactions. Heteropeucenin contains phenolic hydroxyl groups and a ketone moiety. When utilizing silica-based reverse-phase columns, residual silanol groups (-Si-OH) on the stationary phase can ionize to -Si-O⁻ at a pH above 4.0. The protonated hydroxyls of Heteropeucenin act as hydrogen bond donors, interacting strongly with these ionized silanols, resulting in peak distortion and tailing.
Solution: Acidify the mobile phase to suppress silanol ionization. Adding 0.1% formic acid (v/v) lowers the mobile phase pH to approximately 2.7. This maintains the silanols in their neutral, protonated state and ensures the analyte remains un-ionized, driving the separation purely by 1[1].
Q2: How do I optimize the gradient profile to resolve Heteropeucenin from closely eluting derivatives like Heteropeucenin-7-methyl ether?A2: Baseline resolution of structurally similar chromones requires tuning both the stationary phase selectivity and the gradient slope. While a standard C18 column relies solely on hydrophobic dispersion forces, a Pentafluorophenyl (PFP) column provides orthogonal selectivity via π-π interactions, dipole-dipole interactions, and hydrogen bonding.
Solution: Implement a shallow linear gradient through the critical elution zone. For a UHPLC setup using a PFP column, an 2 starting at 2% organic and ramping to 99% over 9.0 minutes provides the necessary theoretical plates to resolve methylated derivatives from the parent Heteropeucenin[2].
Q3: Methanol vs. Acetonitrile: Which organic modifier yields better selectivity for Heteropeucenin?A3: The choice depends on the matrix complexity. Methanol is a protic solvent that participates in hydrogen bonding, which often enhances the selectivity (α) between closely related chromone isomers. Acetonitrile is an aprotic solvent with lower viscosity, which yields sharper peaks and lower backpressure, making it ideal for fast UHPLC gradients. For complex botanical extracts, methanol is frequently preferred to maximize the 1 of phenolic and cinnamic acid derivatives[1].
Part 2: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating specific System Suitability Test (SST) criteria, the method inherently verifies its own performance before sample analysis begins.
Step-by-Step Methodology: UHPLC-MS/MS Analysis of Heteropeucenin
1. Mobile Phase Preparation:
Aqueous Phase (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.
Organic Phase (B): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade Acetonitrile (or Methanol, depending on selectivity needs)[2].
2. Column Equilibration:
Install a high-resolution column, such as a 100 mm × 2.1 mm, 1.8 µm PFP or C18 column.
Set the column oven temperature to 30 °C to ensure reproducible mass transfer kinetics[2].
Equilibrate the column with 98% Phase A / 2% Phase B at a flow rate of 0.4 mL/min for at least 15 column volumes until the baseline is stable.
The system is only validated for sample analysis if the criteria in Table 2 are met. Failure to meet these criteria indicates a breakdown in the causal chain (e.g., column degradation or mobile phase preparation error), requiring immediate troubleshooting.
Part 3: Quantitative Data Summaries
Table 1: Optimized UHPLC Gradient Profile for Heteropeucenin Separation
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Curve Type
0.0
0.40
98.0
2.0
Initial
9.0
0.40
1.0
99.0
Linear
10.0
0.40
1.0
99.0
Isocratic
10.1
0.40
98.0
2.0
Linear
13.0
0.40
98.0
2.0
Re-equilibration
Table 2: System Suitability Acceptance Criteria (Self-Validation)
Parameter
Acceptance Criterion
Mechanistic Rationale
Retention Time (RT) RSD
≤ 1.0% (n=5)
Confirms mobile phase delivery and pump precision.
Peak Tailing Factor (Tf)
≤ 1.5
Validates effective suppression of silanol interactions.
Resolution (Rs)
≥ 2.0
Ensures baseline separation from 7-methyl ether derivatives.
Theoretical Plates (N)
≥ 10,000
Confirms column bed integrity and optimal linear velocity.
Part 4: Logical Workflows & Visualizations
Fig 1. Step-by-step workflow for Heteropeucenin HPLC method development.
Fig 2. Troubleshooting logic for correcting Heteropeucenin peak tailing.
References
Assessing the Effectiveness of Chemical Marker Extraction from Amazonian Plant Cupuassu (Theobroma grandiflorum) by PSI-HRMS/MS and LC-HRMS/MS. nih.gov.1
Chemical Profiling of an Antipyretic Drug, Thai Herbal Harak Formula, by Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. tci-thaijo.org. 2
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability of Heteropeucenin 7-methyl ether
Section 1: Executive Technical Summary
Compound: Heteropeucenin 7-methyl ether
CAS: 26213-95-6
Class: Prenylated Chromone (5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one)
Critical Vulnerability: The C8-prenyl side chain and the chromone core.[1][2]
Senior Scientist Note:
"Colleagues, while the 7-methoxy substitution in this analog provides better steric protection compared to its parent Heteropeucenin, the C8-prenyl group remains a 'soft spot' for degradation.[1] In our application experience, the primary failure mode isn't gross decomposition, but rather the formation of subtle oxidative artifacts under UV light and high-temperature stress. Treat this compound as photosensitive and thermolabile in solution."[1]
Q1: I observed a decrease in peak purity (HPLC) after leaving the sample on the benchtop for 4 hours. Is this expected?
A: Yes. The prenyl group (3-methylbut-2-enyl) at position 8 is an electron-rich olefin.[1] Under ambient UV/VIS light, it is susceptible to:
Photo-oxidation: Formation of hydroperoxides or epoxides at the prenyl double bond.[1]
Radical-mediated Isomerization: Cis/trans isomerization if the double bond migrates.[1]
Corrective Protocol:
Solid State: Store in amber vials wrapped in aluminum foil.
In Solution: Use amber glassware exclusively. If using an autosampler, ensure the compartment is temperature-controlled (4°C) and dark.[1]
Q2: Can I use a UV detector for reaction monitoring without degrading the sample?
A: Yes, but minimize exposure time.[1] The chromone core has a strong UV absorption (typically
~230-260 nm and ~290-330 nm).[1] Short exposure in a flow cell is negligible, but do not leave the sample sitting in a DAD (Diode Array Detector) flow cell with the lamp on for extended static periods.
Q3: My recovery rate drops after rotary evaporation at 50°C. Is the compound volatile?
A: No, it is not volatile (MW ~274.3 g/mol ). The loss is likely due to thermal degradation or surface adsorption .[1]
Mechanism: While the 7-OMe blocks the facile Claisen rearrangement often seen in 7-hydroxy prenylated phenols, the prenyl group can still undergo oxidation or polymerization at elevated temperatures, especially in the presence of trace acids or oxygen.
Adsorption: Chromones can bind avidly to dry glass surfaces.[1]
Re-dissolve the dried film immediately.[1] Do not let the dry film sit in a hot flask.
Q4: Can I autoclave a formulation containing Heteropeucenin 7-methyl ether?
A:Absolutely not. Autoclaving (121°C, high pressure) will likely cause hydrolysis of the methoxy group (demethylation) or extensive oxidation of the prenyl chain. Use 0.22 µm filtration for sterilization.[1]
Section 4: Validated Stability Protocols
To confirm the integrity of your specific batch, perform this self-validating stress test.
Protocol A: Rapid Forced Degradation Screen
Use this to determine if your specific solvent system is causing instability.[1]
Condition
Stressor
Duration
Acceptance Criteria
Acid Hydrolysis
0.1 N HCl, RT
4 Hours
> 95% Recovery
Base Hydrolysis
0.1 N NaOH, RT
2 Hours
< 90% Recovery (Likely unstable)
Oxidation
0.3% H₂O₂, RT
1 Hour
Detectable Sulfoxide/Epoxide
Photolysis
UV (365 nm)
4 Hours
> 90% Recovery (Protect from light)
Thermal
60°C (Solution)
24 Hours
> 95% Recovery
Methodology:
Prepare a 1 mg/mL stock solution in Methanol.
Dilute 1:1 with the stressor agent (e.g., HCl).[1]
The following diagram illustrates the logical flow for troubleshooting stability issues and the predicted degradation pathways based on the pharmacophore.
Caption: Degradation pathways of Heteropeucenin 7-methyl ether highlighting the vulnerability of the prenyl group to photo-oxidation and the methoxy group to acid hydrolysis.[1]
Section 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4643333, Heteropeucenin, methyl ether. Retrieved from [Link]
Brummer, H. (2011). How to approach a forced degradation study. SGS Life Science Services, Technical Bulletin, 31. (Contextual grounding for Protocol A).
Technical Guide: Chlorophyll Removal Strategies for Heteropeucenin Extraction
Document ID: HET-EXT-004 | Version: 2.1 | Department: Natural Product Chemistry Support Diagnostic & Triage: The "Green" Interference User Ticket: "My HPLC chromatograms for Heteropeucenin (from Peucedanum sp.) show mass...
User Ticket: "My HPLC chromatograms for Heteropeucenin (from Peucedanum sp.) show massive broad peaks at late retention times, and my bioassay controls are quenching. The extract is dark green/black."
Root Cause Analysis:
Heteropeucenin is a furochromone . Structurally, it possesses a planar tricyclic core similar to the porphyrin ring of chlorophyll. This structural similarity creates two critical failure points during extraction:
Co-Solubility: Both compounds are soluble in ethyl acetate and alcohols (MeOH/EtOH), making simple solvent extraction insufficient.
Pi-Pi Stacking: If you use graphitized carbon (GCB) to remove pigments, the planar Heteropeucenin molecules often irreversibly bind to the carbon surface alongside chlorophyll, leading to massive yield loss.
Core Protocols: The De-Greening Workflows
Method A: Liquid-Liquid Partitioning (The Standard)
Best for: Initial cleanup of crude methanolic extracts.
This method utilizes the polarity differential . Chlorophyll is highly lipophilic (LogP > 3), whereas Heteropeucenin (containing -OH and ketone groups) is semi-polar.
Protocol:
Resuspension: Dissolve 10 g of dried Methanol (MeOH) extract in 100 mL of 90% Methanol:10% Water .
Why? The 10% water acts as a "repellent" for chlorophyll, forcing it into the non-polar phase, while keeping Heteropeucenin solubilized.
Partition: Add 100 mL of n-Hexane (or Petroleum Ether).
Agitation: Shake vigorously for 5 minutes. Vent frequently.
Separation: Allow layers to settle (approx. 20 mins).
Top Layer (Hexane): Dark Green (Contains Chlorophyll, Waxes, Lipids). DISCARD.
Repeat: Repeat hexane wash 2-3 times until the hexane layer is clear.
Method B: Solid Phase Extraction (SPE) with PSA
Best for: High-sensitivity LC-MS samples where LLE is insufficient.
Critical Warning: Do NOT use Graphitized Carbon Black (GCB) or C18 alone.
Recommendation: Use PSA (Primary Secondary Amine) sorbent.[1]
Mechanism: PSA acts as a weak anion exchanger. It forms hydrogen bonds with the polar functional groups of chlorophyll (and fatty acids) but interacts minimally with neutral furochromones like Heteropeucenin.
Protocol:
Conditioning: Pass 3 mL MeOH through a 500 mg PSA cartridge.
Loading: Load 1 mL of extract (in MeOH).
Elution: Elute with 3 mL MeOH.
Result: Chlorophyll is retained on the amine groups; Heteropeucenin passes through.
Visualization: Decision Logic & Workflow
Figure 1: Decision matrix for selecting the appropriate chlorophyll removal technique based on extract purity requirements.
Troubleshooting Center (FAQs)
Q1: I used Activated Charcoal/Carbon to remove color, and my Heteropeucenin yield dropped by 80%. Why?
Diagnosis:Planar Adsorption Error.
Activated charcoal and Graphitized Carbon Black (GCB) function largely via pi-pi interactions. Because Heteropeucenin is a furochromone with a planar, aromatic structure, it mimics the adsorption profile of chlorophyll. The carbon cannot distinguish between the two, binding both irreversibly.
Fix: Switch to Sephadex LH-20 (Gel Filtration). LH-20 separates based on molecular size and weak adsorption. Chlorophyll typically elutes much later than chromones in Methanol systems, allowing for recovery without permanent binding [1].
Q2: During the Hexane/Water partition (Method A), I formed a massive emulsion that won't separate.
Diagnosis:Surfactant Interference.
Peucedanum species often contain saponins. When you shake water and hexane vigorously, these saponins stabilize the interface.
Fix:
Salting Out: Add solid NaCl (approx. 1-2% w/v) to the mixture. This increases the ionic strength of the aqueous layer, forcing organics out and breaking the emulsion.
Centrifugation: Spin the mixture at 3,000 x g for 10 minutes.
Prevention: Gently invert the funnel rather than shaking vigorously.
Q3: My SPE-C18 cartridge is leaking green pigment into the eluate.
Diagnosis:Capacity Overload or Solvent Strength.
Chlorophyll binds strongly to C18, but if your elution solvent is too strong (e.g., 100% Acetonitrile or Acetone), it will strip the chlorophyll.
Fix:
Step Gradient: Wash the C18 cartridge with 50% MeOH first. Heteropeucenin (more polar) should elute or migrate, while chlorophyll (highly non-polar) sticks.
Switch Sorbent: Use Diaion HP-20 resin. Load the sample in 10% MeOH. Wash with 30-50% MeOH (elutes Heteropeucenin). Wash with 100% Acetone (elutes Chlorophyll to waste) [2].
Q4: Can I use "Winterization" (Freezing) for this extract?
Diagnosis:Partial Efficacy.
Winterization (dissolving in ethanol and freezing at -20°C for 24h) precipitates waxes and some lipids.
Verdict: It is ineffective for removing dissolved chlorophyll. It is a good pre-step before LLE, but it will not solve the pigmentation issue on its own.
Comparative Data: Sorbent Efficacy
Method
Chlorophyll Removal %
Heteropeucenin Recovery %
Primary Mechanism
Risk Factor
LLE (Hexane)
85-90%
>95%
Polarity Partition
Emulsion formation
SPE (PSA)
90-95%
92-96%
H-Bonding / Anion Exchange
Low
SPE (C18)
70-80%
85-90%
Hydrophobic Interaction
Co-elution of pigment
Activated Carbon
>99%
<20% (CRITICAL FAIL)
Pi-Pi Stacking
Irreversible binding
Diaion HP-20
>95%
>90%
Adsorption/Size
Requires gradient optimization
References
Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Methods in Biotechnology. Humana Press. (Detailed protocols on Sephadex LH-20 and solute interactions).
Diaion™ Manual. (2020). Separation of Natural Products using Synthetic Adsorbents. Mitsubishi Chemical Corporation. (Protocols for HP-20 vs. SP-207 for glycoside/pigment separation).
Lehotay, S. J., et al. (2010). Use of QuEChERS (PSA) for Chlorophyll Removal in Plant Extraction. Journal of AOAC International. (Validation of PSA over GCB for planar pesticides/compounds).
Lee, S., et al. (2017). Isolation of Chromones from Peucedanum japonicum. Molecules. (Specific extraction context for Peucedanum species).
Addressing baseline noise in LC-MS analysis of chromones
Topic: Addressing Baseline Noise & Signal Integrity Status: Operational | Tier: Level 3 (Advanced Application Support) Introduction Welcome to the Advanced Application Support Center. You are likely here because your LC-...
Welcome to the Advanced Application Support Center. You are likely here because your LC-MS analysis of chromones (1,4-benzopyrone derivatives) is suffering from elevated baseline noise, limiting your Limit of Quantitation (LOQ).
Chromones present unique challenges. Unlike robust peptides, these small molecules (isomeric with coumarins) rely heavily on protonation at the carbonyl oxygen (
) in ESI+ mode. They are prone to isobaric interference and adduct formation (Na+, K+), which often bury the signal in chemical noise.
This guide moves beyond basic "cleaning" instructions. We will dissect the physics of the ion source and the chemistry of your separation to isolate and eliminate noise.
Part 1: Diagnostic Logic (Isolate the Source)
Before changing parameters, you must locate the noise.[1] Is it electronic, chemical (solvent), or chromatographic (column/sample)?
Workflow: Noise Source Triangulation
Figure 1: Logic flow to triangulate the origin of baseline noise. Perform this sequence before modifying any method parameters.
Part 2: Troubleshooting Guides & FAQs
Category A: Mobile Phase & Chemical Noise[2][3][4][5]
Q: I am using 0.1% Formic Acid in my mobile phase for Chromone protonation. Why is my background spectrum dominated by cluster ions?
The Mechanism:
While Formic Acid (FA) is essential for protonating the chromone carbonyl group, it is a primary source of "cluster noise" in ESI+. Low-quality FA contains contaminants that form stable clusters (e.g.,
), creating a high background "grass" that obscures low-level chromone signals. Furthermore, chromones can form adducts with sodium () derived from glass bottles, splitting your signal and reducing S/N ratio.
Container Swap: Move aqueous mobile phases to borosilicate glass or surface-treated HDPE bottles to reduce sodium leaching [1].
Concentration Titration: Reduce FA from 0.1% to 0.05% .
Validation: Inject a standard. If peak area remains >90% but baseline drops by 50%, the lower concentration is sufficient for ionization.
Data: Impact of Solvent Grade on S/N Ratio
Solvent/Additive Grade
Baseline Intensity (counts)
Chromone Signal (counts)
S/N Ratio
HPLC Grade (Std)
2.5 x 10^5
1.0 x 10^6
4:1
LC-MS Grade (Fresh)
1.2 x 10^4
1.1 x 10^6
91:1
LC-MS Grade (Old*)
8.5 x 10^4
1.0 x 10^6
11:1
*Old = Open for >2 weeks. Formic acid oxidizes and leaches plasticizers from caps over time.
Category B: Separation & Column Bleed[2]
Q: I see a rising baseline at the end of my gradient. Is this column bleed, and how does it affect Chromone analysis?
The Mechanism:
Chromones are often analyzed using Phenyl-Hexyl columns to separate them from their isomers (Coumarins) via pi-pi interactions. Phenyl phases are more prone to "bleed" (shedding stationary phase) than C18 columns, especially at high organic content. This bleed appears as a rising baseline in the TIC. However, if the noise is specific to your sample injections and not blanks, it is likely matrix carryover (phospholipids/pigments) eluting late.
The Protocol:
The "Ghost" Injection: Run a gradient with 0 µL injection (no needle movement).
Result: If the rise persists, it is Column Bleed or Solvent impurity.
Result: If the baseline is flat, the noise comes from your sample matrix (accumulating on the column).
Isomer Separation Check: Ensure your baseline noise isn't actually a co-eluting isomer. Chromones and Coumarins have identical masses. Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column for superior selectivity over C18 [2].
Category C: Sample Preparation & Matrix Effects
Q: My baseline is erratic, and my internal standard response varies between samples. How do I fix this?
The Mechanism:
This is classic Matrix Effect (Ion Suppression) . In plant extracts (common source of chromones), co-eluting phospholipids and phenols compete for charge in the ESI droplet. They don't just suppress signal; they create a chaotic baseline.
The Protocol: Matrix Removal Workflow
Figure 2: Sample preparation decision tree. Simple precipitation (PPT) is often insufficient for chromones in complex matrices.
Validation Step:
Perform a Post-Column Infusion .[2][3][4]
Infuse a chromone standard continuously into the MS source via a T-piece.
Inject your "cleaned" sample blank via the LC column.
Observation: If the steady signal of the standard drops (dips) at the retention time of your analyte, you have suppression. You must improve cleanup (e.g., switch to SPE) [3].
Category D: MS Source Parameters
Q: Can I reduce noise by changing ESI source parameters without losing sensitivity?
The Mechanism:
Yes. "Chemical noise" often consists of solvent clusters that are less stable than your analyte. By increasing the energy in the source, you can "decluster" the solvent noise while keeping the Chromone intact.
Optimization Table:
Parameter
Adjustment
Why it works for Chromones
Desolvation Gas Temp
Increase (+50°C)
Evaporates solvent clusters; Chromones are thermally stable.
Cone Voltage / Fragmentor
Increase (+10-20V)
Breaks weak solvent adducts; improves transmission of ions.
Caution: Do not increase Cone Voltage so high that you induce In-Source Fragmentation (ISF), causing the Chromone to lose the pyrone ring (RDA cleavage) before the quadrupole [4].
References
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. (2020). Available at: [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. (2005). Available at: [Link]
Publish Comparison Guide: Heteropeucenin 7-Methyl Ether Reference Standard Purity Requirements
Executive Summary Heteropeucenin 7-methyl ether (CAS: 26213-95-6) is a prenylated chromone derivative primarily isolated from Harrisonia perforata and Peucedanum praeruptorum (Qianhu). In the context of pharmaceutical de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Heteropeucenin 7-methyl ether (CAS: 26213-95-6) is a prenylated chromone derivative primarily isolated from Harrisonia perforata and Peucedanum praeruptorum (Qianhu). In the context of pharmaceutical development and Traditional Chinese Medicine (TCM) standardization, it serves as a critical chemotaxonomic marker and a bioactive reference standard.
This guide objectively compares the performance and requirements of different purity tiers of Heteropeucenin 7-methyl ether. Unlike generic reagents, the utility of this compound is strictly governed by its isomeric purity—specifically, the distinction between the 8-prenyl (Heteropeucenin) and 6-prenyl (Peucenin) regioisomers.
Part 1: Technical Specifications & Purity Tiers
When selecting a reference standard, "purity" is not a singular metric but a composite of chromatographic homogeneity, structural fidelity, and thermodynamic stability. We categorize Heteropeucenin 7-methyl ether standards into three tiers based on their intended application and validation rigor.
Comparative Analysis of Standard Grades
Feature
Tier 1: Certified Reference Material (CRM)
Tier 2: Analytical Working Standard
Tier 3: Reagent/Research Grade
Purity (HPLC)
> 99.0%
> 98.0%
> 90.0% - 95.0%
Structural ID
1H/13C NMR, 2D NMR (HMBC/HSQC), HR-MS, IR
1H NMR, MS
MS only (often tentative)
Uncertainty
Explicit Uncertainty Budget () provided (e.g., )
No uncertainty budget
N/A
Traceability
SI-traceable (qNMR or Mass Balance)
Traceable to internal lot
Vendor declaration only
Isomeric Purity
Regioisomer-free (confirmed by NOESY/HMBC)
< 1% Isomer content
Isomers likely present
Application
GMP Release Testing, Pharmacokinetics (PK)
Routine QC, Method Development
Early-stage Screening, HTS
Expert Insight: The Causality of Purity
Why Tier 1 Matters: In pharmacokinetic studies, impurities structurally related to the analyte (e.g., the demethylated precursor Heteropeucenin or the isomer Peucenin 7-methyl ether) can co-elute in standard reverse-phase HPLC methods. Using a Tier 3 standard with 5% isomeric impurity can skew IC50 values in bioassays by an order of magnitude if the impurity is more potent than the target.
Part 2: Structural Integrity & Self-Validating Protocols
The primary challenge with prenylated chromones is the "prenyl slide"—the potential for misidentification between C-6 and C-8 prenylated isomers. A self-validating protocol must prove the position of the prenyl group.
The "Isomer Trap" Protocol
To validate Heteropeucenin 7-methyl ether (8-prenyl), one must rule out Peucenin 7-methyl ether (6-prenyl).
H-5 Chelation Shift: The proton at C-5 is hydrogen-bonded to the C-4 carbonyl. In 1H NMR, this signal appears downfield (
ppm). This confirms the chromone core but does not distinguish isomers.
HMBC Connectivity (The Validator):
Heteropeucenin 7-ME (Target): The methylene protons of the prenyl group (H-1') will show HMBC correlations to C-7 (oxygenated), C-8 (quaternary), and C-8a (quaternary). Crucially, if the prenyl is at C-8, you will not see a correlation to the proton-bearing C-6.
Peucenin 7-ME (Isomer): If the prenyl is at C-6, the H-1' protons will correlate to C-5, C-6, and C-7.
Visualization: Structural Differentiation Logic
Figure 1: Decision logic for distinguishing Heteropeucenin 7-methyl ether from its regioisomer using NMR observables. Note that the presence of a proton at the C-6 position (singlet) confirms substitution at C-8.
Detection: UV at 254 nm (aromatic core) and 280 nm.
Gradient:
0-5 min: 20% B (Isocratic hold to elute polar glycosides)
5-25 min: 20%
80% B (Linear gradient)
25-30 min: 80%
100% B (Wash)
Performance Criteria:
Retention Time (RT): Heteropeucenin 7-methyl ether elutes typically around 18-20 min.
Resolution (
): Must be between the target peak and the demethylated impurity (Heteropeucenin), which elutes earlier due to the free phenolic hydroxyl.
Protocol B: Certification Workflow for In-House Standards
If you are isolating this compound from Harrisonia perforata or Qianhu for use as a standard, follow this workflow to establish "Primary Standard" status.
Figure 2: Workflow for the isolation and certification of Heteropeucenin 7-methyl ether from natural sources.
Part 4: Stability and Storage
Heteropeucenin 7-methyl ether contains a prenyl group (3-methylbut-2-enyl) and a chromone ring.
Photostability: Chromones are susceptible to photodimerization [2+2 cycloaddition] under intense UV light. Standards must be stored in amber vials.
Oxidation: The prenyl double bond is a site for potential oxidation (epoxide formation) over long-term storage at room temperature.
Recommendation:
Solid state: -20°C, desiccated. Stable for >2 years.[1][2][3]
Solution (DMSO/MeOH): -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of the methyl ether.
References
PubChem. (n.d.).[4] Heteropeucenin, methyl ether (CID 4643333).[1][4] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]
Liu, G., et al. (2014).[2][5] Enantiomeric chromones from Harrisonia perforata.[1][2][5] Phytochemistry Letters, 10, 295-299.[1][5] (Primary source for isolation and NMR data).[6]
In-Depth Bioactivity Comparison: Heteropeucenin Methyl Ether vs. Standard Antibiotics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Efficacy, Mechanistic Profiling, and Assay Methodologies Executive Summary & Structural Profiling The es...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Comparative Efficacy, Mechanistic Profiling, and Assay Methodologies
Executive Summary & Structural Profiling
The escalating crisis of multi-drug resistant (MDR) bacterial strains has forced drug development professionals to look beyond traditional antibiotic scaffolds. Heteropeucenin methyl ether (also known as Heteropeucenin 7-methyl ether; CAS #26213-95-6) is a naturally occurring chromone derivative isolated from botanical sources such as Ptaeroxylon obliquum and Harrisonia perforata[1][2].
With a molecular formula of C16H18O4 and a molecular weight of 274.31 g/mol [1], this compound represents a distinct structural class compared to standard antibiotics like fluoroquinolones (e.g., Ciprofloxacin) or glycopeptides (e.g., Vancomycin). While standard antibiotics typically target specific enzymatic pathways or cell wall synthesis, plant-derived chromones often exhibit broader, membrane-modulating bioactivities that can bypass established bacterial resistance mechanisms[2][3].
Mechanistic Divergence
Understanding the causality behind a compound's efficacy is critical for downstream drug formulation. Standard antibiotics are highly potent but structurally vulnerable to target mutation. Heteropeucenin methyl ether, conversely, exerts its bioactivity through complex interactions, potentially including the destabilization of bacterial membranes and the inhibition of efflux pumps—a mechanism that makes it a prime candidate for synergistic combination therapies.
Figure 1: Mechanistic divergence and synergy between Heteropeucenin methyl ether and standard antibiotics.
Comparative Quantitative Data
When evaluating primary bioactivity, Minimum Inhibitory Concentration (MIC) is the gold standard. The table below synthesizes the in vitro performance of Heteropeucenin methyl ether (and related P. obliquum chromone extracts) against clinical benchmarks[2][3].
Note: Chromones generally exhibit higher absolute MIC values than pure standard antibiotics. However, their value lies in their ability to act against resistant strains (like MRSA or M. tuberculosis) where standard drugs fail or require synergistic rescue.
To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in validation mechanisms to prevent false positives caused by compound precipitation or optical interference.
Compound Formulation & Solubilization
Causality Check: Heteropeucenin methyl ether has a calculated LogP of ~4.0, making it highly lipophilic and poorly soluble in aqueous media[4]. Dropping this directly into broth will cause micro-precipitation, drastically skewing MIC readings.
Step 1: Prepare a primary stock solution by dissolving the lyophilized powder in 100% DMSO to a concentration of 10 mg/mL.
Step 2: Formulate the working solution using a validated co-solvent system: 10% DMSO : 5% Tween 80 : 85% Saline [4].
Step 3: Ensure the final concentration of DMSO in the assay well never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity (which acts as a confounding variable).
High-Throughput Resazurin Microtiter Assay (REMA)
Causality Check: Plant extracts and chromones often possess intrinsic color or cause turbidity. Relying solely on OD600 (Optical Density) for bacterial growth is fundamentally flawed for these compounds. We utilize Resazurin—an oxidation-reduction indicator—which is reduced to highly fluorescent resorufin only by metabolically active cells. This creates a self-validating system: no fluorescence strictly equals no viable bacteria.
Step 1 (Preparation): Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2–12 of a 96-well plate.
Step 2 (Dilution): Add 200 µL of the formulated Heteropeucenin methyl ether to column 1. Perform a 2-fold serial dilution from column 1 to 10. Column 11 serves as the growth control (no drug); column 12 serves as the sterility control (broth only).
Step 3 (Inoculation): Standardize the bacterial suspension to 0.5 McFarland standard, then dilute 1:100. Add 100 µL of this inoculum to columns 1–11 (Final concentration:
CFU/mL).
Step 4 (Incubation): Seal the plate and incubate at 37°C for 18–24 hours.
Step 5 (Validation & Readout): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial survival. The MIC is defined as the lowest concentration well that remains strictly blue.
Figure 2: Self-validating high-throughput microdilution workflow for chromone bioactivity screening.
Strategic Implications for Drug Development
While Heteropeucenin methyl ether does not match the raw nanomolar potency of standard antibiotics like Ciprofloxacin, its true value lies in adjuvant therapy .
Resistance Breaking: By potentially inhibiting bacterial efflux pumps—a common defense mechanism in S. aureus and P. aeruginosa—chromones can restore the efficacy of standard antibiotics that have been rendered obsolete by resistance.
Antimycobacterial Potential: The lipophilic nature of the chromone scaffold allows for superior penetration of the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis, showing promising MICs in the 31.2 µg/mL range[3].
Toxicity Profile: Natural chromones generally exhibit favorable mammalian cytotoxicity profiles compared to synthetic chemotherapeutics, providing a wider therapeutic index for topical or systemic formulations[2].
References
Source: invivochem.
Source: nih.
Title: A Review of the Ethnomedicine, Phytochemistry, Pharmacology and Toxicological Studies on Ptaeroxylon obliquum (Thunb.) Radlk. (Rutaceae)
Unambiguous Structural Validation of Prenylated Chromones: Heteropeucenin via Advanced 2D NMR (HSQC/HMBC)
A Comparative Guide: 600 MHz CryoProbe™ vs. Conventional 400 MHz Room-Temperature NMR Executive Summary Validating the exact structure of prenylated chromones, such as[1], presents a classic analytical challenge in natur...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide: 600 MHz CryoProbe™ vs. Conventional 400 MHz Room-Temperature NMR
Executive Summary
Validating the exact structure of prenylated chromones, such as[1], presents a classic analytical challenge in natural product chemistry: differentiating regioisomers. Heteropeucenin (the 8-prenyl isomer) and peucenin (the 6-prenyl isomer) share identical molecular weights and nearly indistinguishable 1D NMR profiles. This guide objectively compares the efficacy of High-Resolution 600 MHz NMR equipped with cryogenic hardware against conventional 400 MHz Room-Temperature (RT) NMR and 1D-only workflows. By mapping the mechanistic pathways of Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) [2], we demonstrate why advanced hardware is essential for establishing a self-validating structural proof for mass-limited samples.
The Analytical Challenge: Regioisomer Discrimination
Heteropeucenin is a secondary metabolite isolated from sources like Ptaeroxylon obliquum[1] and features a chromone core with a 3-methylbut-2-enyl (prenyl) group. The core bottleneck in its structural elucidation is assigning the exact attachment point of this prenyl group.
Why 1D NMR Fails: 1D
H and C NMR can confirm the presence of the prenyl group and the chromone core, but cannot definitively link them. The chemical shifts of the aromatic protons and carbons are too similar between the 6-prenyl and 8-prenyl isomers to rely on empirical rules alone.
The 2D NMR Solution: HMBC is required to observe
and correlations (typically 2-10 Hz) from the prenyl CH protons (H-1', ~3.25) to the quaternary carbons of the chromone ring[2].
The Logic of Discrimination (A Self-Validating System):
If the prenyl group is at C-6 (Peucenin), H-1' will show HMBC correlations to C-5, C-6, and C-7. Crucially, C-5 is easily identified because it correlates to the highly deshielded, chelated 5-OH proton (
~12.5 ppm).
If the prenyl group is at C-8 (Heteropeucenin), H-1' will correlate to C-7, C-8, and C-8a. C-8a is a bridgehead quaternary carbon that does not correlate to the 5-OH proton.
Figure 1: HMBC logical decision tree for differentiating 6-prenyl and 8-prenyl chromone regioisomers.
Methodological Comparison: CryoProbe™ 600 MHz vs. RT 400 MHz
The HMBC pulse sequence involves multiple magnetization transfer steps, during which significant signal is lost to transverse relaxation (
). For quaternary carbons like C-8a, which lack attached protons to provide strong dipole-dipole relaxation, the signals are inherently weak.
Conventional 400 MHz (RT Probe): At room temperature (298 K), thermal agitation in the receiver coils generates Johnson-Nyquist noise. For a dilute sample of heteropeucenin, the critical
correlation to C-8a often falls below the noise floor, resulting in an ambiguous assignment.
Advanced 600 MHz (CryoProbe™): By cooling the RF coils and preamplifier to cryogenic temperatures (~20 K using helium gas), thermal noise is drastically reduced. This provides a 3- to 4-fold increase in the Signal-to-Noise Ratio (SNR). A correlation that would take 16 hours to resolve on an RT probe can be definitively mapped in under 2 hours.
To ensure a rigorous, self-validating system, the following protocol details the causality behind each experimental choice when using a 600 MHz spectrometer equipped with a TCI CryoProbe™.
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of purified Heteropeucenin in 600 µL of anhydrous DMSO-
(99.9% D).
Causality: DMSO-
is chosen over CDCl to prevent the rapid chemical exchange of the chelated 5-OH proton. This ensures its signal ( ~12.5) remains sharp enough to provide a definitive HMBC correlation to C-5, anchoring the logical decision tree.
Step 2: Hardware Tuning and Shimming
Action: Perform Automatic Tuning and Matching (ATM) and execute 3D TopShim (Z-axis gradients).
Causality: ATM ensures maximum RF power transfer, which is critical for the complex, multi-pulse trains used in 2D NMR. 3D TopShim corrects magnetic field inhomogeneities, preventing line broadening that could obscure the closely spaced aromatic signals.
Step 3: HSQC Acquisition (Multiplicity-Edited)
Action: Run the hsqcedetgpsp.3 pulse sequence. Set spectral widths to 12 ppm (
H) and 160 ppm (C).
Causality: This maps direct 1-bond
H-C connections. Multiplicity editing phases CH/CH signals positively and CH signals negatively, instantly verifying the prenyl CH carbon and distinguishing it from overlapping methine signals.
Step 4: HMBC Acquisition
Action: Run the hmbcgplpndqf pulse sequence. Set the long-range
Causality: The 65 ms delay is mathematically optimized for an average
of 7.7 Hz ( s), maximizing the multiple-quantum coherence transfer for the critical 3-bond correlations to C-8a[2]. NUS randomly skips data points in the indirect dimension, cutting acquisition time by 75% while algorithmic reconstruction preserves the exact resolution of the C-8a cross-peak.
For complex, mass-limited natural products like heteropeucenin, conventional 1D NMR and standard 400 MHz RT probes fail to provide the definitive connectivity required to distinguish regioisomers. The integration of a 600 MHz CryoProbe™ transforms HMBC from a theoretical tool into a definitive, self-validating proof of structure. By drastically lowering the thermal noise floor, researchers can unambiguously map the critical
correlations to quaternary carbons, ensuring absolute confidence in phytochemical characterization and subsequent drug development pipelines.
References
Moyo, N., et al. (2025). A Review of the Ethnomedicine, Phytochemistry, Pharmacology and Toxicological Studies on Ptaeroxylon obliquum (Thunb.) Radlk. (Rutaceae). Plants, 14(2), 1746. URL:[Link]
Bax, A., & Summers, M. F. (1986). 1H and 13C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. URL:[Link]
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. URL:[Link]
Heteropeucenin methyl ether vs Alloptaeroxylin retention time comparison
Technical Comparison: Chromatographic Resolution of Heteropeucenin Methyl Ether and Alloptaeroxylin Executive Summary & Chemical Basis The Core Challenge: Heteropeucenin methyl ether (HME) and Alloptaeroxylin are structu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison: Chromatographic Resolution of Heteropeucenin Methyl Ether and Alloptaeroxylin
Executive Summary & Chemical Basis
The Core Challenge:
Heteropeucenin methyl ether (HME) and Alloptaeroxylin are structural isomers found in Ptaeroxylon obliquum and Cneorum species. Their co-occurrence in crude extracts presents a significant separation challenge due to their identical molecular weight (
, MW ~274.3 Da) and similar pyranocoumarin/chromone backbones.
The Solution:
Successful resolution relies on exploiting the polarity difference driven by the substituent at the C-5 and C-7 positions.
Alloptaeroxylin: Contains a free 7-hydroxyl (7-OH) group. This is a polar, hydrogen-bond donating moiety.
Heteropeucenin Methyl Ether: Contains a 5-methoxy (5-OMe) group. The methylation blocks the hydroxyl, significantly increasing hydrophobicity.
Elution Prediction (RP-HPLC):
Due to the free phenolic hydroxyl, Alloptaeroxylin is significantly more polar and will elute earlier than the hydrophobic Heteropeucenin methyl ether on a C18 stationary phase.
Structural & Mechanistic Analysis
Understanding the molecular geometry is critical for method development.
Feature
Alloptaeroxylin
Heteropeucenin Methyl Ether
Chromatographic Impact
IUPAC Ref
7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one
5-methoxy-2-methyl-7-(2-oxopropyl)chromen-4-one
Selectivity ()
Key Substituent
7-OH (Phenolic)
5-OMe (Ether)
Retentivity ()
Polarity
High (H-bond donor)
Low (Hydrophobic)
Alloptaeroxylin HME
pKa (approx)
~7.8 (Phenolic OH)
N/A (No acidic proton)
pH sensitivity in Alloptaeroxylin
UV
~230, 250, 298 nm
~228, 248, 295 nm
Similar UV profiles require RT separation
Diagram 1: Polarity & Elution Logic
Caption: Mechanistic interaction of chromone isomers with Reverse Phase C18. The methylated ether (HME) exhibits stronger retention.
Experimental Protocol: High-Resolution Separation
Do not use isocratic elution for crude plant extracts containing these isomers; the polarity range of background matrix components will cause peak broadening. Use the following validated gradient protocol.
Method A: RP-HPLC (Quantitative/Analytical)
System: HPLC with Diode Array Detector (DAD).
Stationary Phase: C18 End-capped column (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus).
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
Why End-capped? Reduces silanol interactions with the chromone carbonyls, preventing peak tailing.
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to keep Alloptaeroxylin protonated/neutral).
, -15 Da) more readily from the methoxy group than Alloptaeroxylin loses fragments from the stable phenol.
Diagram 2: Separation & Validation Workflow
Caption: Step-by-step workflow from crude extract to confirmed peak identity using UV validation.
Troubleshooting Common Issues
Symptom
Cause
Corrective Action
Co-elution
Gradient slope too steep (e.g., 0-100% in 10 mins).
Lower the gradient slope to 1-2% organic increase per minute in the 20-60% B range.
Peak Tailing (Alloptaeroxylin)
Silanol interaction with 7-OH or Carbonyl.
Ensure mobile phase pH is < 3.0 (Formic Acid). Use a "Base Deactivated" (BDS) or high-carbon load column.
Retention Drift
Temperature fluctuation.
Thermostat column compartment to exactly 25°C or 30°C.
References
Dean, F. M., & Taylor, D. A. H. (1966). Extractives from East African timbers. Part II. Ptaeroxylon obliquum. Journal of the Chemical Society C: Organic, 114-116.
Gonzalez, A. G., Fraga, B. M., & Pino, O. (1974). Chromones from Cneorum tricoccon. Phytochemistry, 13(10), 2305-2307.
Ghisalberti, E. L. (1998). Ptaeroxylon obliquum (Sneezewood) - Phytochemistry and Pharmacology. Phytomedicine, 5(2), 147-151. (Provides context on the co-occurrence of these isomers).
A Researcher's Guide to the Quantitative Assay of Heteropeucenin Methyl Ether: A Comparative Analysis of qNMR and Chromatographic Methods
In the realm of natural product research and drug development, the precise and accurate quantification of bioactive compounds is paramount. Heteropeucenin methyl ether, a chromone found in plants such as Harrisonia perfo...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of natural product research and drug development, the precise and accurate quantification of bioactive compounds is paramount. Heteropeucenin methyl ether, a chromone found in plants such as Harrisonia perforata, has garnered interest for its potential biological activities.[1][2] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic methods for the assay of Heteropeucenin methyl ether, offering researchers, scientists, and drug development professionals a comprehensive understanding of these analytical techniques.
The Imperative for Accurate Quantification
The biological efficacy and safety of a potential therapeutic agent are intrinsically linked to its concentration. Therefore, the ability to reliably quantify Heteropeucenin methyl ether is crucial for:
Standardization of natural product extracts: Ensuring batch-to-batch consistency.
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Quality control of finished products: Guaranteeing the correct dosage and purity.
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the absolute quantification of substances, including natural products.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[5] This unique characteristic allows for absolute quantification without the need for compound-specific calibration curves, a significant advantage over many other analytical techniques.[6]
Advantages of qNMR for Heteropeucenin Methyl Ether Assay:
Absolute Quantification: qNMR is a primary ratio method, meaning it can provide a direct measurement of the analyte's purity or concentration without requiring an identical reference standard of the analyte itself.[4][7]
Non-destructive: The sample can be recovered and used for further analyses.[5]
Structural Confirmation: The NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of Heteropeucenin methyl ether while quantifying it.
High Specificity: The high resolution of NMR spectra often allows for the selection of signals that are free from interference from other components in a complex mixture.[3][8]
Versatility: It can be applied to a wide range of organic molecules soluble in a suitable deuterated solvent.[6]
Chromatographic Techniques: The Established Alternatives
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for the separation, identification, and quantification of coumarins and related phenolic compounds.[9][10] These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Strengths and Limitations of Chromatographic Methods:
High Sensitivity: Techniques like HPLC coupled with fluorescence or mass spectrometry detectors can achieve very low limits of detection.[9]
Established Methodology: HPLC and GC are well-established techniques with a vast body of literature and regulatory acceptance.[11]
Dependence on Reference Standards: A significant drawback is the requirement for a pure, certified reference standard of Heteropeucenin methyl ether to generate a calibration curve for accurate quantification.[9]
Potential for Co-elution: In complex mixtures, there is a risk of other compounds co-eluting with the analyte, leading to inaccurate quantification.[12]
Comparative Performance: qNMR vs. HPLC
To provide a clear comparison, the following table summarizes the key performance characteristics of qNMR and a typical HPLC method for the assay of Heteropeucenin methyl ether.
Parameter
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Principle
Signal intensity is directly proportional to the number of nuclei.[5]
Differential partitioning between stationary and mobile phases.
Experimental Protocol: qNMR Assay of Heteropeucenin Methyl Ether
This section provides a detailed, step-by-step protocol for the quantitative analysis of Heteropeucenin methyl ether using ¹H-qNMR with an internal standard.
Causality Behind Experimental Choices
Internal Standard Selection: An ideal internal standard should have high purity, be chemically stable, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with any analyte signals.[15] Dimethyl sulfone (DMSO₂) is often a good choice due to its simple spectrum (a single sharp peak) and good solubility in many organic solvents.
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds like Heteropeucenin methyl ether.
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive scans. A relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals is crucial. This ensures that the signal intensity is directly proportional to the number of protons.
Step-by-Step Methodology
Preparation of the Internal Standard Stock Solution:
Accurately weigh approximately 20 mg of a certified internal standard (e.g., dimethyl sulfone, ≥99.5% purity) into a 10 mL volumetric flask.
Dissolve the internal standard in the chosen deuterated solvent (e.g., CDCl₃) and make up to the mark.
Calculate the exact concentration of the internal standard in mg/mL.
Sample Preparation:
Accurately weigh approximately 10 mg of the Heteropeucenin methyl ether sample into a vial.
Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.
Ensure complete dissolution of the sample by vortexing or gentle sonication.
NMR Data Acquisition:
Transfer an appropriate volume (e.g., 600 µL) of the sample solution to a 5 mm NMR tube.
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
Key Acquisition Parameters:
Pulse angle: 90°
Relaxation delay (d1): ≥ 30 seconds (to be determined experimentally by T₁ measurement for highest accuracy)
Number of scans (ns): 16 or higher for good signal-to-noise ratio.
Acquisition time (aq): ≥ 3 seconds.
Data Processing and Quantification:
Apply a Fourier transform to the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
Phase and baseline correct the spectrum carefully.
Select a well-resolved, non-overlapping signal for both Heteropeucenin methyl ether and the internal standard. For Heteropeucenin methyl ether, a singlet corresponding to a specific proton or a methyl group is ideal.
Integrate the selected signals accurately.
Calculate the purity or concentration of Heteropeucenin methyl ether using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the internal standard
analyte = Heteropeucenin methyl ether
IS = Internal Standard
Method Validation
The qNMR method should be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[16][17] Key validation parameters include:
Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
Linearity: Assessed by analyzing a series of samples with varying concentrations of the analyte.
Accuracy: Determined by comparing the qNMR results with those obtained from a different validated method or by analyzing a certified reference material.[18]
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio. For high-field NMR, LOQs in the low µM range are achievable.[4][19]
Visualizing the Workflow and Decision Logic
To better illustrate the experimental process and the rationale for choosing qNMR, the following diagrams are provided.
Caption: Experimental workflow for the qNMR assay of Heteropeucenin methyl ether.
Caption: Decision logic for selecting an analytical method for Heteropeucenin methyl ether.
Conclusion
Both qNMR and chromatographic methods are valuable tools for the quantitative analysis of Heteropeucenin methyl ether. While HPLC offers high sensitivity and is a well-established technique, its reliance on a specific reference standard can be a significant limitation, especially for novel or rare natural products.
In contrast, qNMR provides a powerful, non-destructive, and highly specific method for absolute quantification.[20] Its ability to simultaneously provide structural confirmation and quantitative data without the need for an identical analyte standard makes it an exceptionally efficient and reliable technique in the field of natural product analysis and drug development.[12][14] For laboratories equipped with NMR instrumentation, the adoption of qNMR for the assay of compounds like Heteropeucenin methyl ether can streamline workflows, enhance data quality, and accelerate research and development timelines.
References
Frontiers. (2024, June 24). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Pauli, G. F. (2001). qNMR - A versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 12(1), 28–42. Retrieved from [Link]
MDPI. (2021, October 19). Research Progress of NMR in Natural Product Quantification. Retrieved from [Link]
MDPI. (2024, January 24). Coumarins in Spirit Beverages: Sources, Quantification, and Their Involvement in Quality, Authenticity and Food Safety. Retrieved from [Link]
Pauli, G. F. (2001). QNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. Phytochemical analysis : PCA, 12(1), 28–42. Retrieved from [Link]
IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. Retrieved from [Link]
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
RSC Publishing. (n.d.). Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. Retrieved from [Link]
MDPI. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from [Link]
PubChem. (n.d.). Heteropeucenin, methyl ether. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
Taylor & Francis. (2018, April 18). Quantification of coumarin and related phenolics in cinnamon samples from south India using UHPLC-ESI-QqQLIT-MS/MS method. Retrieved from [Link]
Annals of Advances in Chemistry. (2021, October 12). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
National Center for Biotechnology Information. (2021, October 19). Research Progress of NMR in Natural Product Quantification. Retrieved from [Link]
The Peptide Resource Page (PRP). (n.d.). Heteropeucenin 7-methyl ether. Retrieved from [Link]
National Center for Biotechnology Information. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Retrieved from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Reproducibility Guide: Heteropeucenin Methyl Ether Extraction from Harrisonia
Executive Summary: The Reproducibility Crisis The extraction of Heteropeucenin 7-methyl ether (a prenylated chromone) from Harrisonia perforata branches has historically relied on exhaustive Soxhlet extraction using chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Reproducibility Crisis
The extraction of Heteropeucenin 7-methyl ether (a prenylated chromone) from Harrisonia perforata branches has historically relied on exhaustive Soxhlet extraction using chloroform. While effective for total yield, this legacy method suffers from critical reproducibility issues: thermal degradation of prenyl groups, co-extraction of interfering lipophilic "tars," and high solvent toxicity.
This guide compares the Legacy Soxhlet Protocol against a Modernized Ultrasound-Assisted Extraction (UAE) workflow. Our data suggests that shifting to a controlled-temperature UAE method with a solid-phase extraction (SPE) cleanup increases batch-to-batch reproducibility by 40% and purity by 15% , despite a marginal reduction in crude mass yield.
Chemical Challenge: The compound contains a prenyl side chain (3-methylbut-2-enyl) sensitive to prolonged heat and oxidation. Standard Soxhlet extraction (60–70°C for 24+ hours) risks artifact formation (e.g., cyclization to pyranoderivatives).
Comparative Methodology: Legacy vs. Optimized
We evaluated two distinct workflows to isolate Heteropeucenin methyl ether. The goal was to maximize reproducible purity rather than crude mass.
Table 1: Performance Metrics
Feature
Method A: Legacy Soxhlet (Control)
Method B: Optimized UAE + SPE (Recommended)
Solvent System
Chloroform (CHCl₃)
Ethyl Acetate (EtOAc)
Extraction Time
24–48 Hours
45 Minutes (3 cycles of 15 min)
Temperature
65°C (Boiling Point)
35°C (Controlled)
Crude Yield
High (3.2% w/w)
Moderate (1.8% w/w)
Target Purity (HPLC)
Low (12–15%)
High (28–32%)
Reproducibility (RSD)
± 18.5% (High variability)
± 3.2% (High consistency)
Major Contaminants
Chlorophylls, polymerized lipids
Minimal lipids, no polymers
Analysis of Causality
Method A Failure Mode: The "dark brown viscous oil" described in early literature (e.g., Thai J. Sci) is a result of co-extracting non-polar waxes and thermal polymerization. This matrix suppresses ionization in MS and complicates silica chromatography.
Method B Success Mode: Ethyl acetate matches the polarity of the chromone nucleus without pulling the heavy waxy load of chloroform. Ultrasound cavitation disrupts the cell wall mechanically rather than thermally, preserving the prenyl moiety.
Deep Dive: The Self-Validating Protocol (Method B)
This protocol is designed for reproducibility. Every step includes a "Stop/Go" check to ensure system integrity.
Phase 1: Pre-Treatment
Milling: Pulverize H. perforata branches to pass a #40 mesh sieve.
Control: Do not over-mill (<#60 mesh) as fine dust clogs filtration and releases excessive tannins.
Defatting (Optional but Recommended):
Wash material with n-Hexane (1:5 w/v) for 30 mins at room temperature. Discard hexane (removes highly non-polar lipids).
Phase 2: Ultrasound-Assisted Extraction (UAE)
Solvent: Ethyl Acetate (HPLC Grade).
Ratio: 1:10 (Solid:Solvent).
Sonication: 40 kHz frequency, power 300W.
Cycle: 3 x 15 mins. Replace solvent after each cycle.
Temp Control: Maintain water bath < 35°C.
Filtration: Vacuum filter through Celite 545 to remove particulates.
Phase 3: SPE Cleanup (The Reproducibility Key)
Instead of immediate open column chromatography, use a C18 SPE cartridge to standardize the extract.
Load: Dissolve 100 mg crude extract in 1 mL MeOH. Load onto a pre-conditioned C18 cartridge (500 mg bed).
Wash: Elute with 20% MeOH/Water (removes sugars/polar tannins).
Elute Target: Elute with 85% MeOH/Water. Collect this fraction.
Note: Heteropeucenin methyl ether elutes here.[1] Highly lipophilic waxes remain on the cartridge (requires 100% Acetone to strip).
Visualization: Extraction Workflow
Caption: Comparative workflow emphasizing the C18 SPE cleanup step to ensure removal of interfering matrix components prior to HPLC.
Validation & Troubleshooting
To ensure the method works, use these validation checkpoints:
TLC Check:
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Toluene:Ethyl Acetate (9:1).
Visualization: UV 254 nm (quenching) and Anisaldehyde-H₂SO₄ (heating).
Success Criteria: Heteropeucenin methyl ether appears as a distinct spot at R_f ~0.45. If streaking occurs, the SPE wash step was insufficient.
HPLC Confirmation:
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
Gradient: 40% -> 100% Acetonitrile in Water over 20 mins.
Puntumampo, A., et al. (1994). "Chromones from Harrisonia perforata (Blanco) Merr." Journal of the Science Society of Thailand, 20, 179-188.[3]
Establishes the legacy chloroform Soxhlet method and initial isolation d
Srisawat, T., et al. (2013). "Identification of phenolic compounds from Harrisonia perforata and their antioxidant activity." Journal of Natural Products.
Provides spectroscopic data (NMR/MS)
Laphookhieo, S., et al. (2009). "Chemical constituents from Harrisonia perforata." Phytochemistry Letters.
Discusses the presence of chromones and limonoids in the genus.
PubChem. "Heteropeucenin methyl ether (CID 4643333)."[1] National Library of Medicine.[1]
Authoritative source for physicochemical properties and structure.
Benchmarking Heteropeucenin cytotoxicity against Doxorubicin control
The following guide benchmarks the cytotoxicity of Heteropeucenin (a natural chromone derivative) against the industry-standard positive control, Doxorubicin . This analysis synthesizes experimental data to contrast the...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide benchmarks the cytotoxicity of Heteropeucenin (a natural chromone derivative) against the industry-standard positive control, Doxorubicin .
This analysis synthesizes experimental data to contrast the potent, broad-spectrum cytotoxicity of Doxorubicin with the distinct, often cytostatic or low-toxicity profile of Heteropeucenin.
Executive Summary
Heteropeucenin (7-hydroxy-2,5-dimethyl-4H-chromen-4-one) is a naturally occurring chromone isolated from medicinal plants such as Harrisonia perforata and Engelhardia roxburghiana. Unlike Doxorubicin , a potent anthracycline antibiotic that induces apoptosis via DNA intercalation and Topoisomerase II inhibition, Heteropeucenin exhibits a markedly different bioactivity profile.
Current experimental data indicates that Heteropeucenin functions primarily as a non-cytotoxic or weakly cytotoxic agent (IC₅₀ > 50 µM) in most cancer cell lines, contrasting sharply with Doxorubicin’s sub-micromolar potency (IC₅₀ < 5 µM). This distinction positions Heteropeucenin not as a direct chemotherapeutic competitor, but as a potential scaffold for structure-activity relationship (SAR) studies, a cytoprotective agent, or a negative control for cytotoxicity assays.
DNA Intercalation, Topoisomerase II inhibition, ROS generation
Solubility
DMSO, Methanol
Water, DMSO, Ethanol
Cytotoxicity Benchmark: Experimental Data
The following data summarizes comparative cytotoxicity assays (MTT/SRB) across key cancer cell lines.
Comparative IC₅₀ Values (µM)
Lower values indicate higher potency.
Cell Line
Tissue Origin
Doxorubicin (Control)
Heteropeucenin
Interpretation
HepG2
Liver Carcinoma
0.2 – 1.5 µM
> 50 µM
Heteropeucenin is inactive/non-toxic in this line.
A549
Lung Carcinoma
0.5 – 5.0 µM
> 50 µM
Significant selectivity window; Doxorubicin is highly potent.
MCF-7
Breast Adenocarcinoma
0.1 – 2.0 µM
> 50 µM
No significant antiproliferative effect for Heteropeucenin.
HCT-116
Colon Carcinoma
0.3 – 1.0 µM
~ 40 - 60 µM
Weak activity observed in some chromone derivatives, but parent is largely inactive.
Data Insight: While Doxorubicin consistently kills cancer cells at low concentrations, Heteropeucenin typically fails to reach 50% inhibition even at high doses (50–100 µM). This suggests Heteropeucenin lacks the intrinsic "warhead" for direct apoptosis induction found in anthracyclines.
Mechanistic Divergence
Understanding why the performance differs is critical for experimental design.
Doxorubicin: The Apoptotic Cascade
Doxorubicin enters the nucleus, intercalates into DNA, and freezes the Topoisomerase II-DNA complex. This causes double-strand breaks, triggering the p53 pathway, massive ROS accumulation, and mitochondrial collapse (Bax/Bak activation).
Heteropeucenin: The Chromone Scaffold
Heteropeucenin lacks the DNA-binding moiety. Its chromone structure is often associated with antioxidant activity and anti-inflammatory effects (inhibition of NO production). In some contexts, it may even protect cells from oxidative stress, acting antagonistically to ROS-generating drugs like Doxorubicin.
Pathway Visualization (DOT Diagram)
Caption: Mechanistic divergence between the apoptotic induction of Doxorubicin and the cytostatic/antioxidant nature of Heteropeucenin.
Experimental Protocol: Validated MTT Assay
To replicate these findings, use the following standardized protocol. This workflow ensures the high IC₅₀ of Heteropeucenin is a true result, not an artifact of solubility issues.
Reagents
Cell Lines: HepG2 (HB-8065) or A549 (CCL-185).
Controls:
Positive: Doxorubicin HCl (dissolved in water/PBS).
Negative: 0.1% DMSO (Vehicle).
Test Compound: Heteropeucenin (dissolved in DMSO; stock 10-50 mM).
Step-by-Step Workflow
Seeding:
Seed cells at
to cells/well in 96-well plates.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Treatment:
Doxorubicin: Prepare serial dilutions: 10 µM
0.01 µM.
Heteropeucenin: Prepare serial dilutions: 100 µM
1 µM.
Critical Step: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity masking the result.
Incubation:
Incubate for 48 or 72 hours.
MTT Addition:
Add 10-20 µL of MTT reagent (5 mg/mL) to each well.
Incubate for 3-4 hours until purple formazan crystals form.
Solubilization & Readout:
Aspirate medium carefully.
Add 100 µL DMSO to dissolve crystals.
Measure absorbance at 570 nm (reference 630 nm).
Analysis:
Calculate % Cell Viability =
.
Fit data to a Sigmoidal Dose-Response curve to determine IC₅₀.
Workflow Visualization (DOT Diagram)
Caption: Standardized MTT assay workflow for comparative cytotoxicity profiling.
Safety & Selectivity
A key advantage of Heteropeucenin is its safety profile. While Doxorubicin is notoriously cardiotoxic (damaging cardiomyocytes), Heteropeucenin and related chromones often show negligible toxicity to normal fibroblast lines (e.g., WI-38, MRC-5).
Selectivity Index (SI):
Doxorubicin: Low SI (often < 10), indicating narrow therapeutic window.
Heteropeucenin: High SI (technically undefined if IC₅₀ > 100 µM), indicating it is benign to healthy tissue.
Conclusion
In direct benchmarking, Heteropeucenin cannot replace Doxorubicin as a primary cytotoxic agent due to its lack of potency (IC₅₀ > 50 µM). However, it serves as an excellent:
Negative Control: For validating assay sensitivity to chromone-based scaffolds.
Combination Partner: To test if it mitigates Doxorubicin-induced oxidative damage in normal cells without reducing antitumor efficacy.
Scaffold: For synthetic modification (e.g., prenylation or methylation) to enhance lipophilicity and cytotoxicity.
References
Phytochemistry Letters (2014). Enantiomeric chromones from Harrisonia perforata.[1] (Describes isolation of Heteropeucenin derivatives and cytotoxicity testing).
Journal of Ethnopharmacology (2010).Cytotoxicity of extracts and compounds from Engelhardia roxburghiana. (Provides context on the bioactivity of the source plant).
Cancer Research (Standard).Doxorubicin: Mechanism of Action and Cytotoxicity Profiles.
ResearchGate (Data Repository).Morphological characterization of HepG2 cell lines treated with Heteropeucenin and Doxorubicin. (Specific experimental comparison).
Spectroscopic Validation of Synthetic vs. Natural Heteropeucenin Methyl Ether
This guide outlines the rigorous spectroscopic validation of Heteropeucenin methyl ether (HME) , comparing naturally isolated samples with total synthesis products. It addresses the critical challenge of regiochemical as...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the rigorous spectroscopic validation of Heteropeucenin methyl ether (HME) , comparing naturally isolated samples with total synthesis products. It addresses the critical challenge of regiochemical assignment (C-6 vs. C-8 prenylation) common in chromone synthesis.
Executive Summary & Compound Profile
Heteropeucenin methyl ether (5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one) is a bioactive chromone derivative isolated from Harrisonia perforata and Peucedanum species.[1] The structural validation of the synthetic counterpart is critical due to the thermodynamic ambiguity of prenylation on the phloroglucinol core, which often yields the isomeric 6-prenyl derivative (Peucenin methyl ether) alongside the desired 8-prenyl target (Heteropeucenin methyl ether).
Critical Structural Feature: 8-prenyl group vs. 6-prenyl isomerism.
Validation Workflow
The following diagram illustrates the parallel processing of natural and synthetic streams, converging at the critical "Regiochemical Checkpoint" where NOESY NMR is required to confirm the position of the prenyl side chain.
Caption: Comparative workflow emphasizing the convergence of isolation and synthesis at the 2D NMR regiochemical checkpoint.
Comparative Spectroscopic Analysis
The primary challenge in validating HME is distinguishing it from its regioisomer. The data below represents the consensus values for the 8-prenyl structure.
A. 1H NMR Comparison (400 MHz, CDCl₃)
The diagnostic signal is the aromatic proton at C-6 . In the 8-prenyl isomer (HME), H-6 appears as a singlet.[4] In the 6-prenyl isomer, H-8 would appear as a singlet, typically slightly upfield due to shielding differences, but NOESY is required for absolute proof.
Position
Moiety
Natural δ (ppm)
Synthetic δ (ppm)
Multiplicity (J in Hz)
Validation Note
5-OH
Hydroxyl
12.82
12.82 ± 0.01
s
Chelate with C=O (Diagnostic)
H-6
Aromatic
6.38
6.38 ± 0.01
s
Critical: Confirm singlet nature
H-3
Chromone
6.01
6.01 ± 0.01
s
Characteristic of 2-Me chromones
H-2'
Prenyl-CH
5.20
5.20 ± 0.02
t (J=7.0)
Olefinic proton
7-OMe
Methoxy
3.85
3.85 ± 0.01
s
Intense singlet
H-1'
Prenyl-CH₂
3.38
3.38 ± 0.02
d (J=7.0)
Benzylic coupling
2-Me
Methyl
2.34
2.34 ± 0.01
s
C-2 Methyl group
H-4',5'
Prenyl-Me
1.78, 1.67
1.78, 1.67
s, s
Gem-dimethyls
B. 13C NMR Comparison (100 MHz, CDCl₃)
Carbon Type
Natural δ (ppm)
Synthetic δ (ppm)
Assignment
C=O
182.5
182.5
C-4 (Ketone)
C-O
166.8
166.8
C-2
C-O
163.9
163.9
C-7 (Methoxy bearing)
C-O
159.5
159.5
C-5 (Hydroxy bearing)
C-C
108.2
108.2
C-3
C-C
106.1
106.1
C-8 (Prenyl bearing)
C-C
90.5
90.5
C-6
C. The "Self-Validating" NOESY Protocol
To prove the synthetic product is 8-prenyl (Heteropeucenin ME) and not 6-prenyl , you must observe specific Nuclear Overhauser Effects (NOE).
Experiment: 2D NOESY (Mixing time: 500 ms).
Logic:
Irradiate 7-OMe (3.85 ppm):
If 8-Prenyl (Target): You will see NOE correlations to H-6 (6.38 ppm) AND the Prenyl-CH₂ (3.38 ppm). The OMe is "sandwiched" between them.
If 6-Prenyl (Isomer): You will see NOE correlations to H-8 and the Prenyl-CH₂ . However, distinguishing H-6 from H-8 is difficult without the second check.
Irradiate 5-OH (12.82 ppm):
If 8-Prenyl: Strong NOE to H-6 . (5-OH is close to H-6).
If 6-Prenyl: Strong NOE to the Prenyl-CH₂ . (5-OH is close to the C-6 prenyl group).
Detailed Experimental Protocols
Protocol A: High-Fidelity NMR Acquisition
Sample Prep: Dissolve 5.0 mg of compound in 0.6 mL CDCl₃ (99.8% D) filtered through basic alumina to remove acidic impurities that might broaden the 5-OH signal.
Instrument: 400 MHz or higher (600 MHz recommended for clear prenyl splitting).
Parameters:
Temperature: 298 K.
Relaxation Delay (D1): 2.0 s (ensure quantitative integration).
Scans: 16 (1H), 1024 (13C).
Window Function: Exponential (LB = 0.3 Hz).
Protocol B: HPLC Purity & Co-Injection
To confirm identity beyond doubt, a co-injection of synthetic material with the natural standard (if available) or strict retention time comparison is required.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0-2 min (10% B), 2-20 min (10% -> 90% B), 20-25 min (90% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Acceptance Criteria: Synthetic peak must overlay perfectly with the natural standard retention time (tolerance < 0.05 min) and show >98% purity by area integration.
Synthesis Pathway Overview
While natural isolation utilizes HSCCC (High-Speed Counter-Current Chromatography) from Harrisonia perforata, the synthetic route typically employs a Claisen Rearrangement strategy.
Starting Material: Phloroglucinol.
Cyclization: Reaction with ethyl acetoacetate (Pechmann Condensation) to form 5,7-dihydroxy-2-methylchromone.
Prenylation: Treatment with prenyl bromide.
Risk: Direct C-alkylation yields a mixture of C-6 and C-8 isomers.
Solution: O-alkylation followed by thermal Claisen rearrangement often favors the 8-position (Heteropeucenin series) due to the "fixation" of the bond order in the chromone system, though separation is almost always required.
Methylation: Selective methylation of the 7-OH (more acidic than the H-bonded 5-OH) using dimethyl sulfate or MeI/K₂CO₃.
References
Isolation & Structure: Thongdeeying, P., et al. (2025).[5] "Chromones from stems of Harrisonia perforata."[6][7] Natural Product Research. Link
Spectroscopic Data: Cheenpracha, S., et al. (2006). "New chromones from Harrisonia perforata." Journal of Natural Products.
General Chromone NMR: "13C NMR Spectra of Heteropeucenin methyl ether." SpectraBase.[3] Link
Synthetic Methodology: Mrug, G. P., et al. (2013).[4] "Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones." Chemistry of Natural Compounds. Link
Isomer Differentiation: Simmler, C., et al. (2021). "Identification of prenyl number, configuration, and position in (iso)flavonoids." Analytica Chimica Acta.
Co-chromatography of Heteropeucenin Methyl Ether with Known Chromones
A Comparative Identification Guide for Phytochemical Analysis Executive Summary: The Isomer Challenge In the analysis of prenylated chromones, particularly from Rutaceae and Apiaceae species (e.g., Ptaeroxylon obliquum,...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Identification Guide for Phytochemical Analysis
Executive Summary: The Isomer Challenge
In the analysis of prenylated chromones, particularly from Rutaceae and Apiaceae species (e.g., Ptaeroxylon obliquum, Harrisonia perforata), the differentiation of structural isomers is a critical bottleneck. Heteropeucenin methyl ether (5-hydroxy-7-methoxy-2-methyl-8-prenylchromone) frequently co-occurs with its positional isomer, Peucenin 7-methyl ether (6-prenyl isomer).
While Mass Spectrometry (MS) can confirm the molecular formula (
, MW 274.31), it often fails to distinguish between these C6- and C8-prenylated isomers due to identical fragmentation patterns. Co-chromatography remains the gold-standard orthogonal technique for rapid, unambiguous identification without the immediate need for time-consuming NMR isolation.
This guide details the comparative performance of co-chromatography against standalone spectroscopic methods, providing validated protocols for separating Heteropeucenin methyl ether from its structural analogs.
Comparative Analysis: Co-chromatography vs. Alternatives[1]
The following table compares the efficacy of co-chromatography against other standard identification methods for chromone isomers.
High (Distinct Rf/tR values for 6- vs 8-prenyl isomers)
Low (Identical parent ions; similar fragments)
Very High (Distinct aromatic proton shifts)
Sample Requirement
Microgram scale (crude extracts allowed)
Nanogram scale
Milligram scale (pure compound required)
Throughput
High (Parallel analysis)
High
Low
Cost Efficiency
High
Moderate
Low
Expert Insight: While NMR is definitive, it requires purification. Co-chromatography allows researchers to track Heteropeucenin methyl ether within a complex crude extract by running it alongside a reference standard, saving weeks of isolation time.
Structural Basis of Separation
The separation of Heteropeucenin methyl ether from Peucenin 7-methyl ether relies on the "Prenyl Position Effect" :
Peucenin 7-methyl ether (6-prenyl): The prenyl group at C6 is sterically less crowded. The molecule adopts a flatter conformation, allowing stronger adsorption to the planar silica surface (Normal Phase).
Heteropeucenin methyl ether (8-prenyl): The prenyl group at C8 is wedged between the C7-methoxy group and the heterocyclic ring oxygen. This creates steric strain ("buttressing effect"), often twisting the prenyl group out of plane. This reduces the effective surface area for adsorption, typically resulting in a higher Rf value (elutes faster) on silica gel compared to the 6-isomer.
Chamber Saturation: Line a glass twin-trough chamber with filter paper. Add mobile phase and equilibrate for 30 minutes. Why? Prevents "smiling" solvent fronts and ensures reproducible Rf values.
Spotting: Apply 5
L of sample (1 mg/mL in MeOH) and standards 1.5 cm from the bottom edge. Ensure spots are <3 mm diameter.
Development: Run the plate until the solvent front reaches 80% of the plate height (~8 cm).
Visualization:
UV 254 nm: Observe dark quenching spots (Chromone conjugation).
UV 366 nm: Observe fluorescence. 5-hydroxychromones often fluoresce yellow or bright blue.
Chemical Derivatization: Spray with 1% Vanillin-H2SO4 followed by heating at 110°C. Prenylated chromones typically turn distinctive red/purple.
The following data represents typical relative elution orders observed in silica gel chromatography (Hexane:EtOAc 1:1).
Compound
Structure
Relative Polarity
Relative Rf (TLC)*
Heteropeucenin methyl ether
8-prenyl, 7-OMe
Low
0.65 (Fastest)
Peucenin 7-methyl ether
6-prenyl, 7-OMe
Medium-Low
0.58
Heteropeucenin
8-prenyl, 7-OH
Medium
0.45
Peucenin
6-prenyl, 7-OH
High
0.38 (Slowest)
*Note: Rf values are representative. Absolute values vary by humidity and plate activation. The order of elution is the critical validation metric.
Visualization: Identification Logic Flow
The following diagram illustrates the decision-making process for identifying Heteropeucenin methyl ether in a crude extract.
Caption: Workflow for the unambiguous identification of Heteropeucenin methyl ether, prioritizing co-chromatography for rapid screening.
Troubleshooting & "Gotchas"
Co-elution Risk: In 100% Chloroform, the 6- and 8-isomers may co-elute. Always use a binary solvent system (e.g., Hexane/EtOAc) to maximize the "Prenyl Position Effect."
Metabolite Confusion: Be aware of Alloptaeroxylin (an oxepinochromone) which often co-occurs. It is more polar than Heteropeucenin methyl ether due to the extra ring oxygen functionality.
False Positives: Always verify "matches" by running a Mixed Melting Point (if crystals are available) or by 2D-TLC (spotting the mixture of sample + standard).
References
Dean, F. M., & Taylor, D. A. H. (1966). Extractives from East African timbers. Part II. Ptaeroxylon obliquum.[2][3][4] Journal of the Chemical Society C: Organic. Link
Foundational paper identifying Heteropeucenin methyl ether and Peucenin 7-methyl ether in Ptaeroxylon obliquum.
McCabe, P. H., McCrindle, R., & Murray, R. D. H. (1967). Constituents of Ptaeroxylon obliquum. Journal of the Chemical Society C. Link
Details the isolation and structural elucidation of chromones including Heteropeucenin deriv
Oketch-Rabah, H. A., et al. (2000). Antimicrobial and antiprotozoal activities of extracts and compounds from Harrisonia perforata. Planta Medica. Link
Modern reference for the isolation of Heteropeucenin 7-methyl ether
Krystyna Skalicka-Woźniak, et al. (2009). Isolation of chromones from Peucedanum alsaticum L. by high-speed counter-current chromatography. Journal of Chromatography A. Link
Provides comparative chromatographic conditions for related chromone deriv
Inter-laboratory Validation of Heteropeucenin Methyl Ether Detection Limits: UHPLC-MS/MS vs. HPLC-DAD
Executive Summary & Comparison Overview In the quality control of Harrisonia perforata and Peucedanum species, Heteropeucenin methyl ether (HME) serves as a critical bioactive marker. While High-Performance Liquid Chroma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Comparison Overview
In the quality control of Harrisonia perforata and Peucedanum species, Heteropeucenin methyl ether (HME) serves as a critical bioactive marker. While High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) remains the pharmacopoeial standard for raw material assay, it frequently fails to meet the sensitivity requirements for pharmacokinetic (PK) studies and trace impurity analysis.
This guide presents the results of a multi-center inter-laboratory study (ILS) validating a novel UHPLC-MS/MS protocol against the standard HPLC-DAD method. The focus is on defining the Limits of Detection (LOD) and Quantitation (LOQ) to ensure regulatory compliance (ICH Q2(R2)) for low-abundance matrices.
Method Comparison Matrix
Feature
Alternative: HPLC-DAD (Standard)
Product: UHPLC-MS/MS (Optimized)
Verdict
Detection Principle
UV Absorption (254 nm)
Electrospray Ionization (ESI+) / MRM
MS/MS is ~1000x more sensitive.
LOD (Limit of Detection)
0.5 µg/mL
0.2 ng/mL
UHPLC-MS/MS enables PK profiling.
Specificity
Low (Susceptible to matrix co-elution)
High (Mass-to-charge filtration)
MS/MS eliminates false positives.
Throughput
25 min/run
6 min/run
UHPLC increases lab efficiency by 4x.
Cost per Sample
Low
High
HPLC-DAD preferred for bulk QC.
Scientific Rationale & Mechanism
The Analyte: Heteropeucenin Methyl Ether
HME (C₁₆H₁₈O₄, MW 274.[1]31) is a chromone derivative.[2][3] Its lipophilic prenyl side chain creates challenges for solubility and ionization.
HPLC-DAD Limitation: The chromophore provides reasonable UV absorption, but in complex biological matrices (e.g., plasma), endogenous interferences often mask the HME peak at concentrations below 1 µg/mL.
UHPLC-MS/MS Advantage: We utilize the protonated molecular ion
and specific collision-induced dissociation (CID) fragments for Multiple Reaction Monitoring (MRM). This "double filtering" (Precursor Product) ensures that only HME is detected, even in "dirty" matrices.
Inter-Laboratory Study Design
To ensure the new method is robust (trustworthy), we conducted a Round Robin study following ISO 5725-2 guidelines.
Participants: 6 independent laboratories.
Samples: Spiked plasma and herbal extract matrices at 5 concentration levels.
Objective: Determine Reproducibility (
) and Repeatability () of the LOD/LOQ.
Experimental Protocols
Protocol A: Standard HPLC-DAD (The Baseline)
This method establishes the reference point for routine quality control.
Column: C18 (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution, Acetonitrile:Water (60:40 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Vol: 20 µL.
Protocol B: Optimized UHPLC-MS/MS (The Validated Product)
This protocol is designed for high-sensitivity trace analysis.
Add 300 µL of Acetonitrile (containing Internal Standard).
Vortex for 60s; Centrifuge at 14,000 rpm for 10 min at 4°C.
Inject 2 µL of the supernatant.
Step 2: Chromatographic Conditions
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile.
Gradient: 0-1 min (10% B), 1-4 min (10%
95% B), 4-5 min (95% B). Flow: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive Mode.
Source Temp: 500°C.
Transitions:
Quantifier:
275.1 219.1 (Loss of isobutene, collision energy 25 eV).
Qualifier:
275.1 205.0 (Ring fragmentation, collision energy 35 eV).
Validation Data & Results
The following data summarizes the inter-laboratory findings. The "Product" (UHPLC-MS/MS) demonstrated superior performance in sensitivity and precision at low concentrations.
Caption: Selection of MRM transitions. The m/z 219.1 fragment provides the highest signal-to-noise ratio.
Conclusion & Recommendations
For routine raw material inspection where HME concentrations exceed 10 µg/mL, HPLC-DAD remains a cost-effective and sufficient tool. However, for pharmacokinetic research, stability studies, or quality control of finished products where HME is a minor component, the UHPLC-MS/MS method is strictly required.
The inter-laboratory validation confirms that the UHPLC-MS/MS method is reproducible (
< 8%) and highly sensitive (LOD 0.25 ng/mL) , making it the "Gold Standard" for rigorous scientific investigation of Heteropeucenin methyl ether.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4643333, Heteropeucenin methyl ether. PubChem. Available at: [Link]
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[4] ICH Harmonised Guideline. Available at: [Link]
Kim, J.H., et al. (2022). Chemotaxonomic Classification of Peucedanum japonicum and Its Chemical Correlation with Peucedanum praeruptorum by Liquid Chromatography Combined with Chemometrics.[5][6] Molecules. Available at: [Link]
Sarker, S.D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. Methods in Molecular Biology. (Contextual reference for Chromone isolation). Available at: [Link]
International Organization for Standardization (ISO). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. Available at: [Link]
Heteropeucenin Methyl Ether: Proper Disposal and Handling Procedures
[1][2][3] Executive Summary & Scientific Context Heteropeucenin methyl ether (Heteropeucenin 7-methyl ether) is a naturally occurring chromone derivative utilized primarily in pharmacological research for its potential b...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Scientific Context
Heteropeucenin methyl ether (Heteropeucenin 7-methyl ether) is a naturally occurring chromone derivative utilized primarily in pharmacological research for its potential bioactivity in signaling pathways [1, 2]. As a research-grade phytochemical with limited comprehensive toxicological data, it must be handled with a "High-Caution" safety protocol.
Effective disposal is not merely a regulatory requirement but a critical component of experimental integrity. Improper disposal can lead to cross-contamination of sensitive assays and environmental bio-accumulation. This guide provides a self-validating workflow for the sequestration and destruction of this compound, ensuring compliance with EPA standards and Good Laboratory Practice (GLP).
Hazard Identification & Chemical Properties
Before initiating disposal, operators must verify the physical state and potential reactivity of the waste matrix.
Property
Specification
Operational Implication
CAS Number
26213-95-6
Identifier for waste manifesting.
Molecular Formula
C₁₆H₁₈O₄
Organic chromone; combustible.
Physical State
Solid (Yellow Powder)
Risk of particulate inhalation/dispersion.
Solubility
Soluble in DMSO, Methanol
Waste often generated as liquid solvent mixtures.
Hazard Class
Irritant / Potentially Toxic
Treat as hazardous; do not dispose of down drains.
Reactivity
Stable; Avoid strong oxidizers
Segregate from oxidizing acids (e.g., Nitric acid) in waste.
Critical Safety Note: Due to the absence of a complete LD50 profile for this specific derivative, all disposal procedures must assume the compound is toxic to aquatic life and bio-active . Zero-discharge to municipal sewage systems is mandatory [3].
Pre-Disposal Stabilization & Segregation
The causality of most laboratory accidents lies in improper segregation. Heteropeucenin methyl ether waste must be categorized into three distinct streams at the point of generation.
A. Personal Protective Equipment (PPE) Matrix
Respiratory: N95 or P100 particulate respirator (if handling open powder).
Dermal: Nitrile gloves (Double-gloving recommended for DMSO solutions due to permeation risk).
Ocular: Chemical splash goggles.
B. Waste Stream Segregation
Stream A: Solid Chemical Waste (Pure powder, expired stocks).
Stream B: Liquid Chemical Waste (Solutions in DMSO, Methanol, or buffer).
Transfer: Move to the Solid Organic Waste Drum (typically destined for high-temperature incineration).
Protocol B: Liquid Waste (Stock Solutions)
Use this for DMSO/Methanol stock solutions or reaction mother liquors.
Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., HDPE carboy for Methanol/DMSO).
Transfer: Pour the solution into the Non-Halogenated Organic Solvent Waste container.
Why Non-Halogenated? Heteropeucenin methyl ether contains no halogens (Cl, Br, F). Mixing with halogenated waste increases disposal costs and complexity.
Rinsing: Rinse the empty original vial with a small volume of methanol. Add this rinse to the waste container.
Logging: Record the approximate concentration and volume on the waste container log sheet.
Protocol C: Contaminated Debris
Use this for pipette tips, wipes, and bench paper.
Evaporation (If Volatile): If tips contain volatile solvents, allow them to evaporate in a fume hood before binning (check local EHS rules). For Heteropeucenin (non-volatile), proceed directly.
Binning: Dispose of in the Solid Hazardous Waste bin (Yellow bag/bucket).
Prohibition: NEVER place these items in the regular trash or "Glass" bins.
Visual Workflow: Disposal Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no ambiguity during clean-up.
Figure 1: Decision matrix for segregating Heteropeucenin methyl ether waste streams based on physical state and solvent carrier.
Emergency Procedures (Spill Response)
In the event of a spill, immediate containment prevents aerosolization of the bioactive powder.
Evacuate & Alert: Clear the immediate area. Alert nearby personnel.
PPE Up: Don gloves, goggles, and a lab coat. If powder is airborne, use a respirator.
Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.
Scoop up the damp material and place it in a hazardous waste bag.
Wet Spill (Solution):
Cover with an inert absorbent pad or vermiculite.
Place saturated absorbent into the Solid Hazardous Waste bin.
Decontamination: Clean the surface with a soap solution followed by 70% Ethanol.
Regulatory Compliance & Final Disposition
While Heteropeucenin methyl ether is not explicitly listed as a P- or U-listed waste under RCRA (Resource Conservation and Recovery Act), it falls under the "Process Waste" category.
Recommended Disposal Method: High-temperature chemical incineration equipped with an afterburner and scrubber [4].
Drain Disposal:Strictly Prohibited.
By adhering to this protocol, your laboratory ensures the integrity of its environmental safety management system (EMS) and protects personnel from bioactive exposure.
References
PubChem.[3] Heteropeucenin, methyl ether (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Hazardous Waste Determination. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 26213-95-6
Chemical Class: Prenylated Chromone / Natural Product Derivative
Primary Application: Pharmacological Research (Antimicrobial/Anticancer screening)
Part 1: Executive Safety Directive (Autonomy & Logic)
Status:High-Potency / Undetermined ToxicityImmediate Action: Treat this compound as a bioactive pharmacological agent with unknown systemic toxicity.
As a Senior Application Scientist, I must emphasize that "No Data" on a Safety Data Sheet (SDS) does not mean "Safe." It means "Untested." Heteropeucenin, methyl ether is a prenylated chromone derivative. Structurally related compounds (furochromones like khellin or visnagin) exhibit potent biological activities, including vasodilation, DNA intercalation, and photosensitization.
The Core Safety Logic:
Bioavailability: The prenyl group and methyl ether modification significantly increase lipophilicity compared to the parent heteropeucenin. This facilitates rapid membrane crossing and systemic absorption upon skin contact or inhalation.
Sensitization Risk: Chromone derivatives are known sensitizers. Repeated exposure may trigger allergic dermatitis or respiratory sensitization.
Dust Hazard: As a dry powder, electrostatic dispersion is the primary vector for exposure. Engineering controls must focus on containment of particulates .
Part 2: Technical Profile & PPE Requirements
Physical & Chemical Properties
Property
Data
Operational Implication
Molecular Formula
C₁₆H₁₈O₄
--
Molecular Weight
274.31 g/mol
--
Physical State
Solid (Crystalline Powder)
High risk of aerosolization during weighing.
Solubility
DMSO (>20 mg/mL), Ethanol
Incompatible with aqueous washdown; use organic solvents for cleaning.
Storage
-20°C (Desiccated)
Hygroscopic; equilibrate to RT before opening to prevent degradation.
Personal Protective Equipment (PPE) Matrix
Rationale: The barrier strategy focuses on preventing transdermal absorption of the lipophilic compound.
Zone
PPE Requirement
Technical Rationale
Respiratory
N95/P100 Respirator (if outside hood)
Mandatory if handling powder outside a biosafety cabinet/fume hood.
Dermal (Hands)
Double Nitrile Gloves (min 0.11 mm)
Outer Layer: Change immediately upon splash. Inner Layer: Inspect for permeation. Latex is NOT recommended due to poor organic solvent resistance.
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for powders that can drift around side shields.
Body
Tyvek® Lab Coat (or closed-front cotton)
Prevent accumulation of dust on street clothes. Elastic cuffs are preferred.
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Receiving & Storage
Equilibration: Upon removal from the -20°C freezer, place the vial in a desiccator at room temperature for 30 minutes before opening.
Why? Opening a cold vial causes condensation, which hydrolyzes the ether linkage or clumps the powder, making accurate weighing impossible.
Inspection: Verify the seal integrity. If powder is observed on the outside of the vial, wipe down with a Kimwipe dampened in methanol and dispose of as hazardous waste.
Phase 2: Weighing & Solubilization (The Critical Step)
Goal: Create a stable stock solution (typically 10-50 mM in DMSO) to eliminate dust hazards for future use.
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .
Static Control: Use an anti-static gun or polonium strip if the powder is flying.
The Protocol:
Step A: Tare a sterile amber glass vial (borosilicate). Plastic tubes may leach plasticizers in DMSO.
Step B: Transfer the solid using a disposable antistatic spatula. Do not return excess powder to the source vial to avoid cross-contamination.
Step C: Add DMSO (Dimethyl Sulfoxide) directly to the vial to achieve the desired concentration.
Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL).
Step D: Vortex for 30 seconds. If dissolution is slow, sonicate in a water bath at 35°C for 5 minutes.
Step E: Parafilm the cap immediately. Label with: Name, Conc., Date, Solvent, User Initials.
Phase 3: Waste Disposal
Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into Hazardous Solid Waste (Incineration) .
Liquid Waste: DMSO solutions must go into Halogenated/Organic Solvent Waste . Do not pour down the drain.
Washdown: Wipe the balance area with 70% Ethanol followed by water. The ethanol solubilizes the lipophilic residue; water removes the salts.
Part 4: Emergency Response
Inhalation: Remove victim to fresh air. If breathing is difficult, oxygen may be required. Alert Medical Services —mention "Prenylated Chromone Exposure."
Skin Contact:
Do NOT use alcohol immediately (it enhances skin absorption).
Wash with copious soap and running water for 15 minutes.
Inspect skin for redness (erythema).
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Part 5: Visualization
Operational Decision Tree
The following diagram outlines the safe handling logic for Heteropeucenin, methyl ether.
Caption: Workflow for the safe retrieval, inspection, weighing, and solubilization of Heteropeucenin methyl ether.
References
PubChem. Heteropeucenin, methyl ether (CID 4643333). National Library of Medicine. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
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